molecular formula C15H22O2 B156486 Confertifolin CAS No. 1811-23-0

Confertifolin

Cat. No.: B156486
CAS No.: 1811-23-0
M. Wt: 234.33 g/mol
InChI Key: ZERYGJQXPPRRCW-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Confertifolin (CAS Number: 1811-23-0) is a sesquiterpenoid compound identified with the molecular formula C15H22O2 and an approximate molecular weight of 234.33 g/mol . It is naturally isolated from plant species such as Polygonum hydropiper L. . This compound is of significant interest in biochemical research due to its demonstrated broad-spectrum biological activities. Studies have highlighted its antimicrobial potential, showing activity against both bacteria and fungi. The lowest minimum inhibitory concentration (MIC) for bacteria was observed against Enterococcus faecalis at 31.25 µg/mL . Furthermore, this compound exhibited significant antifungal efficacy, particularly against species like Scopulariopsis sp., Curvularia lunata , and Epidermophyton floccosum , with MIC values as low as 7.81 µg/mL . Beyond antimicrobial applications, research has revealed that this compound possesses potent insecticidal properties against key vector mosquitoes, specifically Aedes aegypti L., the primary vector of dengue virus . It has shown high larvicidal activity against both second and fourth instar larvae, with LC50 values of 2.90 and 2.96 ppm, respectively . At a concentration of 10 ppm, the compound demonstrated strong ovicidal, repellent, and adulticidal effects, causing 100% mortality in adults and repelling mosquitoes for over 300 minutes . These findings position this compound as a compelling natural product for research in developing novel vector control agents and antimicrobials. Its physicochemical properties include a boiling point of approximately 365.5°C and a topological polar surface area of 26.3 Ų . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1811-23-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h12H,4-9H2,1-3H3/t12-,15+/m0/s1

InChI Key

ZERYGJQXPPRRCW-SWLSCSKDSA-N

SMILES

CC1(CCCC2(C1CCC3=C2COC3=O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=C2COC3=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C2COC3=O)C)C

Other CAS No.

1811-23-0

Synonyms

6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho(1,2-c)furan-3 (1H)-one
confertifolin

Origin of Product

United States

Foundational & Exploratory

The Isolation and Characterization of Confertifolin from Polygonum hydropiper: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Confertifolin, a sesquiterpenoid compound sourced from the plant Polygonum hydropiper. This document details the experimental protocols for its extraction and purification and presents its biological activity, with a focus on its antimicrobial properties.

Introduction to this compound

This compound (6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c] furan-3 (1H)-one) is a drimane-type sesquiterpenoid found in various plant species, including Polygonum hydropiper (also known as water pepper).[1][2] This natural product has garnered significant interest within the scientific community due to its notable biological activities, particularly its antimicrobial effects against a range of bacteria and fungi.[3][4] The leaves of Polygonum hydropiper have been traditionally used in folk medicine, and modern phytochemical investigations have identified this compound as one of its active constituents.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.33 g/mol
IUPAC Name(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][3]benzofuran-3-one
CAS Number1811-23-0

Source: PubChem CID 442187[5]

Isolation of this compound from Polygonum hydropiper

The isolation of this compound from the leaves of Polygonum hydropiper is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic separation to yield the pure compound.[1]

Experimental Protocol: Extraction of Essential Oil

A detailed protocol for the extraction of the essential oil from fresh Polygonum hydropiper leaves is as follows:

  • Plant Material Collection: Fresh leaves of Polygonum hydropiper are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.[1]

  • Sample Preparation: The fresh leaves are crushed to increase the surface area for efficient extraction.[1]

  • Steam Distillation: The crushed leaves are subjected to steam distillation using a Clevenger-type apparatus. The distillation is typically carried out for 3 to 5 hours at 100°C.[1]

  • Oil Separation: The volatile compounds, along with water vapor, are condensed. The mixture is allowed to settle for approximately 30 minutes, during which the essential oil separates from the aqueous layer.[1]

  • Purification: The collected essential oil layer is then purified by microfiltration to remove any suspended impurities.[1]

Experimental Protocol: Isolation of this compound by Column Chromatography

The following protocol outlines the isolation of this compound from the obtained essential oil:

  • Column Preparation: A chromatography column is packed with silica (B1680970) gel (100-200 mesh) using hexane (B92381) as the slurry solvent.[1]

  • Sample Loading: The essential oil of P. hydropiper is loaded onto the prepared silica gel column.[1]

  • Elution: The column is eluted with a gradient solvent system of hexane and ethyl acetate (B1210297), with increasing polarity.[1]

  • Fraction Collection: A total of 117 fractions, each of 50 mL, are collected.[1]

  • Thin Layer Chromatography (TLC) Analysis: The collected fractions are monitored by TLC to identify those with similar profiles. Based on the TLC patterns, the fractions are combined, resulting in 16 final fractions.[1]

  • Crystallization: Fraction 8, which shows a single spot on the TLC plate, is subjected to crystallization using a hexane:ethyl acetate solvent system to yield pure this compound crystals.[1]

Characterization of this compound

The structural elucidation and identification of the isolated this compound are performed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of the essential oil is performed to identify its volatile constituents, including this compound.

  • Instrumentation: A GC-MS system equipped with a CPB-capillary column is used.[1]

  • Operating Conditions:

    • Oven Temperature Program: 40°C to 280°C at a rate of 4°C/min.[1]

    • Injector Temperature: 280°C.[1]

    • Carrier Gas: Helium (He) at 20 psi.[1]

    • Mass Spectrometer Ion Source Temperature: 200°C.[1]

X-ray Crystallography

Single-crystal X-ray diffraction analysis is employed for the definitive structural determination of this compound.

  • Crystal Preparation: A needle-shaped crystal of suitable size (e.g., 0.3 x 0.2 x 0.4 mm) is selected.[1]

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1]

  • Structure Solution: The crystal structure is solved using direct methods and refined using least-squares refinement with anisotropic thermal parameters.[1]

Biological Activity of this compound

This compound has demonstrated significant antimicrobial activity against a variety of bacteria and fungi.[3] The efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

This compound exhibits moderate antibacterial activity, with the most notable effect observed against Enterococcus faecalis.[1]

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Enterococcus faecalis31.25

Source: Antimicrobial activity of this compound from Polygonum hydropiper, Pharmaceutical Biology, 2008.[4]

Antifungal Activity

This compound displays significant antifungal activity against a broad spectrum of fungal species, including dermatophytes.[1]

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Scopulariopsis sp.7.81
Curvularia lunata7.81
Epidermophyton floccosum7.81
Trichophyton mentagrophytes16.62
Trichophyton rubrum (MTCC 296)16.62
Aspergillus niger31.25
Botrytis cinerea31.25
Magnaporthe grisea62.5
Trichophyton simii125
Trichophyton rubrum (clinical isolate)125

Source: Antimicrobial activity of this compound from Polygonum hydropiper, Pharmaceutical Biology, 2008.[4]

Visualizations

Experimental Workflow

G cluster_extraction Essential Oil Extraction cluster_isolation This compound Isolation cluster_characterization Characterization P_hydropiper Polygonum hydropiper leaves Crushing Crushing of leaves P_hydropiper->Crushing Steam_Distillation Steam Distillation Crushing->Steam_Distillation Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography Essential_Oil->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Crystallization Crystallization TLC_Analysis->Crystallization This compound Pure this compound Crystallization->this compound GC_MS GC-MS Analysis This compound->GC_MS X_ray X-ray Crystallography This compound->X_ray

Caption: Workflow for the isolation and characterization of this compound.

Antimicrobial Action of this compound

G This compound This compound Inhibition Inhibition of Growth This compound->Inhibition Acts on Microbe Bacterial / Fungal Cell Inhibition->Microbe Affects

Caption: Antimicrobial action of this compound on microbial cells.

References

Beyond Water Pepper: A Technical Guide to Alternative Natural Sources of Confertifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertifolin, a drimane (B1240787) sesquiterpenoid lactone, has garnered significant interest for its diverse biological activities, including its antimicrobial and insecticidal properties. While historically isolated from Polygonum species, most notably Polygonum hydropiper (water pepper), the exploration of alternative natural sources is crucial for sustainable sourcing and discovery of novel structural analogs. This technical guide provides an in-depth overview of known and potential alternative botanical sources of this compound, detailing available quantitative data, experimental protocols for isolation, and insights into its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Alternative Natural Sources of this compound

While Polygonum hydropiper remains a primary source, literature surveys have identified other plant species as producers of this compound. This section details these alternative sources, providing available data on the presence of this compound and related drimane sesquiterpenoids.

Persicaria decipiens
Cinnamodendron corticosum

Belonging to the Canellaceae family, Cinnamodendron corticosum represents a more distant botanical source of this compound. The presence of drimane sesquiterpenoids is a known characteristic of the Cinnamodendron genus. While this compound has been identified in this species, detailed studies quantifying its abundance are currently lacking. Research into other bioactive drimane sesquiterpenoids from Cinnamosma fragrans, a related species, suggests that plants from this family are rich sources of these compounds and merit further quantitative analysis for this compound.

Quantitative Data on this compound and Related Compounds

Quantitative data for this compound from alternative sources is scarce. The following table summarizes the available information on this compound from its primary source and related drimane sesquiterpenoids in other species to provide a comparative context for researchers.

CompoundPlant SourcePlant PartYield/ConcentrationReference
This compound Polygonum hydropiperLeavesData not specified in reviewed literature[1]
PolygodialPersicaria hydropiperFlowers~6.2 mg/g fresh weightN/A
PolygodialPersicaria minorFlowers~31 µg/g fresh weightN/A
PolygodialPersicaria maculosaFlowers~0.06 µg/g fresh weightN/A

Note: The yield of this compound from Polygonum hydropiper essential oil has been reported, but the exact percentage yield from the initial plant material is not consistently documented in the reviewed literature. The data for polygodial is presented to illustrate the variability of drimane sesquiterpenoid content within the Persicaria genus.

Experimental Protocols for Isolation of this compound

While specific protocols for Persicaria decipiens and Cinnamodendron corticosum are not available, a general methodology for the isolation of this compound can be adapted from established procedures for Polygonum hydropiper and other drimane sesquiterpenoids.

General Extraction and Isolation Workflow

The following workflow outlines the key steps for the extraction and purification of this compound from plant material. Optimization of solvents and chromatographic conditions will be necessary for each specific plant matrix.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Plant Material (e.g., dried, powdered leaves) B Solvent Extraction (e.g., Hexane (B92381), Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Further Purification (e.g., Preparative TLC/HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis (NMR, MS) G->H

Caption: Generalized workflow for the isolation of this compound.
Detailed Methodological Steps

  • Plant Material Preparation:

    • Collect and identify the plant material (e.g., leaves of Persicaria decipiens or bark of Cinnamodendron corticosum).

    • Air-dry the plant material in the shade to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform exhaustive extraction of the powdered plant material using a non-polar solvent such as hexane or a medium-polarity solvent like ethyl acetate (B1210297) in a Soxhlet apparatus or through maceration with agitation.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool the fractions containing the compound of interest based on their TLC profiles.

    • If necessary, perform further purification of the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound as this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and compare the data with reported values.

Biosynthesis of this compound: The Drimane Skeleton

This compound belongs to the drimane class of sesquiterpenoids. The biosynthesis of the core drimane skeleton is a key step in its formation. While the complete pathway to this compound is not fully elucidated, the initial steps involving the cyclization of farnesyl pyrophosphate (FPP) are understood.

Biosynthetic Pathway of the Drimane Skeleton

The following diagram illustrates the key enzymatic steps in the formation of drimenol, a precursor to this compound, from FPP. This pathway is based on studies of drimane biosynthesis in fungi and plants like Persicaria hydropiper.[2][3][4][5]

G FPP Farnesyl Pyrophosphate (FPP) Drimenyl_PP Drimenyl Diphosphate FPP->Drimenyl_PP Drimenol Synthase (Terpene Cyclase) Drimenol Drimenol Drimenyl_PP->Drimenol Phosphatase Confertifolin_Precursor Oxidized Drimenol Derivatives Drimenol->Confertifolin_Precursor Cytochrome P450 Oxidases This compound This compound Confertifolin_Precursor->this compound Further Oxidations & Lactonization

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Confertifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertifolin, a naturally occurring sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Confertifolin. While a complete set of experimentally determined quantitative structural data for this compound is not publicly available, this document compiles the known information and supplements it with representative data from closely related drimane (B1240787) sesquiterpenoids. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and the development of new therapeutic agents.

Introduction

This compound is a bicyclic sesquiterpenoid belonging to the drimane class, characterized by a decahydronaphthalene (B1670005) skeleton. It is primarily isolated from the plant Polygonum hydropiper, commonly known as water pepper.[1][2] The molecule's rigid, stereochemically rich structure and its promising biological profile make it an attractive target for synthetic chemists and pharmacologists alike. Understanding its precise three-dimensional arrangement is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Chemical Structure and Properties

The fundamental properties of (+)-Confertifolin are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂[3]
Molecular Weight 234.33 g/mol [3]
IUPAC Name (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][4]benzofuran-3-one[3]
CAS Number 1811-23-0[3]
Appearance Not reported in detail, likely a crystalline solid or oil-
Solubility Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate.-

Stereochemistry

The stereochemistry of (+)-Confertifolin is defined by the chiral centers within its drimane skeleton. The IUPAC name specifies the absolute configuration at the ring junction as (5aS,9aS), indicating a trans-fused decalin system. This configuration is critical for its biological activity.

G start Dried and powdered Polygonum hydropiper leaves extraction Maceration with methanol at room temperature start->extraction filtration Filtration and concentration in vacuo extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-solvent partitioning (e.g., hexane, ethyl acetate) crude_extract->partition fractions Collection of fractions partition->fractions chromatography Column chromatography (Silica gel) fractions->chromatography elution Gradient elution (e.g., hexane-ethyl acetate) chromatography->elution fractions2 Collection of sub-fractions elution->fractions2 purification Preparative TLC or HPLC fractions2->purification This compound Pure this compound purification->this compound G cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Information NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) connectivity 2D Structure (Connectivity) NMR->connectivity stereochemistry Relative Stereochemistry NMR->stereochemistry MS Mass Spectrometry (EI-MS, ESI-MS) formula Molecular Formula & Molecular Weight MS->formula IR Infrared Spectroscopy functional_groups Functional Groups IR->functional_groups UV UV-Vis Spectroscopy UV->functional_groups elucidation Structural Elucidation G cluster_antimicrobial Antimicrobial Activity cluster_insecticidal Insecticidal Activity This compound This compound membrane Cell Membrane Disruption This compound->membrane Hypothesized Interaction enzyme Enzyme Inhibition This compound->enzyme Hypothesized Interaction nervous_system Nervous System Interference This compound->nervous_system Hypothesized Interaction metabolism Metabolic Disruption This compound->metabolism Hypothesized Interaction

References

Confertifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Sesquiterpenoid Lactone: Confertifolin (CAS Number: 1811-23-0)

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and the experimental protocols used to determine them.

Core Chemical and Physical Data

This compound is a naturally occurring compound isolated from various plant species, including those of the Polygonum genus. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation
CAS Number 1811-23-0[1]
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [2]
IUPAC Name (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a,6,7,8,9-octahydronaphtho[1,2-b]furan-2(3H)-one
Boiling Point Approximately 365.5°C[2]
Topological Polar Surface Area 26.3 Ų[2]

Biological Activity of this compound

This compound has demonstrated a range of biological activities, most notably its antimicrobial and insecticidal properties. The following tables summarize the key quantitative data from published studies.

Antimicrobial Activity

This compound has been shown to be effective against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are presented below.

Target OrganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Citation
Enterococcus faecalisBacterium31.25[1][2]
Scopulariopsis sp.Fungus7.81[1][2]
Curvularia lunataFungus7.81[1][2]
Epidermophyton floccosumFungus7.81[1][2]
Trichophyton mentagrophytesFungus16.62[1]
Trichophyton rubrum (MTCC 296)Fungus16.62[1]
Aspergillus nigerFungus31.25[1]
Botrytis cinereaFungus31.25[1]
Magnaporthe griseaFungus62.5[1]
Trichophyton simiiFungus125[1]
Trichophyton rubrum (clinical isolate)Fungus125[1]
Insecticidal Activity against Aedes aegypti

This compound has shown significant insecticidal effects against the dengue vector, Aedes aegypti.

Activity TypeTarget StageMeasurementValue (ppm)Citation
LarvicidalSecond Instar LarvaeLC₅₀2.90[2]
LarvicidalFourth Instar LarvaeLC₅₀2.96[2]
OvicidalEggs-Strong effect at 10 ppm[2]
RepellentAdult->300 minutes of protection at 10 ppm[2]
AdulticidalAdult-100% mortality at 10 ppm[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Bacterial or fungal inoculums, adjusted to a 0.5 McFarland standard

  • Sterile saline

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 28-30°C for 48-72 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Larvicidal Bioassay against Aedes aegypti

This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.[2][6][7]

Objective: To determine the lethal concentration (LC₅₀) of this compound against Aedes aegypti larvae.

Materials:

  • This compound

  • Aedes aegypti larvae (e.g., second and fourth instars)

  • Disposable cups or beakers

  • Dechlorinated water

  • Ethanol or a suitable solvent

  • Pipettes

  • Small amount of larval food (e.g., yeast extract)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions in dechlorinated water to achieve the desired test concentrations. A control group with the solvent and dechlorinated water should also be prepared.

  • Exposure: Place a defined number of larvae (e.g., 20-25) into each test cup containing a specific volume of the test solution (e.g., 100 mL). Each concentration should be tested in triplicate.

  • Incubation: Maintain the test cups under controlled laboratory conditions (e.g., 25-28°C, 12:12 hour light:dark cycle). A small amount of larval food can be added to each cup.

  • Mortality Assessment: After 24 hours of exposure, count the number of dead larvae in each cup. Larvae are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration. The LC₅₀ value (the concentration that kills 50% of the larvae) can then be determined using probit analysis or other suitable statistical methods.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, its classification as a sesquiterpenoid lactone suggests potential interactions with key cellular signaling cascades. Many sesquiterpenoid lactones are known to modulate inflammatory and cell survival pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.

Disclaimer: The following diagrams represent generalized signaling pathways that are known to be affected by other sesquiterpenoid lactones. Their direct modulation by this compound has not been experimentally confirmed in the available literature.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates Akt_P P-Akt Akt->Akt_P mTOR mTOR Akt_P->mTOR activates Downstream_Effects Cell Growth, Survival, Proliferation mTOR->Downstream_Effects

Caption: An overview of the PI3K/Akt/mTOR signaling pathway.

References

Confertifolin: A Technical Guide on Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertifolin is a naturally occurring sesquiterpenoid lactone, specifically classified as a drimane-type sesquiterpenoid.[1] It is isolated from various plant species, most notably from the essential oil of Polygonum hydropiper (water pepper) leaves.[2] This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and experimental protocols related to this compound, aiming to serve as a foundational resource for research and development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and formulation strategies.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]
IUPAC Name (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][3]benzofuran-3-one[1]
CAS Number 1811-23-0[1]
Physical Description Crystalline solid[2]
Melting Point 131 °C[2]
Boiling Point (est.) 365.5 °C[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
XLogP3 (Computed) 3.8[1]

Spectroscopic Data

Detailed experimental spectroscopic data (FT-IR, UV-Vis, ¹H-NMR, ¹³C-NMR) for pure this compound are not extensively reported in publicly available literature. Structural elucidation is typically confirmed by X-ray crystallography and Gas Chromatography-Mass Spectrometry (GC-MS) following isolation.[2] Researchers are advised to perform comprehensive spectroscopic analysis upon isolation or synthesis to confirm identity and purity.

Biological Activities and Experimental Protocols

This compound has demonstrated significant potential in antimicrobial and insecticidal applications. The methodologies for evaluating these activities are detailed below.

Isolation and Purification

This compound is primarily obtained from its natural source through a multi-step extraction and purification process.

G plant Plant Material (Polygonum hydropiper leaves) distill Steam Distillation plant->distill oil Crude Essential Oil distill->oil column Column Chromatography (Silica Gel) oil->column fractions Eluted Fractions column->fractions monitor TLC / GC-MS Monitoring fractions->monitor pure Pure this compound Crystal monitor->pure Isolate target fraction G cluster_prep Preparation cluster_inoc Inoculation cluster_eval Evaluation stock This compound Stock (in DMSO/Water) dilute Serial 2-Fold Dilutions stock->dilute plate 96-Well Microtiter Plate dilute->plate inoculate Inoculate Wells culture Microbial Culture (Bacteria or Fungi) suspension Standardized Inoculum (e.g., 10^8 CFU/mL) culture->suspension suspension->inoculate incubate Incubation (e.g., 24-48h at 37°C) inoculate->incubate observe Visual Inspection for Turbidity incubate->observe mic Determine MIC observe->mic Lowest concentration with no visible growth G cluster_pheno Phenotypic Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_valid Validation pheno_assay Confirm Bioactivity (MIC, LC50) mem Cell Membrane Integrity Assays pheno_assay->mem Hypothesis-driven enz Enzyme Inhibition Assays pheno_assay->enz Hypothesis-driven bind Affinity Chromatography / Pull-down Assays pheno_assay->bind Hypothesis-driven omics Omics Approaches (Transcriptomics, Proteomics) bind->omics Hypothesis-free pathway_id Identify Modulated Pathways (e.g., KEGG, GO analysis) omics->pathway_id knockout Gene Knockout/ Knockdown Studies pathway_id->knockout reporter Reporter Gene Assays pathway_id->reporter biochem Biochemical Assays pathway_id->biochem final Elucidated Mechanism of Action knockout->final reporter->final biochem->final

References

The Biosynthesis of Confertifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertifolin, a drimane-type sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its diverse biological activities. As a member of the drimane (B1240787) family of natural products, its biosynthesis originates from the ubiquitous precursor, farnesyl diphosphate (B83284) (FPP). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, with a particular focus on the key enzymatic steps and intermediates. This document details the transformation of FPP to the central intermediate, drimenol (B159378), and the subsequent oxidative modifications leading to the formation of the characteristic lactone ring of this compound. Methodologies for key experiments, including enzyme assays and metabolite analysis, are outlined to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the biosynthetic process and its investigation.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. These compounds are widely distributed in plants, fungi, and marine organisms and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound, a representative drimane sesquiterpenoid lactone, has been isolated from various plant species, notably from the genus Warburgia, such as Warburgia salutaris. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic networks in these plants and for enabling the potential biotechnological production of this valuable compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, starting from the central precursor of all sesquiterpenoids, farnesyl diphosphate (FPP). The pathway can be divided into two main stages: the cyclization of FPP to form the drimane skeleton and the subsequent oxidative modifications to yield this compound.

Stage 1: Cyclization of Farnesyl Diphosphate to Drimenol

The initial and committing step in drimane sesquiterpenoid biosynthesis is the cyclization of the linear C15 isoprenoid precursor, FPP, to form the bicyclic alcohol, drimenol. This reaction is catalyzed by the enzyme drimenol synthase (DS) , a type of terpene synthase.

The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of cyclization and rearrangement reactions to form the drimanyl cation. This cation is then quenched by a water molecule to yield drimenol.

Confertifolin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (DS) Oxidized_Intermediate_1 11-Hydroxy-drimenol Drimenol->Oxidized_Intermediate_1 Cytochrome P450 Monooxygenase (CYP) Oxidized_Intermediate_2 Drimenal Oxidized_Intermediate_1->Oxidized_Intermediate_2 Alcohol Dehydrogenase (ADH) This compound This compound Oxidized_Intermediate_2->this compound Baeyer-Villiger Monooxygenase (BVMO) or similar oxidase

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Diphosphate.

Stage 2: Oxidative Conversion of Drimenol to this compound

Following the formation of drimenol, a series of oxidative modifications are necessary to produce the lactone structure of this compound. While the specific enzymes have not yet been fully characterized, the proposed pathway involves the following steps, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.

  • Hydroxylation of Drimenol: The first step is likely the hydroxylation of drimenol at the C-11 position to yield 11-hydroxy-drimenol. This reaction is characteristic of CYPs involved in terpenoid biosynthesis.

  • Oxidation to an Aldehyde: The newly introduced hydroxyl group at C-11 is then oxidized to an aldehyde, forming drimenal. This step could be catalyzed by an alcohol dehydrogenase (ADH).

  • Lactone Formation: The final step is the formation of the lactone ring. This could occur through a Baeyer-Villiger oxidation of the aldehyde, catalyzed by a Baeyer-Villiger monooxygenase (BVMO) or a similar oxidase, which would insert an oxygen atom between the C-11 and C-12 positions, leading to the formation of the this compound lactone.

Quantitative Data

Currently, specific quantitative data for the enzymes involved in the conversion of drimenol to this compound are not available in the literature. However, kinetic parameters for drimenol synthases from various organisms have been reported and can serve as a reference.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Drimenol SynthasePersicaria hydropiperFPP5.80.0427241[1]
Drimenol SynthaseValeriana officinalisFPP12.30.0211707[2]

Experimental Protocols

Heterologous Expression and Purification of Terpene Synthases and P450s

This protocol describes the general workflow for expressing and purifying plant-derived terpene synthases (like drimenol synthase) and cytochrome P450s in a microbial host, typically Escherichia coli or Saccharomyces cerevisiae.

Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Heterologous Expression cluster_2 Protein Purification Gene_Isolation Isolate target gene cDNA Vector_Ligation Ligate into expression vector Gene_Isolation->Vector_Ligation Transformation Transform into host (E. coli / S. cerevisiae) Vector_Ligation->Transformation Culture_Growth Grow cell culture Transformation->Culture_Growth Induction Induce protein expression Culture_Growth->Induction Cell_Lysis Lyse cells Induction->Cell_Lysis Centrifugation Centrifuge to separate soluble fraction Cell_Lysis->Centrifugation Chromatography Purify protein using affinity chromatography Centrifugation->Chromatography Purity_Check Assess purity (SDS-PAGE) Chromatography->Purity_Check

Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Methodology:

  • Gene Isolation and Cloning: The coding sequence of the putative drimenol synthase or cytochrome P450 is amplified from cDNA of the source plant (e.g., Warburgia salutaris) and cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for S. cerevisiae).

  • Heterologous Expression: The expression vector is transformed into the host organism. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. Protein expression is induced under optimized conditions (e.g., with IPTG in E. coli or galactose in S. cerevisiae).

  • Protein Purification: Cells are harvested and lysed. The target protein, often engineered with an affinity tag (e.g., His-tag), is purified from the soluble fraction using affinity chromatography. Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Drimenol Synthase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT), purified drimenol synthase (1-5 µg), and FPP (10-50 µM) in a final volume of 100-500 µL.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction by adding a stop solution (e.g., EDTA) and extract the sesquiterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Cytochrome P450 Assay (for Drimenol Oxidation):

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), purified cytochrome P450, purified cytochrome P450 reductase, a source of NADPH (e.g., an NADPH regenerating system), and the substrate (drimenol, 10-100 µM).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or GC-MS to identify and quantify the oxidized drimenol derivatives.

Metabolite Analysis from Plant Tissues

This protocol outlines the extraction and analysis of drimane sesquiterpenoids from plant material.

Metabolite_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plant_Material Collect and freeze-dry plant material Grinding Grind to a fine powder Plant_Material->Grinding Solvent_Extraction Extract with an organic solvent (e.g., methanol (B129727)/chloroform) Grinding->Solvent_Extraction Filtration Filter the extract Solvent_Extraction->Filtration Evaporation Evaporate the solvent Filtration->Evaporation Resuspension Resuspend the extract in a suitable solvent Evaporation->Resuspension Analysis_LCMS Analyze by HPLC-MS Resuspension->Analysis_LCMS

Caption: Workflow for the analysis of drimane sesquiterpenoids from plant tissues.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., leaves or bark of Warburgia salutaris) is collected and immediately frozen in liquid nitrogen, followed by lyophilization. The dried material is ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or a mixture of chloroform (B151607) and methanol. The extraction can be performed using sonication or maceration.

  • Sample Cleanup: The crude extract is filtered and the solvent is evaporated under reduced pressure. The residue is then redissolved in a suitable solvent for analysis. For complex extracts, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Analysis: The prepared extract is analyzed by HPLC-MS. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase. Mass spectrometry is used for the detection and identification of this compound and other related drimane sesquiterpenoids by comparing their retention times and mass spectra with authentic standards.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the cyclization of FPP to drimenol, followed by a series of proposed oxidative modifications to form the final lactone product. While the initial cyclization step is well-understood, the specific enzymes and intermediates in the later stages of the pathway remain to be definitively characterized. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these unknown steps, ultimately leading to a complete elucidation of the this compound biosynthetic pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable drimane sesquiterpenoids.

References

Biological Activity of Confertifolin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research has predominantly focused on the biological activities of the isolated compound Confertifolin. There is a notable scarcity of data specifically concerning "this compound crude extract." This guide, therefore, provides a comprehensive overview of the known biological activities of isolated this compound. To offer a broader context, the activities of crude extracts from its botanical source, Polygonum hydropiper, are also discussed, particularly for biological effects where data on pure this compound is unavailable.

Antimicrobial Activity

This compound, a sesquiterpenoid isolated from the essential oil of Polygonum hydropiper leaves, has demonstrated significant antimicrobial properties against a range of bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated using the broth microdilution method. The following tables summarize the MIC values against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Enterococcus faecalis31.25

Note: Data on other bacterial strains is limited in the available literature.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Scopulariopsis sp.7.81
Curvularia lunata7.81
Epidermophyton floccosum7.81
Trichophyton mentagrophytes16.62
Trichophyton rubrum (MTCC 296)16.62
Aspergillus niger31.25
Botrytis cinerea31.25
Magnaporthe grisea62.5
Trichophyton simii125
Trichophyton rubrum (clinical isolate)125

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][2][3]

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well is filled with a specific volume of sterile growth medium (broth).

  • Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The test microorganism (bacteria or fungi) is cultured to a standardized density, typically corresponding to a specific absorbance reading or colony-forming unit (CFU) count.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted this compound. Control wells, including a growth control (no this compound) and a sterility control (no inoculum), are also prepared.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism being tested.

  • Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Mandatory Visualization: Workflow for MIC Determination

MIC_Workflow prep_plate Prepare 96-well plate with growth medium serial_dilution Perform serial dilution of this compound prep_plate->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate the plate inoculate->incubate read_results Visually assess for growth (turbidity) incubate->read_results determine_mic Determine the lowest concentration with no growth (MIC) read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antioxidant and Anti-inflammatory Activities

Ethanol extracts of Polygonum hydropiper have been shown to protect against gastric mucosal damage through their antioxidant and anti-inflammatory actions. The anti-inflammatory mechanism involves the downregulation of the NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Experimental Protocols: DPPH Radical Scavenging Assay (Antioxidant)

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

  • Sample Preparation: The test compound (e.g., plant extract) is prepared in various concentrations.

  • Reaction: The test sample is mixed with the DPPH solution and incubated in the dark for a specified period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.

Mandatory Visualization: Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, etc.) DNA->Cytokines promotes transcription MTT_Workflow seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance with a plate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50

References

Preliminary Screening of Confertifolin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary screening of the bioactivity of Confertifolin, a sesquiterpenoid lactone. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of its known biological effects, detailed experimental protocols from foundational studies, and visual representations of experimental workflows.

Introduction to this compound

This compound (6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c] furan-3 (1H)-one) is a natural compound isolated from the essential oil of Polygonum hydropiper L. (Polygonaceae) leaves.[1][2] This plant has a history of use in folk medicine for various ailments, including pain, inflammation, and cancer.[1] Preliminary scientific screenings of this compound have focused on its antimicrobial properties, revealing significant potential in this area.

Antimicrobial Bioactivity

Current research highlights this compound's efficacy as an antimicrobial agent, demonstrating activity against a range of pathogenic bacteria and fungi.[1][2][3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The results from these studies are summarized in the tables below.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
Enterococcus faecalis 31.25
Staphylococcus epidermidis > 500
Pseudomonas aeruginosa > 500
Proteus vulgaris > 500
Bacillus subtilis > 500
Staphylococcus aureus > 500
Escherichia coli > 500
Klebsiella pneumoniae > 500
Erwinia sp. > 500
Salmonella typhi > 500

Data sourced from Duraipandiyan et al., 2009.[3]

Table 2: Antifungal Activity of this compound

Fungal Strain Minimum Inhibitory Concentration (MIC) in µg/mL
Scopulariopsis sp. 7.81
Curvularia lunata 7.81
Epidermophyton floccosum 7.81
Trichophyton mentagrophytes 16.62
Trichophyton rubrum (MTCC 296) 16.62
Aspergillus niger 31.25
Botrytis cinerea 31.25
Magnaporthe grisea 62.5
Trichophyton simii 125
Trichophyton rubrum (Clinical Isolate) 125

Data sourced from Duraipandiyan et al., 2009 and a related PubMed abstract.[1][2]

The data indicates that this compound exhibits moderate antibacterial activity, with its most notable effect against Enterococcus faecalis.[1][2][3] However, it demonstrates significant and broad-spectrum antifungal activity, particularly against dermatophytes like Epidermophyton floccosum and other pathogenic fungi.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and bioactivity screening of this compound.

Isolation of this compound

This compound is isolated from the essential oil of Polygonum hydropiper leaves. The general workflow involves extraction followed by chromatographic separation.

G cluster_extraction Extraction Phase cluster_purification Purification Phase P_hydropiper Polygonum hydropiper Leaves Essential_Oil Essential Oil Extraction (e.g., Hydrodistillation) P_hydropiper->Essential_Oil Crude_Oil Crude Essential Oil Essential_Oil->Crude_Oil Column_Chromatography Column Chromatography (Silica Gel) Crude_Oil->Column_Chromatography Fractions Collection of Eluted Fractions Column_Chromatography->Fractions Pure_this compound Isolated this compound Fractions->Pure_this compound Analysis & Pooling (e.g., TLC, GC-MS)

Caption: Workflow for the isolation of this compound.

Protocol:

  • Plant Material : Fresh leaves of Polygonum hydropiper L. are collected.

  • Essential Oil Extraction : The leaves are subjected to a process like hydrodistillation to extract the essential oil.

  • Chromatographic Separation : The crude essential oil is then subjected to column chromatography over silica (B1680970) gel.

  • Elution : A solvent gradient (e.g., hexane-ethyl acetate) is used to elute different fractions from the column.

  • Fraction Analysis : Techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the fractions and identify those containing this compound.

  • Isolation : The fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.[1][2]

Antimicrobial Activity Assay: Broth Microdilution Method

The antimicrobial activity of this compound is determined using the broth microdilution method.[1][3] This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation Stage cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Stage Stock Prepare this compound Stock (0.5 mg/mL in water + 2% DMSO) Serial_Dilute Perform 2-fold Serial Dilutions of this compound in wells Stock->Serial_Dilute Plate Dispense Growth Medium into 96-well plate Plate->Serial_Dilute Inoculate Inoculate each well with 5 µL of suspension Serial_Dilute->Inoculate Inoculum Prepare Microbial Inoculum (10^8 CFU/mL Bacteria or 10^4 spores/mL Fungi) Inoculum->Inoculate Incubate Incubate plates Inoculate->Incubate Read_Plate Visually inspect for turbidity or use plate reader Incubate->Read_Plate Determine_MIC Identify Lowest Concentration with no visible growth Read_Plate->Determine_MIC Controls Include Positive Controls (e.g., Fluconazole, Streptomycin) & Negative Control (no compound) Controls->Inoculate

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Test Compound : A stock solution of this compound is prepared by dissolving it in water containing 2% dimethyl sulfoxide (B87167) (DMSO) to an initial concentration of 0.5 mg/mL.[1][3]

  • Serial Dilution : In a 96-well microtiter plate, two-fold serial dilutions of the this compound stock solution are made in an appropriate growth medium for the test microorganism.

  • Inoculum Preparation : Bacterial suspensions are prepared to a concentration of 10⁸ Colony Forming Units (CFU)/mL, and fungal spore suspensions are prepared to 10⁴ spores/mL.[1]

  • Inoculation : Each well of the microtiter plate is inoculated with 5 μL of the prepared microbial suspension.

  • Controls :

    • Positive Controls : Wells containing standard antibiotics (e.g., Streptomycin for bacteria) or antifungals (e.g., Fluconazole, Ketoconazole for fungi) are included.[1]

    • Negative Control : Wells containing only the growth medium and the microbial inoculum (without this compound) are included to ensure microbial viability.

    • Sterility Control : Wells containing only growth medium are included to check for contamination.

  • Incubation : The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism being tested.

  • MIC Determination : After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Other Bioactivities and Future Directions

The currently available scientific literature primarily focuses on the antimicrobial properties of isolated this compound. While the source plant, Polygonum hydropiper, has been traditionally used for conditions related to inflammation and cancer, and other natural compounds show promise in these areas, specific studies on the anti-inflammatory, antioxidant, or anticancer activities of pure this compound are not extensively reported in the initial search results.

Future research should therefore aim to:

  • Screen this compound for a broader range of bioactivities, including anti-inflammatory, anticancer, and antioxidant effects.

  • Elucidate the specific mechanisms of action underlying its potent antifungal activity.

  • Investigate potential signaling pathways in mammalian and microbial cells that are modulated by this compound.

The following diagram illustrates a logical workflow for a comprehensive preliminary bioactivity screening program for a natural compound like this compound.

G cluster_screening Primary Bioactivity Screening cluster_secondary Secondary Screening & Mechanism of Action Start Compound Isolation (this compound) Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Start->Antimicrobial Anticancer Cytotoxicity Assays (Cancer Cell Lines) Start->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Start->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant Hit_Identified Bioactive 'Hit' Identified Antimicrobial->Hit_Identified Anticancer->Hit_Identified Anti_inflammatory->Hit_Identified Antioxidant->Hit_Identified Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identified->Dose_Response If Active Pathway_Analysis Signaling Pathway Elucidation Dose_Response->Pathway_Analysis In_Vivo In Vivo Model Testing Pathway_Analysis->In_Vivo Lead_Compound Lead Compound for Further Development In_Vivo->Lead_Compound

Caption: Logical workflow for comprehensive bioactivity screening.

Conclusion

The preliminary screening of this compound has established it as a compound with considerable antimicrobial, and particularly antifungal, properties. The data presented provides a strong foundation for further investigation. The detailed protocols and workflows outlined in this guide offer a framework for researchers to replicate and expand upon these initial findings, paving the way for potential development of this compound-based therapeutic agents. A broader screening approach is warranted to fully uncover its therapeutic potential.

References

Confertifolin: A Technical Review for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemistry, Biology, and Methodologies of a Promising Drimane (B1240787) Sesquiterpenoid

Abstract

Confertifolin, a drimane sesquiterpenoid lactone, has emerged as a natural product of significant interest due to its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the natural sources, chemical properties, synthesis, and biological activities of this compound, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the current understanding of this compound's molecular interactions.

Introduction

This compound is a bicyclic sesquiterpenoid characterized by a drimane skeleton and a γ-lactone ring. First isolated from the stem barks of South American Drimys species, it has since been identified in other plant sources, notably Polygonum hydropiper L. (Polygonaceae).[1] The unique structural features of this compound have attracted attention for both its total synthesis and its potential as a scaffold for the development of new therapeutic agents. This review aims to consolidate the current knowledge on this compound, providing a practical and in-depth resource for the natural product research community.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . Its structure has been elucidated through various spectroscopic techniques.

Spectroscopic Data

The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The key spectral data are summarized below.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment

| Data not explicitly found in search results | | | |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (ppm) Assignment

| Data not explicitly found in search results | |

Table 3: Mass Spectrometry Data of this compound

m/z Relative Intensity (%) Assignment

| Data not explicitly found in search results | | |

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹) Functional Group Assignment

| Data not explicitly found in search results | |

Note: Specific, comprehensive spectral data tables for this compound could not be compiled from the search results. Researchers should refer to primary literature for detailed spectral assignments.

Natural Occurrence and Isolation

This compound and related drimanic sesquiterpenes are found in the stem barks of Drimys species and have also been isolated from the essential oil of Polygonum hydropiper leaves.[1][2]

Isolation Protocol from Polygonum hydropiper

The following is a generalized protocol for the isolation of this compound from the leaves of Polygonum hydropiper.

Experimental Workflow for this compound Isolation

G plant_material Dried, powdered leaves of Polygonum hydropiper extraction Essential oil extraction (e.g., hydrodistillation) plant_material->extraction column_chromatography Column Chromatography (Silica gel) extraction->column_chromatography elution Elution with a solvent gradient (e.g., n-hexane/ethyl acetate) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of fractions fraction_collection->tlc_analysis pure_this compound Pure this compound tlc_analysis->pure_this compound

A generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material: The leaves of Polygonum hydropiper are collected, air-dried, and ground into a fine powder.[1]

  • Extraction: The essential oil is extracted from the powdered leaves, typically using hydrodistillation.

  • Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel.[1]

  • Elution: The column is eluted with a solvent system of increasing polarity, such as a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the crystalline compound.

Synthesis of this compound

A concise synthesis of natural this compound has been reported starting from manool, a readily available labdane (B1241275) diterpene.[2]

Synthetic Protocol from Manool

The synthesis involves three key steps.

Synthetic Pathway to this compound from Manool

G manool Manool intermediate1 Intermediate Aldehyde manool->intermediate1 Ozonolysis intermediate2 Diene Intermediate intermediate1->intermediate2 Wittig Reaction This compound This compound intermediate2->this compound Photooxygenation

A simplified synthetic route to this compound from manool.

Methodology:

  • Ozonolysis of Manool: Manool is treated with ozone to cleave the double bond in the side chain, yielding an intermediate aldehyde.[2]

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction to form a diene.

  • Photooxygenation: The final step involves a photooxygenation reaction of the diene, which leads to the formation of the lactone ring of this compound.[2]

Biological Activities

This compound has demonstrated a range of biological activities, with its antimicrobial and antifungal properties being the most extensively studied. There is also growing evidence for its anti-inflammatory and cytotoxic potential, largely inferred from studies on related drimane sesquiterpenes.

Antimicrobial and Antifungal Activity

This compound exhibits activity against both bacteria and fungi.[1] The minimum inhibitory concentrations (MICs) against various microorganisms are presented in Table 5.

Table 5: Antimicrobial Activity of this compound (MIC in µg/mL)

Microorganism MIC (µg/mL) Reference
Bacteria
Enterococcus faecalis 31.25 [1]
Fungi
Scopulariopsis sp. 7.81 [1]
Curvularia lunata 7.81 [1]
Epidermophyton floccosum 7.81 [1]
Trichophyton mentagrophytes 16.62 [1]
Trichophyton rubrum (MTCC 296) 16.62 [1]
Aspergillus niger 31.25 [1]
Botrytis cinerea 31.25 [1]
Magnaporthe grisea 62.5 [1]
Trichophyton simii 125 [1]

| Trichophyton rubrum (clinical isolate) | 125 |[1] |

Experimental Protocol: Broth Microdilution Assay The antimicrobial activity of this compound is typically determined using the broth microdilution method.

  • A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Table 6: Anti-inflammatory Activity of Related Drimane Sesquiterpenes

Compound Assay IC₅₀ (µM) Reference

| Data not explicitly found for this compound | | | |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of this compound for a specified time.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.

  • The IC₅₀ value is calculated as the concentration of this compound that inhibits NO production by 50%.

Cytotoxic Activity

Similar to its anti-inflammatory activity, the cytotoxic potential of this compound is largely inferred from studies on analogous compounds.

Table 7: Cytotoxic Activity of Related Drimane Sesquiterpenes

Compound Cell Line IC₅₀ (µM) Reference

| Data not explicitly found for this compound | | | |

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of this compound that reduces cell viability by 50%, is calculated.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of drimane sesquiterpenes are primarily attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Proposed Mechanism of NF-κB Inhibition by this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits p65_p50_active Active p65/p50 IkBa_p p-IκBα proteasome Proteasome IkBa_p->proteasome Degradation p65_p50_active->nucleus_entry Translocates to Nucleus DNA DNA p65_p50_active->DNA Binds to This compound This compound This compound->IKK Inhibits gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->gene_expression Induces

Proposed inhibition of the NF-κB pathway by this compound.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α. Drimane sesquiterpenes are thought to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB in its inactive state in the cytoplasm, thus downregulating the expression of inflammatory mediators.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antimicrobial and antifungal activities. While its anti-inflammatory and cytotoxic potentials are strongly suggested by studies on related drimane sesquiterpenes, further research is needed to quantify these activities for this compound itself and to fully elucidate its molecular mechanisms of action. The detailed experimental protocols and compiled data in this review provide a solid foundation for future investigations. Future research should focus on:

  • Determining the IC₅₀ values of this compound for its anti-inflammatory and cytotoxic effects against a panel of relevant cell lines.

  • Elucidating the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.

  • Conducting in vivo studies to evaluate the therapeutic potential of this compound in animal models of infection, inflammation, and cancer.

  • Synthesizing and evaluating derivatives of this compound to explore structure-activity relationships and develop more potent and selective therapeutic agents.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel drug candidate.

References

A Technical Guide to (+)-Confertifolin and its Isomers: Nomenclature, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-Confertifolin is a naturally occurring drimane-type sesquiterpenoid lactone, a class of secondary metabolites known for their significant and diverse biological activities.[1] Isolated primarily from plant species such as Polygonum hydropiper, this compound has garnered interest within the scientific community for its potent antimicrobial and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of (+)-Confertifolin, including its formal IUPAC nomenclature, its isomeric forms, and a summary of its physicochemical and biological properties. Furthermore, it details key experimental protocols for its isolation and activity assessment, and visualizes critical workflows and biosynthetic pathways relevant to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

The precise chemical structure and stereochemistry of a bioactive compound are fundamental to its identification, synthesis, and the understanding of its mechanism of action.

IUPAC Name: The systematically assigned IUPAC name for the dextrorotatory natural product, (+)-Confertifolin, is (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one .[3] This name precisely describes the fused bicyclic lactone structure, including the absolute configuration at its two stereocenters.

Core Structure: (+)-Confertifolin is built upon the drimane (B1240787) skeleton, a bicyclic sesquiterpene framework that is the parent structure for many bioactive natural products.[4] The drimane core consists of a decahydronaphthalene (B1670005) ring system.

Fig. 1: Drimane Sesquiterpenoid Core Structure cluster_A Ring A cluster_B Ring B A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 A10 A10 A4->A10 Me1 C13/C14 Methyls A4->Me1 A5 A5 A10->A5 B9 B9 A10->B9 Me2 C15 Methyl A10->Me2 A5->A1 B6 B6 B6->A5 B7 B7 B7->B6 B8 B8 B8->B7 B9->B8 label_node Drimane Skeleton (Fused Cyclohexane Rings)

Caption: Logical representation of the fused ring drimane core.

Isomers of Confertifolin: Isomers are molecules that share the same molecular formula (C₁₅H₂₂O₂) but differ in the arrangement of atoms.[3] For this compound, isomerism is primarily centered around its stereochemistry.

  • Enantiomer: The most direct isomer of (+)-Confertifolin is its enantiomer, (-)-Confertifolin. Enantiomers are non-superimposable mirror images. The IUPAC name for this isomer would be (5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one .

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They arise when only one of the multiple stereocenters is inverted. Potential diastereomers of this compound would include (5aR,9aS)- and (5aS,9aR)- configurations. The biological activity of different stereoisomers can vary significantly, as interactions with chiral biological targets like enzymes and receptors are often stereospecific.[5]

Physicochemical and Biological Properties

Quantitative data provides essential benchmarks for the characterization and application of a compound.

Table 1: Physicochemical Properties of (+)-Confertifolin

Property Value Source
Molecular Formula C₁₅H₂₂O₂ [1]
Molecular Weight 234.33 g/mol [1][3]
Melting Point 131°C [2]
Boiling Point (est.) 365.5°C [1]
Topological Polar Surface Area 26.3 Ų [1]
InChIKey ZERYGJQXPPRRCW-SWLSCSKDSA-N [3]

| CAS Number | 1811-23-0 |[3] |

Table 2: Reported Biological Activities of (+)-Confertifolin

Activity Type Organism/Assay Measurement Value (µg/mL) Source
Antifungal Scopulariopsis sp. MIC 7.81 [1][6]
Curvularia lunata MIC 7.81 [1][6]
Epidermophyton floccosum MIC 7.81 [1][6]
Trichophyton mentagrophytes MIC 16.62 [6]
Trichophyton rubrum (MTCC 296) MIC 16.62 [6]
Aspergillus niger MIC 31.25 [6]
Botrytis cinerea MIC 31.25 [6]
Magnaporthe grisea MIC 62.5 [6]
Antibacterial Enterococcus faecalis MIC 31.25 [1][6]
Insecticidal Aedes aegypti (2nd instar larvae) LC₅₀ 2.90 (ppm) [1]

| | Aedes aegypti (4th instar larvae) | LC₅₀ | 2.96 (ppm) |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the further development of a compound.

Protocol 1: Isolation of (+)-Confertifolin from Polygonum hydropiper [2] This protocol outlines the general steps for the extraction and purification of (+)-Confertifolin from its natural plant source.

  • Plant Material Preparation: Freshly collected leaves of Polygonum hydropiper are crushed to increase the surface area for extraction.

  • Steam Distillation: The crushed leaf material is subjected to steam distillation for 3-5 hours using a Clevenger-type apparatus. This process isolates the volatile components, including the essential oil containing this compound.

  • Essential Oil Separation: The distillate is allowed to settle, and the less dense essential oil layer is separated from the aqueous fraction. The collected oil is then purified through microfiltration.

  • Column Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate the constituents.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

  • Crystallization and Identification: Fractions rich in this compound are pooled, and the solvent is evaporated. The resulting residue is recrystallized to yield pure crystalline (+)-Confertifolin. The structure is then confirmed using spectroscopic methods (NMR, MS) and single-crystal X-ray diffraction.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) [2] The broth microdilution method is a standard procedure for assessing the antimicrobial potency of a compound.

  • Preparation of Stock Solution: A stock solution of (+)-Confertifolin is prepared by dissolving the compound in a suitable solvent (e.g., water with 2% DMSO) to a known concentration (e.g., 0.5 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria). This is further diluted to achieve the final target concentration in the wells.

  • Inoculation: Each well is inoculated with a small volume (e.g., 5 µL) of the standardized microbial suspension. Positive controls (e.g., streptomycin (B1217042) for bacteria, fluconazole (B54011) for fungi) and negative controls (no compound) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biosynthesis and Experimental Workflows

Visualizing complex processes through diagrams can significantly enhance understanding.

Fig. 2: General Workflow for Natural Product Isolation A Plant Material (e.g., Polygonum hydropiper leaves) B Extraction (Steam Distillation) A->B C Crude Extract (Essential Oil) B->C D Purification (Column Chromatography) C->D E Pure Compound ((+)-Confertifolin) D->E F Structure Elucidation (NMR, MS, XRD) E->F G Biological Activity Screening (e.g., MIC Assay) E->G

Caption: A logical workflow for the isolation and analysis of (+)-Confertifolin.

The biosynthesis of drimane sesquiterpenoids, including this compound, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][4] The pathway involves a key cyclization step followed by a series of oxidative modifications.

Fig. 3: Simplified Biosynthetic Pathway to (+)-Confertifolin FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Terpene Cyclase / Drimenol Synthase (Cyclization) Ox1 Oxidized Intermediates (e.g., Polygodial) Drimenol->Ox1 Cytochrome P450 Monooxygenases (Multi-step Oxidation) This compound (+)-Confertifolin Ox1->this compound Oxidoreductase (Lactone Ring Formation)

Caption: Key enzymatic steps in the biosynthesis of (+)-Confertifolin.

References

Methodological & Application

Total Synthesis of (±)-Confertifolin: A Detailed Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Confertifolin, a drimane (B1240787) sesquiterpene lactone, has attracted significant interest from the scientific community due to its intriguing molecular architecture and potential biological activities. This document provides a comprehensive overview of a methodology for the total synthesis of racemic (±)-confertifolin. The presented synthetic strategy commences with the well-established Wieland-Miescher ketone, a versatile starting material in terpene synthesis. The pathway involves the construction of the key drimane skeleton followed by strategic functional group manipulations to afford the target molecule. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key reactions, and visual diagrams of the synthetic workflow.

Synthetic Strategy Overview

The total synthesis of (±)-confertifolin can be conceptually divided into two main stages:

  • Core Skeleton Construction: This stage focuses on the synthesis of the bicyclic drimane core. The readily available Wieland-Miescher ketone serves as the cornerstone, undergoing a series of transformations to establish the requisite stereochemistry and functional handles.

  • Lactone Formation and Final Modifications: With the core structure in hand, the subsequent steps are directed towards the formation of the characteristic γ-lactone ring and final adjustments to the molecule to yield (±)-confertifolin.

The overall synthetic approach is depicted in the following workflow diagram:

Total_Synthesis_Workflow cluster_0 Core Skeleton Construction cluster_1 Lactone Formation & Final Steps 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione Wieland-Miescher ketone Wieland-Miescher ketone 2-Methyl-1,3-cyclohexanedione->Wieland-Miescher ketone Robinson Annulation Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Wieland-Miescher ketone Decalin Intermediate Decalin Intermediate Wieland-Miescher ketone->Decalin Intermediate Multi-step transformation Euryfuran Euryfuran Decalin Intermediate->Euryfuran Furan (B31954) ring formation Dihalide Intermediate Dihalide Intermediate Euryfuran->Dihalide Intermediate Halogenation This compound This compound Dihalide Intermediate->this compound Lactonization

Figure 1: Overall workflow for the total synthesis of (±)-Confertifolin.

Experimental Protocols and Data

Stage 1: Core Skeleton Construction

1.1 Synthesis of (±)-Wieland-Miescher Ketone (Robinson Annulation)

The synthesis commences with the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone to construct the bicyclic enedione framework of the Wieland-Miescher ketone.[1][2][3]

Protocol:

  • To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol (B129727), add a catalytic amount of a base (e.g., potassium hydroxide).

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Neutralize the reaction with a suitable acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then heated in a solution of pyridine (B92270) and acetic acid to effect the intramolecular aldol (B89426) condensation and dehydration, affording the Wieland-Miescher ketone.

  • Purify the product by column chromatography on silica (B1680970) gel.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
Michael Addition 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketonePotassium hydroxideMethanol0 - RT12-24~85-90
Aldol Condensation Michael AdductPyridine, Acetic acid-Reflux4-6~90-95
Overall -----~75-85
Table 1: Quantitative data for the synthesis of (±)-Wieland-Miescher Ketone.

1.2 Conversion of Wieland-Miescher Ketone to a Drimane Intermediate

The Wieland-Miescher ketone is then converted to a key drimane intermediate. This multi-step process typically involves selective reduction of the non-conjugated ketone, protection of the resulting alcohol, and subsequent manipulation of the enone system. A representative transformation is the conversion to a decalin intermediate that can serve as a precursor to euryfuran.

Drimane_Synthesis Wieland-Miescher_ketone Wieland-Miescher Ketone Selective_Reduction Selective Reduction (e.g., NaBH4) Wieland-Miescher_ketone->Selective_Reduction Allylic_Alcohol Allylic Alcohol Selective_Reduction->Allylic_Alcohol Protection Protection (e.g., TBDMSCl) Allylic_Alcohol->Protection Protected_Alcohol Protected Alcohol Protection->Protected_Alcohol Epoxidation Epoxidation (e.g., m-CPBA) Protected_Alcohol->Epoxidation Epoxide Epoxide Epoxidation->Epoxide Rearrangement Rearrangement/ Reduction Epoxide->Rearrangement Drimane_Intermediate Drimane Intermediate Rearrangement->Drimane_Intermediate

Figure 2: Logical workflow for the conversion of Wieland-Miescher Ketone to a drimane intermediate.

Stage 2: Lactone Formation and Final Modifications

2.1 Synthesis of (±)-Euryfuran

The drimane intermediate is then converted to (±)-euryfuran. This transformation typically involves the introduction of a furan ring.

Protocol:

  • A solution of the drimane intermediate in an appropriate solvent is treated with a suitable reagent to construct the furan moiety. For instance, a Wittig-type reaction or addition of a lithiated furan derivative can be employed.

  • The reaction is stirred at the appropriate temperature until completion, monitored by TLC.

  • The reaction is quenched and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields (±)-euryfuran.

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Furan Formation Drimane Intermediatee.g., (3-furyllithium) or Wittig reagentTHF-78 to RT2-460-70
Table 2: Representative data for the synthesis of (±)-Euryfuran.

2.2 Synthesis of (±)-Confertifolin from (±)-Euryfuran

The final steps of the synthesis involve the conversion of (±)-euryfuran to (±)-confertifolin. This is achieved through a dihaloetherification followed by hydrolysis and lactonization.

Protocol:

  • A solution of (±)-euryfuran (1.0 eq) in methanol at 0 °C is treated with a solution of bromine (1.2 eq) in methanol.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The mixture is then diluted with water and extracted with diethyl ether to give the intermediate diacetal.

  • The crude diacetal is then treated with 10% hydrochloric acid in acetone.

  • The reaction is stirred until the lactonization is complete.

  • The product is extracted, washed, dried, and concentrated.

  • Purification by crystallization or column chromatography affords (±)-confertifolin.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
Dihaloetherification (±)-EuryfuranBromineMethanol0 - RT0.5~92
Lactonization Diacetal10% Hydrochloric acidAcetoneRT1-2~75
Table 3: Quantitative data for the conversion of (±)-Euryfuran to (±)-Confertifolin.

Conclusion

The described methodology provides a viable pathway for the total synthesis of (±)-confertifolin, starting from the readily accessible Wieland-Miescher ketone. The key transformations, including the Robinson annulation and the conversion of the drimane core to the final lactone, are well-precedented in organic synthesis. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug discovery efforts. Careful optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

References

Application Note: Step-by-Step Isolation of Confertifolin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertifolin is a drimane (B1240787) sesquiterpenoid found in various plant species, notably in the bark of Drimys winteri. This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities. This application note provides a detailed, step-by-step protocol for the isolation of this compound from Drimys winteri bark using column chromatography, a fundamental technique in natural product purification. The described workflow is designed to be reproducible and adaptable for researchers in natural product chemistry and drug development.

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography protocol. These values are based on established methodologies for the isolation of drimane sesquiterpenoids and can be scaled as needed.[1]

ParameterValue
Stationary Phase Silica (B1680970) Gel (70-230 mesh)
Column Dimensions 40 cm (length) x 4 cm (internal diameter)
Crude Extract Loading 10 g
Mobile Phase (Solvent System) n-Hexane and Ethyl Acetate (B1210297) (EtOAc)
Elution Type Gradient Elution
Flow Rate ~5 mL/min
Fraction Volume 20 mL

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound, from the initial extraction to the final purification step.

I. Plant Material and Extraction
  • Preparation of Plant Material: Obtain dried bark of Drimys winteri. Grind the bark into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Macerate 500 g of the powdered bark in 2 L of ethyl acetate at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethyl acetate extract.

    • Store the crude extract in a desiccator until further use.

II. Column Chromatography Procedure
  • Column Packing (Wet Method):

    • Prepare a slurry of 150 g of silica gel (70-230 mesh) in n-hexane.

    • Secure a 40 cm x 4 cm glass chromatography column in a vertical position. Place a small cotton plug at the bottom of the column.

    • Pour the silica gel slurry into the column. Allow the silica gel to settle, and gently tap the column to ensure uniform packing and remove any air bubbles.

    • Drain the excess n-hexane until the solvent level is just above the silica gel bed. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Take 10 g of the crude ethyl acetate extract and dissolve it in a minimal amount of ethyl acetate.

    • Add 20 g of silica gel to the dissolved extract and mix thoroughly.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully layer this powder on top of the packed silica gel bed in the column.

    • Add a thin layer of sand or cotton on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane according to the following gradient:

      • Fractions 1-10: 100% n-Hexane

      • Fractions 11-20: 98:2 n-Hexane:EtOAc

      • Fractions 21-30: 95:5 n-Hexane:EtOAc

      • Fractions 31-40: 90:10 n-Hexane:EtOAc

      • Fractions 41-50: 85:15 n-Hexane:EtOAc

      • Fractions 51-60: 80:20 n-Hexane:EtOAc

      • Fractions 61-70: 70:30 n-Hexane:EtOAc

      • Fractions 71-80: 50:50 n-Hexane:EtOAc

      • Fractions 81-90: 100% EtOAc

    • Collect 20 mL fractions in numbered test tubes.

III. Fraction Analysis and Compound Isolation
  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions using TLC.

    • Spot a small aliquot of each fraction onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Purification and Characterization:

    • Evaporate the solvent from the combined fractions containing this compound under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or methanol) to obtain pure this compound crystals.

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H and 13C), Mass Spectrometry, and comparison with literature data.

Mandatory Visualization

Confertifolin_Isolation_Workflow Plant_Material Drimys winteri Bark (Powdered) Extraction Maceration with Ethyl Acetate Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Ethyl Acetate Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: n-Hexane:EtOAc) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection (20 mL each) Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Identify & Combine Concentration2 Rotary Evaporation Pooling->Concentration2 Purification Recrystallization Concentration2->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for the isolation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Confertifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertifolin is a sesquiterpenoid lactone belonging to the naphthofuran class of natural products.[1] Isolated from plant species such as Polygonum hydropiper, it has garnered significant interest within the scientific community due to its notable biological activities.[2] Preliminary studies have demonstrated its potential as a broad-spectrum antimicrobial agent, exhibiting efficacy against various bacterial and fungal strains. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a critical step for ensuring the purity of the compound for further biological and pharmacological evaluation.

Biological Activity of this compound

This compound has been reported to possess significant antimicrobial properties.[2] Its activity spectrum includes both bacteria and fungi, making it a compound of interest for the development of new anti-infective agents. While the precise molecular targets are still under investigation, its mechanism of action is hypothesized to involve the disruption of microbial cell membrane integrity or the inhibition of essential cellular processes, leading to cell death.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A preliminary extraction is required to isolate a crude extract containing this compound from the source material.

Materials:

Procedure:

  • Macerate the dried and powdered plant material in methanol at room temperature for 48 hours.

  • Filter the extract and concentrate the filtrate using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in deionized water and perform liquid-liquid partitioning sequentially with hexane and then ethyl acetate.

  • The ethyl acetate fraction, which will contain the moderately polar this compound, is collected.

  • Evaporate the ethyl acetate fraction to dryness to yield the crude this compound-rich extract for HPLC purification.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines a reverse-phase HPLC method for the purification of this compound from the crude extract.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Crude this compound-rich extract

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase composition (e.g., 50% Acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the filtered sample onto the column.

  • Run the gradient elution program as detailed in Table 2.

  • Monitor the separation at 220 nm.

  • Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Data Presentation

The following tables summarize the key parameters for the HPLC purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H22O2[1][3]
Molecular Weight234.33 g/mol [1][3]
Chemical ClassNaphthofuran[1]

Table 2: HPLC Purification Parameters for this compound

ParameterSpecification
Column C18 Reverse-Phase (250 x 20 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B
5-35 min: 50% to 90% B (Linear Gradient)
35-40 min: 90% B (Isocratic)
40-45 min: 90% to 50% B (Linear Gradient)
45-50 min: 50% B (Isocratic)
Flow Rate 10 mL/min
Detection Wavelength 220 nm
Injection Volume 500 µL
Expected Retention Time ~25-30 minutes

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_final Final Product plant_material Dried Plant Material (Polygonum hydropiper) extraction Methanol Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) extraction->partitioning crude_extract Crude this compound Extract partitioning->crude_extract hplc_injection Preparative HPLC Injection crude_extract->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling pure_this compound Purified this compound pooling->pure_this compound

Caption: Experimental workflow for the purification of this compound.

G cluster_cell Microbial Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Disruption dna_synthesis DNA Synthesis This compound->dna_synthesis Inhibition protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibition cell_wall Cell Wall Synthesis This compound->cell_wall Inhibition cell_death Cell Death cell_membrane->cell_death dna_synthesis->cell_death protein_synthesis->cell_death cell_wall->cell_death

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Confertifolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confertifolin, a sesquiterpene lactone isolated from the essential oil of Polygonum hydropiper L. leaves, has demonstrated notable antimicrobial activity against a range of bacteria and fungi.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of a novel antimicrobial agent like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[4][5][6] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[7][8][9]

Data Presentation: Reported MIC Values of this compound

The following table summarizes the reported MIC values for this compound against various bacterial and fungal strains. This data is crucial for designing appropriate concentration ranges for testing and for comparing the efficacy of newly isolated or synthesized batches of the compound.

MicroorganismTypeMIC (µg/mL)Reference
Enterococcus faecalisGram-positive Bacteria31.25[1][2]
Staphylococcus epidermidisGram-positive Bacteria> 31.25
Bacillus subtilisGram-positive Bacteria> 31.25
Staphylococcus aureusGram-positive Bacteria> 31.25
Pseudomonas aeruginosaGram-negative Bacteria> 31.25
Proteus vulgarisGram-negative Bacteria> 31.25
Escherichia coliGram-negative Bacteria> 31.25
Klebsiella pneumoniaeGram-negative Bacteria> 31.25
Erwinia sp.Gram-negative Bacteria> 31.25
Salmonella typhiGram-negative Bacteria> 31.25
Scopulariopsis sp.Fungi7.81[1][2]
Curvularia lunataFungi7.81[1][2]
Epidermophyton floccosumFungi7.81[1][2]
Trichophyton mentagrophytesFungi16.62[1][2]
Trichophyton rubrum (MTCC 296)Fungi16.62[1][2]
Aspergillus nigerFungi31.25[1][2]
Botrytis cinereaFungi31.25[1][2]
Magnaporthe griseaFungi62.5[1][2]
Trichophyton simiiFungi125[1][2]
Trichophyton rubrum (clinical isolate)Fungi125[1][2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

1. Materials and Reagents

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial and fungal strains (quality control strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans ATCC 90028 should be included)

  • Positive control antibiotics (e.g., Streptomycin for bacteria, Fluconazole or Ketoconazole for fungi)[2]

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C for bacteria, 35°C for yeasts, 28-35°C for molds)

  • Multichannel pipette

2. Preparation of this compound Stock Solution

  • Accurately weigh the pure this compound.

  • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note: The final concentration of DMSO in the test wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth. A DMSO control should be included in the assay.[2]

  • Prepare a working stock solution by diluting the initial stock in the appropriate sterile broth (CAMHB or RPMI-1640) to a concentration that is twice the highest desired final concentration in the assay. For example, if the highest final concentration is 512 µg/mL, the working stock should be 1024 µg/mL.

3. Inoculum Preparation

  • Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] This can be done using a nephelometer or by visual comparison against a white background with a contrasting black line.[3]

    • Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the McFarland-adjusted suspension.

  • Fungal Inoculum:

    • Yeasts: Prepare as described for bacteria, using RPMI-1640 as the diluent. The final inoculum concentration should be approximately 0.5-2.5 x 10³ CFU/mL.

    • Molds: Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent like Tween 80 (0.05%). Adjust the conidial suspension to a specific optical density or hemocytometer count, then dilute in RPMI-1640 to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL.

4. Microdilution Plate Setup

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution (2x the highest desired concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).

  • Inoculate all wells, except for the sterility control column, with 100 µL of the prepared microbial inoculum. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final test range.

5. Incubation

  • Seal the plates with a breathable membrane or place them in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plates under the following conditions:

    • Bacteria: 16-20 hours at 35-37°C.

    • Yeasts: 24-48 hours at 35°C.

    • Molds: 48-72 hours (or longer, depending on the species) at 28-35°C.

6. Reading and Interpreting Results

  • After incubation, examine the plates for visible growth (turbidity). The sterility control well should be clear, and the growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[10] This can be determined by visual inspection or with the aid of a microplate reader measuring absorbance at a wavelength such as 600 nm.[5][11]

  • For some fungi, a trailing effect (reduced but persistent growth at higher concentrations) may be observed. In such cases, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control.[12]

Mandatory Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_result Result stock Prepare this compound Stock Solution (in DMSO) dilution Perform 2-fold Serial Dilution of this compound in Broth stock->dilution inoculum Prepare Microbial Inoculum (Adjust to 0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate (16-72 hours) add_inoculum->incubate controls Include Growth and Sterility Controls read_mic Read Results Visually or with Plate Reader incubate->read_mic mic_endpoint Determine MIC Endpoint read_mic->mic_endpoint

Caption: Workflow for the broth microdilution MIC testing method.

Hypothesized Signaling Pathway Inhibition

While the precise molecular mechanism of this compound is not fully elucidated, many natural antimicrobial compounds exert their effects by disrupting key cellular signaling pathways essential for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or virulence factor expression. The diagram below illustrates a generalized model where a natural compound like this compound could interfere with a critical signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical Microbial Signaling Pathway cluster_inhibition Inhibition stimulus External Stimulus (e.g., Nutrient, pH) receptor Membrane Receptor stimulus->receptor kinase1 Kinase A (Phosphorylation Cascade) receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression (e.g., Virulence, Biofilm) tf->gene cell_response cell_response gene->cell_response Cellular Response This compound This compound This compound->kinase1 Inhibition

Caption: Generalized inhibition of a microbial signaling pathway.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Confertifolin against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. Confertifolin, a natural compound isolated from various plant sources, has demonstrated broad-spectrum antimicrobial activity.[1] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the antifungal efficacy of this compound against Candida albicans. The described methodologies cover the determination of minimum inhibitory and fungicidal concentrations, assessment of its mechanism of action through ergosterol (B1671047) biosynthesis and reactive oxygen species (ROS) induction, and visualization of relevant experimental workflows and signaling pathways.

Disclaimer: The quantitative data presented in the tables of this document are hypothetical and for illustrative purposes only. They are intended to demonstrate how to present experimental results in a structured format and do not represent actual experimental data for this compound against Candida albicans.

Data Presentation

Table 1: Antifungal Susceptibility of Candida albicans to this compound

CompoundMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
This compound163218
Fluconazole8>6422
Amphotericin B1225

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Effect of this compound on Ergosterol Biosynthesis in Candida albicans

TreatmentErgosterol Content (%)
Untreated Control100
This compound (8 µg/mL)45
This compound (16 µg/mL)20
Fluconazole (8 µg/mL)30

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in Candida albicans

TreatmentMean Fluorescence Intensity (ROS Level)
Untreated Control150
This compound (8 µg/mL)800
This compound (16 µg/mL)1500
Positive Control (H₂O₂)2000

Experimental Protocols

Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

a. Preparation of Candida albicans Inoculum:

  • Streak C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

  • Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate at 35°C for 18 hours with agitation.

  • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

  • Dilute the suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640.

b. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations.

  • Add 100 µL of the diluted C. albicans inoculum to each well.

  • Include a positive control (Fluconazole or Amphotericin B), a negative control (no drug), and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.

c. Determination of MFC:

  • Following MIC determination, aliquot 100 µL from each well showing no visible growth.

  • Spread the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration that results in no colony growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[2]

Disk Diffusion Assay
  • Prepare a C. albicans suspension as described in the broth microdilution protocol and adjust to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound.

  • Place the disks onto the agar surface.

  • Include positive control disks (e.g., Fluconazole) and a negative control disk (solvent only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the cellular ergosterol content in C. albicans following treatment with this compound.[3]

  • Inoculate C. albicans into SDB and incubate overnight at 30°C with shaking.

  • Dilute the overnight culture into fresh SDB containing sub-inhibitory concentrations of this compound or a positive control (e.g., Fluconazole).

  • Incubate for 16-24 hours at 30°C with shaking.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Saponify the cell pellet with alcoholic potassium hydroxide (B78521) solution.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Measure the absorbance of the extract between 240 nm and 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and a standard curve. A reduction in ergosterol content compared to the untreated control suggests inhibition of the ergosterol biosynthesis pathway.[4]

Reactive Oxygen Species (ROS) Accumulation Assay

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[5]

  • Prepare a C. albicans suspension as described previously.

  • Incubate the cells with various concentrations of this compound for a defined period (e.g., 1-3 hours) at 37°C.

  • Add DCFH-DA to the cell suspension and incubate in the dark for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an accumulation of intracellular ROS.[6][7]

Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_assays Antifungal Susceptibility Assays cluster_moa Mechanism of Action Assays cluster_results Data Analysis prep1 C. albicans Culture prep2 Cell Harvesting & Washing prep1->prep2 prep3 Inoculum Adjustment prep2->prep3 assay1 Broth Microdilution (MIC/MFC) prep3->assay1 assay2 Disk Diffusion prep3->assay2 moa1 Ergosterol Biosynthesis Assay prep3->moa1 moa2 ROS Accumulation Assay prep3->moa2 result1 Quantitative Data assay1->result1 assay2->result1 moa1->result1 moa2->result1 result2 Interpretation result1->result2 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound erg11 Erg11 (Lanosterol 14-alpha-demethylase) This compound->erg11 Inhibition ergosterol Ergosterol erg11->ergosterol ros Increased ROS ergosterol->ros Depletion leads to hog1 Hog1 ros->hog1 Activation stress_response Stress Response Genes hog1->stress_response Upregulation calcineurin Calcineurin calcineurin->stress_response Upregulation fungal_death Fungal Cell Death stress_response->fungal_death Inhibition of growth

References

Application Notes and Protocols: Antibacterial Activity of Confertifolin against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confertifolin, a sesquiterpene lactone isolated from the essential oil of Polygonum hydropiper L. leaves, has demonstrated notable antimicrobial properties.[1][2] Enterococcus faecalis, a Gram-positive bacterium, is a leading cause of nosocomial infections, including endocarditis, bacteremia, and urinary tract infections. Its intrinsic and acquired resistance to multiple antibiotics poses a significant therapeutic challenge. Preliminary studies have identified this compound as a potent agent against E. faecalis.[1][3]

This document provides detailed protocols for assessing the antibacterial activity of this compound against E. faecalis, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics.

Data Presentation

The antibacterial efficacy of this compound against Enterococcus faecalis is summarized below. The MIC value is based on published data, while MBC and Time-Kill Assay results are presented as illustrative examples for data interpretation.

Assay TypeBacterial StrainParameterValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC) Enterococcus faecalisMIC31.25[1][2][4]
Minimum Bactericidal Concentration (MBC) Enterococcus faecalisIllustrative MBC62.5N/A
Time-Kill Curve Assay Enterococcus faecalisIllustrative Bactericidal Concentration (≥3-log₁₀ reduction)125 (at 24h)N/A

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated, studies on similar natural compounds, such as other flavonoids and terpenoids, suggest a multi-target action.[5] A primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.[5]

cluster_0 Proposed Mechanism of this compound This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Causes Leakage Leakage of Intracellular Contents Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound against bacteria.

Experimental Protocols

These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established methodologies for antimicrobial susceptibility testing.[6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of E. faecalis.[4]

Materials:

  • This compound

  • Enterococcus faecalis strain (e.g., ATCC 29212)[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Positive control antibiotic (e.g., Streptomycin, Vancomycin)[2]

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for the assay (e.g., 0.5 mg/mL).[2][4]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, pick several colonies of E. faecalis and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Assay Setup (96-well plate):

    • Add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the starting this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (CAMHB + inoculum, no this compound).

    • Well 12 serves as the sterility control (CAMHB only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours under aerobic conditions.[7]

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[10]

cluster_workflow MIC Determination Workflow prep_inoculum Prepare E. faecalis Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_compound Prepare this compound Stock & Dilutions plate_setup Setup 96-Well Plate: - Add Broth - Serially Dilute Compound prep_compound->plate_setup plate_setup->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic cluster_workflow MIC to MBC Experimental Workflow mic_result MIC Plate after Incubation select_wells Select Clear Wells (MIC and higher conc.) mic_result->select_wells subculture Subculture Aliquot onto MHA Plates select_wells->subculture incubate_plates Incubate MHA Plates (35°C, 18-24h) subculture->incubate_plates read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_plates->read_mbc cluster_workflow Time-Kill Assay Workflow prep_culture Prepare Log-Phase E. faecalis Culture setup_flasks Setup Flasks: Inoculum + this compound (at 0.5x, 1x, 2x, 4x MIC) prep_culture->setup_flasks incubate_sample Incubate & Sample at Time Points (0, 2, 4, 8, 24h) setup_flasks->incubate_sample dilute_plate Perform Serial Dilutions & Plate on MHA incubate_sample->dilute_plate count_colonies Incubate Plates & Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log₁₀ CFU/mL vs. Time count_colonies->plot_data

References

Application Notes and Protocols for Confertifolin: A Potent Botanical Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the insecticidal and larvicidal properties of Confertifolin, a natural compound isolated from Polygonum hydropiper. It includes detailed protocols for its extraction and various bioassays, along with a summary of its efficacy against the dengue vector mosquito, Aedes aegypti.

Quantitative Data Summary

The insecticidal and larvicidal activities of this compound have been quantified against various life stages of Aedes aegypti. The following tables summarize the key findings for easy comparison.

Table 1: Larvicidal Activity of this compound and P. hydropiper Essential Oil against Aedes aegypti

Test SubstanceLarval InstarLC50 (ppm)
This compoundSecond2.90[1][2]
This compoundFourth2.96[1][2]
P. hydropiper Essential OilSecond190.72[1][2]
P. hydropiper Essential OilFourth234.37[1][2]

Table 2: Ovicidal, Repellent, Oviposition Deterrent, and Adulticidal Activities of this compound (at 10 ppm) against Aedes aegypti

ActivityMetricResult
Ovicidal (0-6 h old eggs)Mortality (%)100[1][2]
Ovicidal (6-12 h old eggs)Mortality (%)100[1][2]
Ovicidal (12-18 h old eggs)Mortality (%)77.6[1][2]
RepellentProtection Time (min)323.2[1][2]
Oviposition DeterrentDeterrence (%)97.52[1][2]
AdulticidalMortality (%)100[1][2]

Experimental Protocols

Extraction and Isolation of this compound from Polygonum hydropiper

This protocol describes the extraction of essential oil from the leaves of P. hydropiper and the subsequent isolation of this compound.

Materials:

  • Fresh leaves of Polygonum hydropiper

  • Silica (B1680970) gel for column chromatography

  • Organic solvents (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Essential Oil Extraction: Subject the fresh leaves of P. hydropiper to steam distillation to extract the essential oil.

  • Silica Gel Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Dissolve the essential oil in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved oil onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing concentrations of ethyl acetate (B1210297) in hexane).

    • Collect fractions and monitor the separation using techniques like Thin Layer Chromatography (TLC).

  • Isolation of this compound:

    • Combine the fractions containing this compound based on TLC analysis.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.[1][2]

G cluster_extraction Extraction cluster_isolation Isolation cluster_bioassay Bioassays plant P. hydropiper Leaves distillation Steam Distillation plant->distillation oil Essential Oil distillation->oil column Silica Gel Column oil->column fractions Collect Fractions column->fractions evaporation Solvent Evaporation fractions->evaporation This compound Purified this compound evaporation->this compound larvicidal Larvicidal This compound->larvicidal ovicidal Ovicidal This compound->ovicidal repellent Repellent This compound->repellent adulticidal Adulticidal This compound->adulticidal

Extraction and Bioassay Workflow for this compound.
Mosquito Rearing Protocol (Aedes aegypti)

A continuous colony of Aedes aegypti is maintained for the bioassays.

Materials:

  • Mosquito cages (e.g., 30x30x30 cm)

  • Glass petri dishes or enamel trays

  • Cotton balls

  • Sugar solution (10%)

  • Restrained rat or other appropriate blood source

  • Larval food (e.g., a mixture of dog biscuits and yeast)

Procedure:

  • Adult Maintenance:

    • Keep adult mosquitoes in cages at a controlled temperature (e.g., 27±2 °C) and humidity (e.g., 75-85% RH).[2]

    • Provide a 10% sugar solution on a cotton ball as a carbohydrate source.

    • For egg production, provide a blood meal from a restrained rat.[2]

  • Oviposition: Place a glass petri dish or enamel tray with water inside the cage for egg laying.[2]

  • Larval Rearing:

    • Transfer the eggs to enamel trays containing water.

    • Feed the larvae with a diet such as a 3:1 mixture of dog biscuits and yeast powder.

    • Change the water daily to prevent scum formation.[2]

  • Pupation and Emergence: Pupae are collected and transferred to a cage for adult emergence.

Larvicidal Bioassay Protocol

This protocol is used to determine the lethal concentration (LC50) of this compound against mosquito larvae.

Materials:

  • 2nd and 4th instar larvae of Aedes aegypti

  • This compound stock solution

  • Beakers or cups

  • Distilled water

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in distilled water (e.g., 10, 5, 2.5, 1.25, and 0.625 ppm).[2] A control group with distilled water only should also be prepared.[2]

  • Exposure:

    • Place a defined number of larvae (e.g., 20-25) in beakers containing the test solutions.

    • Each concentration should be tested in replicate.

  • Observation: Record the larval mortality after a 24-hour exposure period.[2]

  • Data Analysis: Calculate the LC50 value using Probit analysis.

Ovicidal Activity Assay

This assay evaluates the effect of this compound on the hatchability of mosquito eggs.

Materials:

  • Freshly laid Aedes aegypti eggs (0-18 hours old)

  • This compound solution (10 ppm)

  • Petri dishes

  • Filter paper

Procedure:

  • Treatment:

    • Place a batch of eggs on filter paper and moisten with the 10 ppm this compound solution.

    • Prepare a control group with water only.

  • Incubation: Incubate the treated and control eggs under suitable conditions for hatching.

  • Observation: After a set period, count the number of hatched and unhatched eggs to determine the mortality rate.

Repellent Activity Assay

This protocol assesses the protective effect of this compound against mosquito bites.

Materials:

  • Adult female Aedes aegypti

  • This compound solution

  • Human volunteer or appropriate animal model

  • Mosquito cage

Procedure:

  • Application: Apply a known amount of the this compound solution to a defined area of the skin of a volunteer's arm. The other arm can be used as a control.

  • Exposure: Expose both arms to a cage containing a known number of adult female mosquitoes.

  • Observation: Record the time until the first mosquito bite on the treated arm.

Adulticidal Activity Assay

This assay determines the toxicity of this compound to adult mosquitoes.

Materials:

  • Adult Aedes aegypti

  • This compound solution (10 ppm)

  • Mosquito cage or exposure chamber

  • Atomizer or sprayer

Procedure:

  • Exposure: Spray the this compound solution into a cage containing a known number of adult mosquitoes.

  • Observation: Record the number of dead mosquitoes after a specified period to calculate the mortality rate.

Potential Mechanism of Action: Acetylcholinesterase Inhibition

While the precise signaling pathway of this compound in insects has not been definitively elucidated in the reviewed literature, a common target for many botanical and synthetic insecticides is the enzyme acetylcholinesterase (AChE).[3][4] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[4][5][6] Drimane (B1240787) sesquiterpenoids, the class of compounds to which this compound belongs, are known for their insecticidal properties.[7][8][9]

G cluster_synapse Cholinergic Synapse cluster_inhibition Enzyme Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Normal Substrate Na_channel Sodium Channel AChR->Na_channel Opens impulse Nerve Impulse Continues Na_channel->impulse AChE->ACh hydrolysis ACh Hydrolysis AChE->hydrolysis This compound This compound This compound->AChE Inhibits

Hypothesized Acetylcholinesterase Inhibition by this compound.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay can be used to screen for AChE inhibitory activity of compounds like this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound test solutions

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound test solution at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition by comparing the reaction rates in the presence and absence of this compound. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the AChE activity.

References

Application Note: In Vitro Cytotoxicity of Confertifolin using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Confertifolin, a drimane (B1240787) sesquiterpene lactone isolated from plants such as Polygonum hydropiper, has been investigated for its various biological activities. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability by measuring the metabolic activity of mitochondria in living cells.[1][2] Actively respiring cells convert the water-soluble yellow MTT into an insoluble purple formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells. While specific cytotoxic data for this compound is limited, this protocol is based on established methods for evaluating natural compounds and related drimane sesquiterpenes.[3][4]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in viable cells.[1] This reduction results in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[2]

Materials and Reagents

  • This compound (purity ≥95%)

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

This protocol is designed for adherent cell lines and can be adapted for suspension cells.

1. Cell Seeding: a. Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator. b. When cells reach 70-80% confluency, detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. d. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After the 24-hour incubation, carefully remove the old medium from the wells. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only). f. Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

3. MTT Assay: a. Following the incubation period with this compound, carefully remove the medium from each well. b. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well. c. Incubate the plate for 4 hours at 37°C in a CO2 incubator, protected from light. d. After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the concentration of this compound. d. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

Due to the limited availability of specific cytotoxicity data for pure this compound, the following tables present data for extracts from Polygonum hydropiper and related drimane sesquiterpenes to provide a comparative context.

Table 1: Cytotoxicity of Polygonum hydropiper Extracts on Cancer Cell Lines

Extract/CompoundCell LineAssayIC50 (µg/mL)Reference
Chloroform ExtractNIH/3T3MTT140[5]
Ethyl Acetate ExtractNIH/3T3MTT160[5]
SaponinsNIH/3T3MTT175[5]
Beta-sitosterolHeLaMTT170[6]
Beta-sitosterolMCF-7MTT200[6]
StigmasterolHeLaMTT170[6]
StigmasterolMCF-7MTT60[6]

Table 2: Cytotoxicity of Drimane Sesquiterpenes on Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Drimane Sesquiterpene 3MCF-7MTT10.0 ± 0.8[1]
Drimane Sesquiterpene 9MCF-7MTT10.1 ± 0.5[1]
PolygodialMCF-7Colorimetric71.4 ± 8.5[3]
PolygodialPC-3Colorimetric65.4 ± 5.5[3]

Mandatory Visualization

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Adherent Cells (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plate (1 x 10^4 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_treatment Add this compound to Wells incubation_24h->add_treatment prepare_this compound Prepare this compound Dilutions prepare_this compound->add_treatment incubation_treatment Incubate for 24-72h add_treatment->incubation_treatment add_mtt Add MTT Solution (5 mg/mL) incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan in DMSO incubation_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for Drimane Sesquiterpene-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, studies on related drimane sesquiterpenes suggest the induction of apoptosis via the intrinsic (mitochondrial) pathway.[3][7]

Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway for Drimane Sesquiterpenes This compound Drimane Sesquiterpenes (e.g., this compound) Mitochondria Mitochondria This compound->Mitochondria Induces stress MMP Decrease in Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Diagram of the proposed intrinsic apoptosis pathway initiated by drimane sesquiterpenes.

Conclusion

The MTT assay is a reliable and straightforward method to assess the in vitro cytotoxicity of this compound. This protocol provides a framework for researchers to determine the IC50 value of this compound on various cancer cell lines. Further studies are warranted to elucidate the specific molecular mechanisms and signaling pathways involved in this compound-induced cell death. The provided data on related compounds and extracts from Polygonum hydropiper can serve as a valuable reference for designing and interpreting these future experiments.

References

Application Notes and Protocols for Preparing Confertifolin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Confertifolin is a sesquiterpenoid lactone naturally found in plants such as Polygonum hydropiper.[1][2] It is identified by the molecular formula C₁₅H₂₂O₂ and has a molecular weight of approximately 234.33 g/mol .[1][3][4] Research has highlighted its significant biological activities, including broad-spectrum antimicrobial and potent insecticidal properties.[1][2] Accurate and reproducible results in in vitro studies investigating these effects depend critically on the proper preparation and handling of this compound stock solutions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound stock solutions for various in vitro assays.

Physicochemical and Solubility Data

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. Although detailed solubility data for this compound is not widely published, its sesquiterpenoid structure suggests poor solubility in aqueous solutions. Therefore, an organic solvent is necessary to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for this purpose.[5][6][7]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂[1][3][4]
Molecular Weight 234.33 g/mol [1][3]
Appearance Crystalline solid (general)[8]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[5][6][7]
Storage of Solid -20°C, desiccated[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in various assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Calculation: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 234.33 g/mol × 1000 mg/g = 2.34 mg

Procedure:

  • Weighing: Accurately weigh 2.34 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5][6] Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional): For cell-based assays requiring stringent sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube.[5]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber tubes.[5][6] Label each aliquot clearly with the compound name, concentration, and preparation date.

G start Start weigh 1. Weigh 2.34 mg This compound start->weigh add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve sterilize 4. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Vials sterilize->aliquot Optional but Recommended store 6. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a 10 mM this compound stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[7][10]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.[7]

  • Serial Dilutions: Prepare working solutions fresh for each experiment using serial dilutions from the stock.

Example Dilution (Preparing a 10 µM working solution from a 10 mM stock):

  • This requires a 1:1000 dilution.

  • A common method is to perform a two-step serial dilution to ensure accuracy.

    • Step A (1:100 Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of sterile culture medium. This creates an intermediate solution of 100 µM.

    • Step B (1:10 Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile culture medium to achieve the final 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.

Application Example: Workflow for an In Vitro Antimicrobial Assay

This compound has demonstrated significant antimicrobial activity.[1][2] A common method to quantify this is a Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol Outline: Broth Microdilution MIC Assay

  • Prepare Inoculum: Grow the microbial strain (bacterial or fungal) to the appropriate phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Prepare this compound Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in sterile broth to create a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculate Plate: Add the standardized microbial inoculum to each well containing the this compound dilutions, the vehicle control, and a positive growth control (no compound).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.

G prep_stock Prepare this compound Working Solutions plate_setup Set up 96-Well Plate: - Serial Dilutions - Vehicle Control - Growth Control prep_stock->plate_setup prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results: Visually Assess Growth incubate->read_results analyze Determine MIC Value read_results->analyze

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Storage and Stability

The stability of this compound in solution over long periods has not been extensively reported. Therefore, following best practices for natural products is crucial to ensure the integrity of the stock solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 6 months or longerKeep tightly sealed and protected from moisture.
DMSO Stock Solution -20°CUp to 1 monthStore in single-use aliquots to avoid freeze-thaw cycles.[5][9]
DMSO Stock Solution -80°CUp to 6 monthsRecommended for longer-term storage.[5]

Handling Recommendations:

  • Before use, allow vials to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[9]

  • Protect stock solutions from light by using amber vials, as many natural products are light-sensitive.[11][12]

  • Always prepare fresh working dilutions from the frozen stock on the day of the experiment. Long-term storage of compounds in dilute aqueous solutions is not recommended.[9]

References

Application Note: Extraction of Confertifolin from Polygonum hydropiper Essential Oil Using Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confertifolin is a sesquiterpenoid lactone with the molecular formula C15H22O2.[1] It is a natural compound of significant interest due to its demonstrated broad-spectrum biological activities, particularly its antimicrobial properties against various bacteria and fungi.[1][2] The primary natural source for this compound is the essential oil of Polygonum hydropiper L. (Polygonaceae), commonly known as water pepper.[2][3] This plant has a history of use in traditional medicine for treating various ailments, including infectious diseases.[3][4]

The extraction of this compound involves a multi-step process. The first critical step, and the focus of this application note, is the extraction of the essential oil from the plant material. Steam distillation is the most common and established method for this purpose due to its efficiency in isolating volatile compounds like those found in essential oils.[1] Following the extraction of the essential oil, this compound is then isolated and purified, typically through chromatographic techniques.[2][4] This document provides a detailed protocol for the steam distillation of essential oil from P. hydropiper leaves and outlines the subsequent steps for the isolation and analysis of this compound.

Principle of Steam Distillation

Steam distillation is an extraction technique used to separate temperature-sensitive, volatile compounds from non-volatile materials.[5] The process takes advantage of the fact that the boiling point of a mixture of two immiscible liquids (like water and essential oil) is lower than the boiling point of either individual component. When steam is passed through the plant material, it ruptures the oil-bearing sacs and glands on the plant's surface.[6] The volatile essential oils are released and vaporized along with the steam. This vapor mixture then travels to a condenser, where it is cooled, returning it to a liquid state.[6][7] Upon collection, the less dense essential oil naturally separates from the water (hydrosol), allowing for its collection.[7] This method is preferred for extracting essential oils because it avoids the high temperatures that could degrade the delicate aromatic compounds.[5]

Experimental Protocols

Protocol 1: Steam Distillation of Essential Oil from Polygonum hydropiper Leaves

This protocol describes the extraction of essential oil from the leaves of P. hydropiper using a standard laboratory-scale steam distillation apparatus.

Materials and Equipment:

  • Freshly harvested leaves of Polygonum hydropiper

  • Distilled water

  • Steam distillation apparatus (including a boiling flask for steam generation, a biomass flask, a still head, a condenser, and a separator/receiver)[7]

  • Heating mantle or hot plate

  • Clamps and stands

  • Collection vials

  • Anhydrous sodium sulfate (B86663) (for drying the oil)

Procedure:

  • Plant Material Preparation:

    • Harvest fresh leaves of P. hydropiper, preferably at their peak aromatic potency.[5]

    • Coarsely chop or shred the leaves to increase the surface area for efficient oil extraction. Avoid creating a fine powder, which can impede steam flow.

    • Weigh the prepared plant material (biomass).

  • Apparatus Setup:

    • Assemble the steam distillation unit as shown in the workflow diagram. Ensure all glass joints are securely clamped.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity and add boiling chips.[7]

    • Place the weighed, chopped plant material into the biomass flask. Do not pack it too tightly to allow for even steam penetration.

    • Connect the steam inlet from the boiling flask to the biomass flask.

    • Connect the outlet of the biomass flask to the condenser via the still head.

    • Ensure a steady flow of cold water is circulating through the outer jacket of the condenser.

    • Position a collection vessel or separator at the condenser outlet to collect the distillate.[7]

  • Distillation Process:

    • Heat the boiling flask to generate a steady flow of steam.[7]

    • Allow the steam to pass through the plant material in the biomass flask. The steam will carry the volatile essential oils.

    • The vapor mixture of water and oil will travel into the condenser.

    • Continue the distillation for a period of 2-4 hours. The optimal duration can vary, and it is noted that different plants may require different extraction times to maximize yield and quality.[8]

  • Collection and Separation:

    • The condensed liquid (distillate), consisting of essential oil and hydrosol (aqueous layer), will collect in the separator.

    • The essential oil, being less dense than water, will form a layer on top of the hydrosol.[7]

    • Carefully separate the oil layer from the aqueous layer using a separatory funnel or by decantation.

  • Drying and Storage:

    • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

    • Store the pure essential oil in a sealed, airtight, dark glass vial at 4°C to prevent degradation.

Protocol 2: Isolation of this compound via Column Chromatography

Following steam distillation, this compound is isolated from the crude essential oil. The literature consistently points to column chromatography as the method of choice.[2][4]

Materials and Equipment:

  • Crude essential oil from P. hydropiper

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of the initial solvent and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Visualize the spots under UV light or with a suitable staining reagent to identify fractions containing compounds with similar retention factors (Rf).

  • Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC analysis against a standard, if available).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the isolated this compound.

  • Purity Confirmation: Confirm the purity and identity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation

Table 1: Antimicrobial Activity of this compound

Organism TypeSpeciesMIC (µg/mL)Reference
Bacteria Enterococcus faecalis31.25[2][3]
Fungi Scopulariopsis sp.7.81[2][3]
Curvularia lunata7.81[2][3]
Epidermophyton floccosum7.81[2][3]
Trichophyton mentagrophytes16.62[2][3]
Trichophyton rubrum (MTCC 296)16.62[2][3]
Aspergillus niger31.25[2][3]
Botrytis cinerea31.25[2][3]
Magnaporthe grisea62.5[2][3]
Trichophyton simii125[2][3]
Trichophyton rubrum (Clinical Isolate)125[2][3]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts described, the following diagrams have been generated.

G Overall Workflow for this compound Extraction and Isolation A Plant Material (Polygonum hydropiper leaves) B Steam Distillation A->B C Crude Essential Oil + Hydrosol B->C D Separation C->D E Crude Essential Oil D->E F Column Chromatography E->F G Purified this compound F->G H Analysis (GC-MS, NMR) G->H

Caption: Workflow from plant material to purified this compound.

G Schematic of a Steam Distillation Apparatus cluster_setup Distillation Setup cluster_condenser Condenser Cooling cluster_collection Collection BoilingFlask Boiling Flask (Steam Generation) BiomassFlask Biomass Flask (P. hydropiper leaves) BoilingFlask->BiomassFlask Steam Condenser Condenser BiomassFlask->Condenser Vapor (Oil + Steam) Receiver Receiver/ Separator Condenser->Receiver Distillate WaterOut Warm Water Out Condenser->WaterOut Oil Essential Oil Receiver->Oil Hydrosol Hydrosol Receiver->Hydrosol Heat Heat Source Heat->BoilingFlask WaterIn Cool Water In WaterIn->Condenser

Caption: Diagram of a typical laboratory steam distillation setup.

G Proposed Antimicrobial Mechanism of this compound cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Disruption Membrane Permeability Increased Membrane->Disruption This compound This compound This compound->Membrane Interacts with Leakage Leakage of Cellular Components Disruption->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: this compound's proposed antimicrobial action via membrane disruption.

References

Application Note: Analysis of Confertifolin by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confertifolin is a sesquiterpenoid compound with the molecular formula C15H22O2 and a molecular weight of approximately 234.33 g/mol .[1][2][3][4] It is a naturally occurring compound isolated from various plant species, including Polygonum hydropiper.[1][2] this compound has garnered significant interest in biochemical research due to its broad-spectrum biological activities, including antimicrobial and insecticidal properties.[1] Studies have demonstrated its efficacy against bacteria such as Enterococcus faecalis and various fungi, as well as potent larvicidal and adulticidal effects against mosquitoes like Aedes aegypti.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly effective analytical technique for the qualitative and quantitative analysis of volatile and thermally stable compounds like this compound.[5][6] This method provides detailed information on the molecular mass and fragmentation patterns of the analyte, enabling precise identification and quantification in complex matrices such as plant extracts. This application note provides a comprehensive protocol for the extraction and subsequent GC-MS analysis of this compound.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the extraction and GC-MS analysis of this compound from a plant matrix.

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Acetone (B3395972) (HPLC grade), Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Standards: this compound analytical standard

  • Chemicals: Anhydrous Sodium Sulfate, Silica (B1680970) Gel (60-120 mesh) for column chromatography

  • Equipment: Rotary evaporator, Ultrasonic bath, Vortex mixer, Glass columns for chromatography, Standard laboratory glassware, 0.45 µm syringe filters

2. Sample Preparation: Extraction Protocol

This protocol is adapted from standard methods for extracting sesquiterpene lactones from plant material.[5][7]

  • Drying and Grinding: Air-dry the plant material (e.g., leaves of Polygonum hydropiper) in the shade to preserve thermolabile compounds. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 500 mL of acetone (or methanol).[7]

    • Stir the mixture for 18-24 hours at room temperature.[7]

    • Alternatively, sonicate the mixture for 30-60 minutes in an ultrasonic bath to enhance extraction efficiency.[5]

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant debris.[5]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Fractionation (Optional):

    • To purify this compound and remove interfering compounds, the crude extract can be fractionated using silica gel column chromatography.

    • Create a slurry of silica gel in n-hexane and pack it into a glass column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[7]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Sample Preparation:

    • Evaporate the solvent from the fraction(s) containing this compound.

    • Dissolve a known quantity of the dried extract or purified compound in a suitable volatile solvent (e.g., acetone) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the GC-MS system.

3. GC-MS Instrumentation and Conditions

The following parameters are based on established methods for the analysis of sesquiterpenes and sesquiterpene lactones.[7][8]

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N, Shimadzu 17A, or equivalent
Mass Spectrometer Agilent 5977A MSD, Shimadzu QP 5050A, or equivalent
Column HP-5MS or DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 40:1 ratio)[7]
Injection Volume 1 µL
Oven Program Initial temp 50-60°C, ramp at 10°C/min to 280°C, hold for 5 min[7][8]
MS Transfer Line Temp 250 - 280 °C[8][9]
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV[9]
Mass Scan Range 40 - 400 amu[7]
Solvent Delay 3 - 5 min

4. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley.[6] The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (m/z 234) and characteristic fragment ions.

  • Quantitative Analysis: Prepare a calibration curve using a certified this compound analytical standard at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Reported Biological Activity of this compound

This table summarizes the minimum inhibitory concentration (MIC) values of this compound against various microorganisms.[1][10]

OrganismTypeMIC (µg/mL)
Enterococcus faecalisBacterium31.25
Scopulariopsis sp.Fungus7.81
Curvularia lunataFungus7.81
Epidermophyton floccosumFungus7.81
Aspergillus nigerFungus31.25
Botrytis cinereaFungus31.25

Table 2: Example Quantitative GC-MS Analysis Results

This table presents a hypothetical result for the quantification of this compound in a plant extract.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% RSD (n=3)
Standard 1 (10 µg/mL)15.21150,00010.0N/A
Standard 2 (50 µg/mL)15.21755,00050.0N/A
Plant Extract A15.22452,10030.11.8%
Plant Extract B15.21289,50019.32.1%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material Collection Drying Drying & Grinding Sample->Drying Extraction Solvent Extraction (Acetone/Methanol) Drying->Extraction Concentration Filtration & Concentration (Rotary Evaporation) Extraction->Concentration Purification Optional Purification (Column Chromatography) Concentration->Purification for cleaner samples GCMS_Analysis GC-MS Injection & Analysis Concentration->GCMS_Analysis Purification->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms & Spectra) GCMS_Analysis->Data_Acquisition Qual_Analysis Qualitative Analysis (Library Matching) Data_Acquisition->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Data_Acquisition->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for the Structure Elucidation of Confertifolin via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide to the application of single-crystal X-ray crystallography for the definitive structure elucidation of confertifolin, a drimane-type sesquiterpenoid lactone. While, to date, a specific crystal structure for this compound has not been deposited in publicly available databases, this application note presents a generalized yet detailed protocol for achieving this. The methodology covers the entire workflow, from sample preparation and crystallization to data collection and structure refinement. Furthermore, this document includes representative crystallographic data from a closely related drimane (B1240787) sesquiterpenoid, ustusol D, to serve as a practical example for researchers.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone belonging to the drimane class of compounds. These molecules are of significant interest due to their diverse and potent biological activities. Accurate determination of the three-dimensional atomic arrangement, including the absolute stereochemistry, is paramount for understanding structure-activity relationships (SAR), elucidating biosynthetic pathways, and enabling rational drug design.

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the molecule. This technique provides invaluable information on bond lengths, bond angles, and stereochemistry, which is often challenging to determine definitively by spectroscopic methods alone.

These notes provide a robust framework for researchers aiming to elucidate the crystal structure of this compound or other related natural products.

Experimental Protocols

The following sections detail a generalized experimental protocol for the structure determination of this compound using single-crystal X-ray crystallography.

Isolation and Purification of this compound

A pure sample is a prerequisite for obtaining high-quality crystals. The following is a general outline for the isolation and purification of this compound from a natural source:

  • Extraction: Milled plant material (e.g., from species of Polygonum or Warburgia) is subjected to solvent extraction, typically using a solvent of medium polarity such as methanol (B129727) or ethyl acetate (B1210297).

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic steps to isolate pure this compound. This typically involves:

    • Silica Gel Column Chromatography: A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the components of the mixture.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using either normal-phase or reverse-phase HPLC is often necessary to obtain this compound of >98% purity. Purity should be assessed by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Crystallization of this compound

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically screened:

  • Slow Evaporation:

    • Dissolve a small amount of purified this compound (1-5 mg) in a suitable solvent (e.g., acetone, methanol, ethyl acetate, or a mixture) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A drop of the this compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which this compound is less soluble).

    • Sitting Drop: The drop of the this compound solution is placed on a post within a sealed well containing the precipitant.

    • Over time, the vapor from the precipitant solution slowly diffuses into the drop, gradually increasing the concentration of this compound and inducing crystallization.

  • Cooling:

    • Prepare a saturated solution of this compound in a suitable solvent at a slightly elevated temperature.

    • Slowly cool the solution to induce crystallization. This can be done in a controlled manner using a programmable cooling block.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers use automated software to determine the optimal data collection strategy to ensure complete and redundant data are collected.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial crystal structure is typically solved using direct methods (e.g., using software like SHELXT). This provides an initial electron density map.

  • Model Building and Refinement: An atomic model of the molecule is built into the electron density map. This model is then refined iteratively to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This process adjusts atomic positions, and thermal parameters until the model converges.

  • Absolute Configuration Determination: For chiral molecules like this compound, the absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer when using data collected with sufficient anomalous scattering.

Data Presentation

As no crystallographic data for this compound is currently available, the following table presents the data for a related drimane sesquiterpenoid, ustusol D , for illustrative purposes.

Table 1: Example Crystallographic Data for Ustusol D

ParameterValue
Crystal Data
Chemical FormulaC₁₅H₂₂O₃
Formula Weight250.33
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a (Å)6.945(3)
b (Å)11.234(5)
c (Å)17.567(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1370.4(10)
Z4
Data Collection
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)173
Reflections Collected8324
Independent Reflections2394
Refinement
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.118
Flack Parameter0.1(2)
CCDC Deposition NumberTo be obtained from the relevant publication

Note: The data presented in this table is for a representative drimane sesquiterpenoid and should be used as a guideline for the expected parameters for this compound.

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a natural product like this compound using X-ray crystallography.

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination A Isolation from Natural Source B Purification (Chromatography) A->B C Purity Assessment (>98%) B->C D Screening of Crystallization Conditions C->D E Growth of Single Crystals D->E F Crystal Mounting & Cryo-cooling E->F G Data Collection (Diffractometer) F->G H Data Processing G->H I Structure Solution (Direct Methods) H->I J Model Building & Refinement I->J K Structure Validation & Absolute Configuration J->K L Structure Deposition (e.g., CCDC) K->L Final Structure

Caption: Workflow for Natural Product X-ray Crystallography.

Troubleshooting & Optimization

Technical Support Center: Optimizing Confertifolin Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of confertifolin from plant extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its primary plant source is Polygonum hydropiper, commonly known as water pepper. It is typically isolated from the essential oil of the plant's leaves.[1]

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The general workflow for obtaining this compound involves:

  • Plant Material Preparation: Drying and grinding the leaves of Polygonum hydropiper.

  • Extraction: Obtaining the essential oil from the plant material, primarily through hydrodistillation (steam distillation).

  • Purification: Isolating this compound from the essential oil using chromatographic techniques, such as column chromatography.[1]

Q3: What factors have the most significant impact on this compound extraction yield?

A3: Several factors critically influence the extraction yield of this compound:

  • Solvent System: The choice of solvent and its concentration are crucial for efficiently extracting the essential oil containing this compound.

  • Extraction Method: Different methods like hydrodistillation, maceration, or more advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can have significantly different efficiencies.

  • Temperature: Extraction temperature can affect the solubility and stability of this compound.

  • Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compounds.

  • Plant Material: The quality, age, and pre-processing (e.g., particle size) of the Polygonum hydropiper leaves can significantly affect yields.

Troubleshooting Guide: Low this compound Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues during your experiment.

Problem: The overall yield of purified this compound is significantly lower than expected.

dot

Troubleshooting_Low_Yield start Start: Low this compound Yield prep 1. Evaluate Plant Material - Correct species? - Proper drying? - Appropriate particle size? start->prep extraction 2. Assess Extraction Step - Optimal method? - Correct solvent? - Adequate time/temperature? prep->extraction Material OK solution_prep Solution: - Verify plant identity. - Optimize grinding method. - Ensure proper drying. prep->solution_prep purification 3. Review Purification Process - Column packed correctly? - Appropriate solvent gradient? - Loss during solvent evaporation? extraction->purification Extraction OK solution_extraction Solution: - Test different extraction methods. - Vary solvent polarity and composition. - Optimize time and temperature. extraction->solution_extraction stability 4. Consider Compound Stability - Degradation due to heat/light? - pH-related instability? purification->stability Purification OK solution_purification Solution: - Repack column. - Adjust solvent gradient for better separation. - Use controlled temperature for evaporation. purification->solution_purification solution_stability Solution: - Protect from light. - Use lower temperatures. - Control pH of solutions. stability->solution_stability end Yield Improved stability->end Stability Addressed

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation: Impact of Extraction Parameters on Yield

The following tables summarize how different experimental parameters can influence the yield of this compound. Disclaimer: The following data is representative and intended to illustrate the expected impact of varying extraction conditions. Actual yields may vary based on specific experimental setups and the quality of the plant material.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodPrincipleRelative Yield (%)AdvantagesDisadvantages
Hydrodistillation Steam distillation of volatile compounds.100 (Baseline)Well-established, good for essential oils.High temperature may degrade some compounds.
Maceration Soaking plant material in a solvent at room temperature.60-80Simple, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.120-150Faster, higher efficiency, less solvent consumption.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material rapidly.130-160Very fast, high efficiency, reduced solvent use.Potential for thermal degradation if not controlled.

Table 2: Effect of Solvent Choice on this compound Yield (using Maceration)

Solvent SystemPolarityRelative Yield (%)Observations
n-Hexane Non-polar40-50Extracts non-polar compounds, less effective for this compound.
Ethyl Acetate (B1210297) Medium70-85Good solubility for many sesquiterpenoids.
Ethanol (95%) Polar90-100Effective in extracting a broad range of compounds.
Methanol (99%) Highly Polar95-105Similar to ethanol, good for polar compounds.
Ethanol:Water (80:20) Polar100-110Water can help swell plant material, improving solvent access.

Table 3: Influence of Temperature and Time on this compound Yield (using 80% Ethanol)

Temperature (°C)Extraction Time (hours)Relative Yield (%)Notes
25 (Room Temp)24100 (Baseline)Standard maceration condition.
25 (Room Temp)48110-120Increased time can improve yield.
404115-125Moderate heat can increase solubility and diffusion.
602120-130Higher temperature further improves efficiency.
80190-100Potential for degradation of this compound at higher temperatures.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Polygonum hydropiper.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

  • Preparation of Plant Material:

    • Collect fresh leaves of Polygonum hydropiper.

    • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, for 7-10 days.

    • Grind the dried leaves into a coarse powder.

  • Hydrodistillation:

    • Place 500 g of the powdered leaves into a 5 L round-bottom flask.

    • Add 2.5 L of distilled water to the flask.

    • Set up a Clevenger-type apparatus for hydrodistillation.

    • Heat the flask using a heating mantle to boil the water and generate steam.

    • Continue the distillation for 3-4 hours, collecting the essential oil that separates from the aqueous distillate.

    • Carefully separate the essential oil from the water using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Store the essential oil in a sealed, dark glass vial at 4°C.

dot

Hydrodistillation_Workflow start Start: Dried Polygonum hydropiper leaves grind Grind to coarse powder start->grind distill Hydrodistillation with Clevenger apparatus (3-4 hours) grind->distill separate Separate essential oil from aqueous distillate distill->separate dry Dry essential oil with anhydrous Na2SO4 separate->dry end End: Crude Essential Oil dry->end

Caption: Workflow for essential oil extraction.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica (B1680970) gel (100-200 mesh) in n-hexane.

    • Pack a glass column (e.g., 50 cm length, 3 cm diameter) with the silica gel slurry.

    • Equilibrate the packed column by washing with n-hexane.

  • Sample Loading:

    • Dissolve 5 g of the crude essential oil in a minimal amount of n-hexane.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).

    • Collect fractions of 20-30 mL.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 85:15).

    • Visualize the spots on the TLC plates under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain pure this compound crystals.

dot

Purification_Workflow start Start: Crude Essential Oil dissolve Dissolve in n-hexane start->dissolve load Load onto silica gel column dissolve->load elute Elute with n-hexane:ethyl acetate gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for this compound purification.

References

Technical Support Center: Overcoming Confertifolin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the significant solubility challenges of confertifolin in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a natural compound classified as a sesquiterpene lactone.[1] Like many other sesquiterpene lactones, its chemical structure is predominantly hydrophobic (water-repelling), leading to very low solubility in water and aqueous buffers used for biological experiments.[2][3] This poor solubility is a major hurdle for its use in research and drug development, as it can lead to precipitation, inaccurate concentration measurements, and low bioavailability.[3]

Q2: What are the primary methods to solubilize this compound for in vitro and in vivo experiments?

A2: There are three main strategies to overcome the solubility issues of this compound:

  • Co-Solvent Systems: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to first dissolve the this compound before diluting it into the aqueous experimental medium.[4][5]

  • Formulation with Excipients: Employing solubility enhancers like cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[2][6]

  • Nanoparticle Delivery Systems: Encapsulating this compound within nanoparticle structures, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.[7][8][9] These formulations can protect the compound and improve its delivery in an aqueous environment.[10]

Q3: Which organic solvents are recommended for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for preparing stock solutions of hydrophobic compounds for biological assays.[11] this compound is expected to be soluble in these solvents.[12] A high-concentration stock solution should be prepared first, which can then be diluted to the final working concentration in your cell culture medium or buffer.[13]

Q4: What is the maximum recommended concentration of DMSO or ethanol in cell culture media?

A4: High concentrations of organic solvents can be toxic to cells.[11] For most cell lines, the final concentration of DMSO in the culture medium should be kept between 0.1% and 0.5% to avoid significant cytotoxicity.[14] Ethanol is generally tolerated up to 2% in some cell lines, but can be more toxic than DMSO at similar concentrations.[11] It is crucial to always include a "vehicle control" in your experiments—this is a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound to ensure that the observed effects are from this compound and not the solvent itself.[14]

Troubleshooting Guides

Issue 1: Immediate Precipitation ("Crashing Out")

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is causing this and how can I fix it?

Answer: This common issue, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent environment to an unfavorable aqueous one, causing it to aggregate and precipitate.[13]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in your media exceeds its aqueous solubility limit, even with a small amount of co-solvent.[13]Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum achievable concentration without precipitation.[13]
Rapid Dilution Shock Adding a concentrated stock solution directly into a large volume of media causes a sudden solvent exchange, leading to immediate precipitation.[13]Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, then add this intermediate solution to the final volume.[4][13]
Low Media Temperature The solubility of most compounds decreases at lower temperatures. Adding the stock to cold media can trigger precipitation.[13]Always use pre-warmed (37°C) cell culture media for making your final dilutions.[13][14]
Localized High Concentration Pipetting the stock solution into one spot without immediate mixing creates a localized area of high solvent and compound concentration, initiating precipitation.Add the stock solution dropwise into the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersion.[14]

Issue 2: Delayed Precipitation in the Incubator

Question: My media containing this compound was clear when I prepared it, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What is happening?

Answer: Delayed precipitation can occur due to changes in the media over time during incubation.

Potential CauseExplanationRecommended Solution
Temperature Shifts Although prepared with warm media, prolonged incubation can lead to subtle temperature fluctuations that may affect compound stability in a supersaturated solution.Ensure your final concentration is well below the maximum solubility limit to create a more stable solution.
pH Changes Cellular metabolism can alter the pH of the culture medium. The solubility of this compound may be pH-sensitive, and a shift in pH could cause it to fall out of solution.[13]Monitor the pH of your culture medium. If you observe significant color changes in the phenol (B47542) red indicator, you may need to change the medium more frequently.
Evaporation If the culture plates or flasks are not properly sealed, evaporation can occur in the incubator, increasing the concentration of all components, including this compound, beyond its solubility limit.[15]Ensure proper humidity levels in your incubator and use well-sealed culture vessels to prevent evaporation.[15]
Interaction with Media Components This compound may slowly interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes over time.If using serum-containing media, ensure the serum is properly thawed and mixed. The proteins in serum, like albumin, can sometimes help stabilize hydrophobic compounds but can also precipitate under certain conditions.[14]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents (Note: As specific quantitative data for this compound is limited, this table provides representative values based on chemically similar sesquiterpene lactones and general-purpose hydrophobic compounds to guide solvent selection.)

SolventTypeEstimated SolubilityReference / Remarks
WaterAqueous Buffer< 0.05 mg/mLInherently low solubility is expected.[16]
PBS (pH 7.2)Aqueous Buffer< 0.05 mg/mLSimilar to water; salts do not significantly enhance solubility.
Ethanol (100%)Organic Co-Solvent~30 mg/mLA good choice for initial stock preparation.[12]
DMSO (100%)Organic Co-Solvent> 10 mg/mLExcellent solvent for creating high-concentration stocks.[5]
Ethanol:PBS (1:2)Aqueous with Co-Solvent~0.3 mg/mLDemonstrates the sharp drop in solubility upon aqueous dilution.[12]

Table 2: Comparison of Solubility Enhancement Strategies

MethodPrinciple of ActionAdvantagesDisadvantages
Co-solvents (DMSO, Ethanol) Dissolves the compound in a small volume of organic solvent before aqueous dilution.[11]Simple, fast, and inexpensive for initial experiments.Potential for cellular toxicity; risk of precipitation upon dilution.[11]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug in its central cavity, presenting a hydrophilic exterior to the aqueous solution.[2]Significant increase in aqueous solubility (up to 4600-fold for some sesquiterpenes); low toxicity.[2]Requires specific protocol development; may alter compound-protein interactions.
Nanoparticles (e.g., SLNs, Liposomes) The drug is encapsulated within a lipid or polymer-based nanoparticle, which is dispersible in aqueous media.[7][9]High drug loading capacity; protects the drug from degradation; can be tailored for targeted delivery.[7]Complex formulation process; requires specialized equipment and characterization.[17]

Experimental Protocols & Workflows

Protocol 1: Solubilization Using a DMSO Co-Solvent

This protocol describes a standard method for preparing a working solution of this compound for cell-based assays.

  • Prepare High-Concentration Stock: Weigh out the required amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Brief sonication in a water bath can assist dissolution.[4] Store this stock in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[4]

  • Prepare Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first dilute your high-concentration stock 1:10 or 1:100 in the pre-warmed medium to create an intermediate concentration.[13]

  • Prepare Final Working Solution: Add the intermediate dilution (or the high-concentration stock directly) to your pre-warmed cell culture medium to achieve the final desired concentration. Crucially, add the stock solution slowly and with rapid mixing to prevent localized high concentrations.[14]

  • Final Check: Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., ≤ 0.5%). Visually inspect the final solution for any signs of precipitation before adding it to your cells.[14]

Diagram: Co-Solvent Dilution Workflow

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Application A Weigh this compound Powder B Add 100% DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10-50 mM Stock in DMSO C->D F Add Stock to Media with Rapid Mixing D->F E Pre-warm Media to 37°C E->F G Final Working Solution (e.g., 1-100 µM) F->G H Visually Inspect for Precipitation G->H I Add to Cells (Final DMSO <0.5%) H->I A Precipitate Observed in Media? B Immediate Precipitation? A->B Yes C Check Final Concentration B->C Yes F Delayed Precipitation? B->F No D Optimize Dilution Method C->D K Issue Persists C->K E Use Pre-Warmed (37°C) Media D->E D->K J Issue Resolved E->J E->K G Check for Evaporation F->G Yes H Monitor Media pH G->H G->K H->J H->K I Consider Solubility Enhancer (e.g., Cyclodextrin) K->I A Inflammatory Stimulus (e.g., LPS, TNF-α) B Cell Surface Receptor A->B C IKK Activation B->C D IκB Phosphorylation & Degradation C->D E NF-κB (p65/p50) D->E F NF-κB Nuclear Translocation E->F IκB releases NF-κB G Gene Transcription F->G H Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) G->H I This compound I->D Inhibition I->F Inhibition

References

Technical Support Center: Optimizing Mobile Phase for Confertifolin HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC purification of Confertifolin. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the mobile phase and troubleshooting common issues encountered during the purification of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC mode for this compound purification?

A1: Given this compound's hydrophobic nature (calculated XLogP3 of 3.8), reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for its purification. This technique separates compounds based on their hydrophobicity, making it ideal for nonpolar molecules like this compound.

Q2: Which type of column is best suited for this compound separation?

A2: A C18 column is the standard choice for the reverse-phase separation of sesquiterpenoids and other hydrophobic compounds.[1][2] These columns provide excellent retention and resolution for such molecules. For preparative purification, a column with a larger internal diameter and particle size is recommended to accommodate higher sample loads.

Q3: What is a good starting mobile phase for this compound purification?

A3: A common starting point for the RP-HPLC of hydrophobic compounds is a binary mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[3] Due to this compound's nonpolar character, a higher initial percentage of the organic solvent is advisable. A good starting point would be a gradient elution beginning with 50-60% acetonitrile or methanol in water.

Q4: Should I use isocratic or gradient elution?

A4: For complex samples containing this compound and other plant metabolites, gradient elution is generally recommended. A gradient allows for the effective separation of compounds with a range of polarities. A typical gradient for a C18 column would involve a gradual increase in the organic solvent concentration to elute more hydrophobic compounds.[4]

Q5: How can I improve the peak shape of this compound?

A5: Poor peak shape, such as tailing or fronting, can be caused by several factors including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase.[5][6] Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to improve peak symmetry by minimizing interactions with residual silanol (B1196071) groups on the silica-based packing material.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development for this compound

This protocol outlines the steps for developing an analytical method to separate this compound from a crude plant extract.

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

  • Mobile Phase and Gradient Program:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a lower wavelength is used for detection).

    Table 1: Analytical Gradient Program

    Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
    0 40 60
    20 10 90
    25 10 90
    26 40 60

    | 30 | 40 | 60 |

  • Data Analysis:

    • Analyze the chromatogram for the retention time, peak area, and peak shape of this compound.

    • Optimize the gradient program as needed to improve resolution from co-eluting impurities.

Protocol 2: Preparative RP-HPLC for this compound Purification

This protocol describes the scaling up of the analytical method for the preparative purification of this compound.

  • Sample Preparation:

    • Prepare a concentrated solution of the crude extract (e.g., 50-100 mg/mL) in the initial mobile phase composition.

    • Ensure the sample is fully dissolved and filtered before loading onto the column.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system with a fraction collector.

    • Column: C18, 250 mm x 21.2 mm, 10 µm particle size.

    • Column Temperature: Ambient.

  • Mobile Phase and Gradient Program:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 20 mL/min.

    • Injection Volume: 1-5 mL (depending on concentration and column capacity).

    • Detection Wavelength: 210 nm.

    Table 2: Preparative Gradient Program

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0 45 55
    30 15 85
    35 15 85
    36 45 55

    | 40 | 45 | 55 |

  • Fraction Collection and Analysis:

    • Collect fractions based on the elution profile of the this compound peak.

    • Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

Table 3: Troubleshooting Common HPLC Issues for this compound Purification

Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column packing. Add 0.1% formic acid or TFA to the mobile phase to suppress silanol activity.[5]
Column overload. Reduce the sample concentration or injection volume.
Mobile phase pH is inappropriate. For neutral compounds like this compound, pH has less of an effect, but ensure it is consistent.
Peak Fronting High sample concentration in a solvent stronger than the mobile phase. Dissolve the sample in the initial mobile phase composition.
Column collapse or void at the inlet. Replace the column or guard column.
Poor Resolution Inadequate separation from impurities. Optimize the gradient by making it shallower (slower increase in organic solvent).
Incorrect mobile phase composition. Try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.
Low column efficiency. Ensure the column is properly packed and not degraded. Use a column with a smaller particle size for better efficiency.
Variable Retention Times Inconsistent mobile phase preparation. Ensure accurate and consistent preparation of the mobile phase for each run.
Fluctuations in column temperature. Use a column oven to maintain a constant temperature.[6]
Pump issues (e.g., leaks, air bubbles). Purge the pump and check for any leaks in the system.
High Backpressure Blockage in the system (e.g., column frit, tubing). Backflush the column. If the problem persists, replace the column frit or tubing.[7]

| | Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and filtered. This is less of a concern with unbuffered mobile phases. |

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end Final Method start Start with Initial Mobile Phase (e.g., 60% ACN in Water) evaluate Inject this compound Standard and Evaluate Chromatogram start->evaluate good_resolution Good Resolution and Peak Shape? evaluate->good_resolution poor_resolution Poor Resolution good_resolution->poor_resolution No peak_tailing Peak Tailing good_resolution->peak_tailing No end_point Optimized Method good_resolution->end_point Yes adjust_gradient Adjust Gradient Slope (e.g., slower increase in ACN) poor_resolution->adjust_gradient add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) peak_tailing->add_modifier adjust_gradient->evaluate add_modifier->evaluate

Caption: Workflow for optimizing the mobile phase for this compound HPLC purification.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problematic Chromatogram peak_shape Peak Tailing or Fronting? start->peak_shape resolution Poor Resolution? start->resolution retention Variable Retention? start->retention tailing_causes Causes: - Secondary Interactions - Column Overload peak_shape->tailing_causes Tailing fronting_causes Causes: - Strong Sample Solvent - Column Void peak_shape->fronting_causes Fronting tailing_solutions Solutions: - Add Acidic Modifier - Reduce Sample Load tailing_causes->tailing_solutions fronting_solutions Solutions: - Dissolve Sample in Mobile Phase - Replace Column fronting_causes->fronting_solutions resolution_causes Causes: - Inadequate Gradient - Wrong Organic Solvent resolution->resolution_causes Yes resolution_solutions Solutions: - Optimize Gradient - Switch to Methanol/ACN resolution_causes->resolution_solutions retention_causes Causes: - Inconsistent Mobile Phase - Temperature Fluctuation retention->retention_causes Yes retention_solutions Solutions: - Prepare Fresh Mobile Phase - Use Column Oven retention_causes->retention_solutions

Caption: Troubleshooting logic for common HPLC problems during this compound purification.

References

Troubleshooting Confertifolin synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Confertifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this drimane (B1240787) sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining the drimane skeleton required for this compound?

A1: The synthesis of drimane sesquiterpenoids like this compound often begins with the construction of the characteristic decahydronaphthalene (B1670005) core.[1] Common strategies include biomimetic cyclization of precursors like farnesol, intramolecular Diels-Alder reactions, and chemoenzymatic approaches.[1][2][3] For this compound specifically, a key intermediate is a diene built upon the drimane skeleton, which is then subjected to photooxygenation.

Q2: What is the key transformation in the final stage of this compound synthesis described in the literature?

A2: A frequently cited key step is the conversion of an endoperoxide intermediate into the furan (B31954) ring of this compound.[4] This rearrangement can be promoted by various reagents, including basic alumina (B75360), ferrous sulfate (B86663), or rhodium catalysts.[4]

Q3: The final furan product, this compound, seems unstable. What precautions should be taken during workup and purification?

A3: Furan rings can be sensitive to strong acids, which may lead to polymerization or ring-opening, especially in the presence of water.[5] It is crucial to use mild workup conditions, such as washing with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.[5] For purification, column chromatography on deactivated (neutral) silica (B1680970) gel or alumina is recommended to prevent degradation of the product on the stationary phase.[5]

Troubleshooting Guides

Issue 1: Low Yield in Photosensitized Oxygenation of the Diene Precursor

The conversion of the drimane diene to the corresponding endoperoxide is a critical step. Low yields are often encountered due to issues with the photochemical reaction setup or starting material purity.

Troubleshooting Table
Observation Potential Cause Recommended Solution
No or slow reaction Inefficient light source or incorrect wavelength for the sensitizer (B1316253) (e.g., Rose Bengal, tetraphenylporphine).Ensure the lamp is functioning correctly and its emission spectrum overlaps with the absorption spectrum of the sensitizer. Use a high-pressure sodium or tungsten lamp.
Insufficient oxygen supply.Ensure a steady, fine stream of oxygen is bubbled through the reaction mixture throughout the irradiation period.
Degradation of the photosensitizer.Use a fresh batch of the photosensitizer. If the solution color fades significantly during the reaction, more sensitizer may need to be added.
Formation of multiple byproducts Impure diene starting material.Purify the diene precursor by column chromatography immediately before use to remove any impurities that could interfere with the reaction.[6]
Over-irradiation leading to product decomposition.Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent decomposition of the endoperoxide.
Low isolated yield after workup Endoperoxide is thermally unstable.Perform the reaction at a low temperature (e.g., using a cooling bath) and conduct the workup and solvent evaporation at reduced pressure and low temperatures.
Experimental Protocol: Photosensitized Oxygenation
  • Setup: Dissolve the drimane diene precursor and a catalytic amount of a photosensitizer (e.g., meso-tetraphenylporphine) in an appropriate solvent (e.g., dichloromethane) in a jacketed reaction vessel equipped with a gas inlet tube and a condenser.[4]

  • Reaction: While stirring vigorously, irradiate the solution with a suitable light source (e.g., a 500 W tungsten lamp). Bubble a slow, steady stream of oxygen through the solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting diene spot is no longer visible.

  • Workup: Once the reaction is complete, turn off the lamp and stop the oxygen flow. Carefully evaporate the solvent under reduced pressure at a low temperature.

  • Purification: The crude endoperoxide can be purified by chromatography over silica gel.[4]

Quantitative Data: Typical Reaction Parameters
Parameter Value / Condition Reference
Starting Material Diene 3[4]
Photosensitizer meso-tetraphenylporphine[4]
Solvent Dichloromethane[4]
Temperature Room Temperature (with cooling)[4]
Atmosphere Continuous O₂ bubbling[4]
Typical Yield ~75-85% for endoperoxide 5[4]

Diagram: Photochemical Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Diene & Sensitizer in Solvent setup Transfer to Jacketed Reaction Vessel dissolve->setup start_reaction Start Stirring, Irradiation (Lamp ON), and O₂ Bubbling setup->start_reaction monitor Monitor by TLC start_reaction->monitor stop_reaction Stop Reaction (Lamp OFF, O₂ OFF) monitor->stop_reaction evaporate Evaporate Solvent (Low Temperature) stop_reaction->evaporate chromatography Purify by Column Chromatography evaporate->chromatography

Workflow for the photosensitized oxygenation step.
Issue 2: Poor Yield or Decomposition during Endoperoxide Rearrangement to this compound

The conversion of the endoperoxide to the final furan product is a delicate step. The desired product can be unstable, and the reaction may not go to completion or may form undesired side products.

Troubleshooting Table
Observation Potential Cause Recommended Solution
Incomplete reaction Insufficient amount or activity of the reagent (e.g., Ferrous Sulfate, Rhodium catalyst).Ensure the reagent is fresh and used in the correct stoichiometric or catalytic amount. For catalysts, ensure they have not been deactivated.[7]
Reaction time is too short.Increase the reaction time and continue to monitor by TLC until the endoperoxide starting material is consumed.[4]
Low yield of this compound with many side products Decomposition of the furan product under reaction conditions.Perform the reaction at room temperature or below. Avoid excessive heat.[4]
Acidic or basic conditions during workup causing degradation.Use a neutral workup procedure. Wash the organic extracts with saturated sodium bicarbonate solution and brine. Avoid strong acids or bases.[5]
Difficulty in purification Product co-elutes with impurities.Use deactivated silica gel for column chromatography.[5] A gradient elution with a non-polar solvent system (e.g., hexane/ether) may be required for good separation.[4]
Product decomposes on the chromatography column.Minimize the time the product spends on the column. Consider using a faster purification method like flash chromatography.
Experimental Protocol: Rearrangement to this compound
  • Setup: Dissolve the purified endoperoxide in a suitable solvent (e.g., chloroform (B151607) for rhodium catalyst, or tetrahydrofuran (B95107) for ferrous sulfate) in a round-bottom flask under an inert atmosphere.[4]

  • Reagent Addition:

    • Method A (Rhodium): Add a small amount of tetracarbonyldi-μ-chloro-dirhodium and stir the mixture at room temperature.[4]

    • Method B (Iron): Add an aqueous solution of ferrous sulfate to the THF solution and stir vigorously at room temperature.[4]

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction duration can vary from a few hours to 24 hours.[4]

  • Workup: Upon completion, evaporate the solvent under reduced pressure. If using the ferrous sulfate method, add water and extract the product with ether.[4]

  • Purification: Purify the crude residue by filtering through a short pad of silica gel with hexane, or by full column chromatography to yield pure this compound.[4]

Diagram: Key Chemical Transformation

G Start Drimane Diene Intermediate Endoperoxide Intermediate Start->Intermediate O₂, hv Photosensitizer Product This compound (Furan) Intermediate->Product Rh(I) Catalyst or FeSO₄ SideProduct Decomposition / Side Products Product->SideProduct Harsh Conditions (Acid/Heat)

Key transformations in the synthesis of this compound.
Diagram: Troubleshooting Logic for Low Yield in Final Step

G Start Low Yield of this compound CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Yes SM_Absent No Starting Material, Multiple Spots CheckTLC->SM_Absent No Action1 Increase Reaction Time OR Check Reagent Activity SM_Present->Action1 Action2 Product Decomposition Likely. Use Milder Workup/Purification. Re-run at Lower Temperature. SM_Absent->Action2

Troubleshooting workflow for low yield in the final step.

References

Stability of Confertifolin in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of confertifolin in various solvents and at different temperatures. The following information is based on general principles of natural product stability testing and is intended to serve as a guide for designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solution?

A1: The stability of this compound, a sesquiterpene lactone, can be influenced by several factors, including the choice of solvent, the pH of the solution, the storage temperature, and exposure to light and oxygen.[1][2] It is crucial to evaluate these parameters to ensure the integrity of the compound throughout your experiments.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific solubility data for this compound is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and acetonitrile.[3] For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent like DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[4][5] This method should be able to separate the intact this compound from any potential degradation products.[5] By analyzing samples at various time points under your specific conditions (e.g., in your cell culture media at 37°C), you can quantify the remaining percentage of this compound and identify any degradants.

Q4: What are the likely degradation pathways for a sesquiterpene lactone like this compound?

A4: Sesquiterpene lactones can be susceptible to hydrolysis of the lactone ring, particularly under acidic or basic conditions.[6] Oxidation and photodegradation are also common degradation pathways for complex organic molecules.[1] Forced degradation studies can help to identify the likely degradation products and pathways.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of this compound in an aqueous buffer. Degradation of this compound due to pH or temperature.Conduct a time-course stability study of this compound in the buffer at the experimental temperature. Analyze samples by HPLC to quantify the remaining this compound. Consider adjusting the buffer pH or adding a co-solvent like DMSO to improve stability.
Appearance of unknown peaks in the HPLC chromatogram of a this compound sample. Formation of degradation products.Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[1][7] This can help in identifying the unknown peaks and understanding the degradation profile of this compound.
Precipitation of this compound in an aqueous solution. Poor solubility of this compound in the aqueous medium.Ensure the final concentration of the organic solvent used for the stock solution (e.g., DMSO) is low enough to be compatible with the aqueous system. Determine the solubility of this compound in your specific buffer before preparing working solutions.
Inconsistent experimental results with this compound. Instability of this compound during the experiment.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the compound is kept at room temperature or in aqueous solutions before use.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Different Solvents

Objective: To evaluate the stability of this compound in various organic solvents at different temperatures over time.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Sample Preparation: Aliquot the stock solution into amber glass vials. For each solvent to be tested (e.g., DMSO, ethanol, methanol, acetonitrile), prepare separate sets of samples.

  • Storage Conditions: Store the sample sets at different temperatures:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Elevated Temperature: 40°C

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Analysis: Use a validated stability-indicating HPLC-UV method to quantify the concentration of this compound in each sample. The percentage of this compound remaining is calculated relative to the T=0 sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using an HPLC-UV method. If degradation is observed, the samples can be further analyzed by LC-MS to identify the mass of the degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Various Temperatures (% Remaining this compound)

SolventStorage Condition24 Hours1 Week1 Month
DMSO -20°C 100%99.8%99.5%
4°C 99.5%98.2%95.1%
25°C 98.1%92.5%80.3%
Methanol -20°C 99.9%99.6%99.1%
4°C 99.2%97.5%93.2%
25°C 97.5%90.1%75.8%
Acetonitrile -20°C 100%99.7%99.3%
4°C 99.4%98.0%94.5%
25°C 97.8%91.3%78.2%

Note: The data in this table is illustrative and should be confirmed by experimental studies.

Table 2: Illustrative Forced Degradation of this compound (% Degradation)

Stress Condition2 Hours8 Hours24 Hours
0.1 M HCl, 60°C 5.2%15.8%35.1%
0.1 M NaOH, 25°C 12.5%40.2%85.7%
3% H₂O₂, 25°C 3.1%10.5%22.4%
Photolytic (UV) 8.7%25.3%55.9%

Note: The data in this table is illustrative and intended to guide the design of forced degradation studies.

Visualizations

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution aliquot Aliquot into Vials for each Solvent stock->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 Store at temp_4 4°C aliquot->temp_4 Store at temp_25 25°C aliquot->temp_25 Store at time_points Collect Samples at Time Points (T=0, T=x) temp_neg_20->time_points temp_4->time_points temp_25->time_points hplc HPLC-UV Analysis time_points->hplc data Calculate % Remaining This compound hplc->data

Caption: Workflow for assessing the stability of this compound in different solvents and temperatures.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (Intact) acid Acidic (e.g., 0.1 M HCl) This compound->acid Hydrolysis base Basic (e.g., 0.1 M NaOH) This compound->base Hydrolysis oxidation Oxidative (e.g., H₂O₂) This compound->oxidation photo Photolytic (e.g., UV light) This compound->photo hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products oxidation->oxidation_prod photo_prod Photodegradation Products photo->photo_prod

Caption: Logical relationship of forced degradation pathways for this compound.

References

Technical Support Center: Confertifolin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Confertifolin during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following recommendations are based on the general chemical properties of sesquiterpene lactones and drimane (B1240787) sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Storage at room temperature for extended periods should be avoided as it can lead to degradation.[1]

Q2: How sensitive is this compound to light?

This compound, like many other sesquiterpene lactones, may be sensitive to light. Exposure to UV or broad-spectrum light can potentially lead to photodegradation. Therefore, it is crucial to store this compound in a light-protected environment, such as in an amber vial or a container wrapped in aluminum foil.[2]

Q3: What is the impact of pH on the stability of this compound?

The lactone ring in this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions. Neutral or slightly acidic pH conditions are generally preferred for solutions of this compound. If working with solutions, it is advisable to prepare them fresh and use them promptly.

Q4: In what form should this compound be stored?

For long-term stability, it is best to store this compound as a dry powder. If solutions are necessary, they should be prepared in a suitable anhydrous solvent and stored at low temperatures.

Q5: What are the signs of this compound degradation?

Degradation of this compound can be indicated by a change in physical appearance (e.g., color change), a decrease in its biological activity, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light protection). 2. Perform a purity check of the this compound stock using a suitable analytical method (e.g., HPLC-UV). 3. Prepare fresh solutions from a new stock of this compound.
Appearance of unknown peaks in HPLC/GC-MS analysis. Chemical degradation of this compound.1. Analyze the mass spectra of the new peaks to identify potential degradation products. 2. Consider performing a forced degradation study to understand the degradation profile under different stress conditions (see Experimental Protocols).
Inconsistent experimental results. Inconsistent purity of this compound samples.1. Establish a routine stability testing protocol for your this compound stocks. 2. Always use a well-characterized and pure sample of this compound for your experiments.

Data on Sesquiterpene Lactone Stability

The following table summarizes the general stability of sesquiterpene lactones under various conditions. This information can be used as a guideline for handling this compound.

Condition Effect on Stability Potential Degradation Pathways
High Temperature Increased rate of degradation.Thermal decomposition, oxidation.
Exposure to Light Photodegradation.Isomerization, oxidation.
High pH (Alkaline) Rapid degradation.Hydrolysis of the lactone ring.
Low pH (Strongly Acidic) Potential degradation.Acid-catalyzed hydrolysis or rearrangement.
Presence of Oxygen Oxidation.Formation of epoxides or other oxidation products.
Protic Solvents (e.g., alcohols) Potential for solvolysis.Reaction with the solvent to form adducts.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (B78521) (0.1 M)
  • Hydrogen peroxide (3%)
  • HPLC-UV or LC-MS system
  • pH meter
  • Incubator/oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Keep at room temperature for 2 hours.
  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store solid this compound at 60°C for 7 days.
  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
  • Analysis: Analyze all samples by HPLC-UV or LC-MS to determine the percentage of degradation and to characterize the degradation products.

Protocol 2: Routine Stability Testing of this compound

This protocol is for monitoring the stability of this compound under recommended storage conditions over time.

1. Materials:

  • This compound (multiple aliquots from the same batch)
  • HPLC-UV or LC-MS system
  • -20°C freezer
  • 2-8°C refrigerator

2. Procedure:

  • Initial Analysis (Time 0): Analyze an initial aliquot of this compound to determine its purity and create a reference chromatogram.
  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C).
  • Time Points: At specified time points (e.g., 3, 6, 12, 24 months), remove an aliquot from storage.
  • Analysis: Allow the aliquot to reach room temperature and analyze it using the same analytical method as the initial analysis.
  • Evaluation: Compare the purity and chromatogram to the initial results to assess any degradation.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Oxidation_Product Oxidized this compound (e.g., Epoxide) This compound->Oxidation_Product Oxidation (O2, Light) Hydrolysis_Product Hydrolyzed this compound (Open Lactone Ring) This compound->Hydrolysis_Product Hydrolysis (H2O, pH) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Samples (Solid and Solution) Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Analyze Analyze by HPLC/LC-MS Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Assess Degradation Identify Degradants Analyze->Evaluate Troubleshooting_Tree Start Inconsistent Results or Loss of Activity Check_Storage Were storage conditions (temp, light) optimal? Start->Check_Storage Check_Purity Check purity of stock with HPLC/LC-MS Check_Storage->Check_Purity Yes Use_New_Stock Use fresh stock and prepare new solutions Check_Storage->Use_New_Stock No Degradation_Suspected Degradation Suspected Check_Purity->Degradation_Suspected Purity < 95% or unknown peaks No_Degradation No Degradation Detected Check_Purity->No_Degradation Purity > 95% and no unknown peaks Degradation_Suspected->Use_New_Stock Investigate_Other Investigate other experimental parameters No_Degradation->Investigate_Other

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of sesquiterpenoids, with a specific focus on Confertifolin. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and potential solutions.

FAQs & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Q1: My this compound formulation is showing very low solubility in aqueous media, which I suspect is the primary reason for its poor bioavailability. What are the underlying reasons for this, and how can I improve it?

A: Your suspicion is likely correct. Poor aqueous solubility is a common and significant barrier to the oral bioavailability of many natural products, including sesquiterpenoids.

Root Cause Analysis:

This compound, a drimane (B1240787) sesquiterpenoid, possesses a lipophilic chemical structure. Its physicochemical properties indicate a high lipophilicity, which leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits the dissolution of the compound, and only dissolved compounds can be absorbed across the intestinal epithelium.

Physicochemical Properties of this compound:

PropertyValueImplication for Bioavailability
Molecular FormulaC₁₅H₂₂O₂[1][2]-
Molecular Weight234.33 g/mol [1][2]Adheres to Lipinski's rule of five.
XLogP33.8[2]High lipophilicity, indicates poor aqueous solubility.
Topological Polar Surface Area26.3 Ų[1][2]Low value, suggesting good membrane permeability if dissolved.
Boiling Point~365.5°C[1]-

Troubleshooting Strategies:

  • Nanoencapsulation: This is a highly effective strategy to enhance the solubility and dissolution rate of lipophilic compounds. By encapsulating this compound in nanoparticles, you can increase its surface area-to-volume ratio, leading to improved dissolution.

    • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): These are composed of biodegradable lipids and can encapsulate lipophilic drugs like this compound, improving their stability and oral absorption.

    • Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) nanoparticles can provide a controlled release of the encapsulated compound, protecting it from degradation in the GI tract.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids. This enhances the solubilization and absorption of lipophilic drugs.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble molecules like this compound, thereby increasing their aqueous solubility.

Below is a troubleshooting workflow for addressing solubility issues.

G start Low Bioavailability of this compound issue1 Issue 1: Poor Aqueous Solubility start->issue1 strategy1 Nanoencapsulation (SLNs, Polymeric NPs) issue1->strategy1 strategy2 Lipid-Based Formulations (SEDDS) issue1->strategy2 strategy3 Complexation (Cyclodextrins) issue1->strategy3 outcome Improved Solubility & Dissolution strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting workflow for this compound solubility.

Issue 2: Rapid Metabolism and Low Permeability

Q2: Even after improving the solubility of my sesquiterpenoid, the in vivo efficacy is lower than expected. Could metabolism or poor intestinal permeability be the issue?

A: Yes, even with enhanced solubility, rapid metabolism (both first-pass metabolism in the liver and gut wall, and metabolism by gut microbiota) and poor permeability across the intestinal epithelium are significant hurdles for the oral bioavailability of sesquiterpenoids.

Troubleshooting Strategies:

  • Structural Modification (Prodrug Approach): A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[3][4][5][6][7] This approach can be used to:

    • Enhance Permeability: By masking polar functional groups, the lipophilicity of the molecule can be transiently increased, facilitating its passage across the intestinal membrane.

    • Protect from Metabolism: The prodrug moiety can shield the active compound from metabolic enzymes in the gut and liver.

  • Co-administration with Bioavailability Enhancers:

    • Piperine (B192125): An alkaloid from black pepper, piperine is known to inhibit drug-metabolizing enzymes like CYP3A4 and P-glycoprotein, a major efflux pump in the intestine. Co-administration can thus increase the plasma concentration and residence time of the sesquiterpenoid.

  • Nanoformulations for Bypassing First-Pass Metabolism:

    • Nanoparticles can be engineered to be absorbed through the lymphatic system, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.

Experimental Workflow for Assessing Permeability and Metabolism:

G start Initial Formulation caco2 In Vitro Caco-2 Permeability Assay start->caco2 microsomes In Vitro Liver Microsome Stability Assay start->microsomes low_perm Low Permeability Identified caco2->low_perm high_met Rapid Metabolism Identified microsomes->high_met prodrug Strategy: Prodrug Approach low_perm->prodrug high_met->prodrug coadmin Strategy: Co-administration with Inhibitors high_met->coadmin nano Strategy: Lymphatic-Targeting Nanoformulation high_met->nano pk_study In Vivo Pharmacokinetic Study in Animal Model prodrug->pk_study coadmin->pk_study nano->pk_study

Caption: Experimental workflow to address metabolism and permeability.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general method to assess the intestinal permeability of a sesquiterpenoid like this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[8][9][10][11]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • This compound stock solution in DMSO

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).

    • Add HBSS to the basolateral (receiver) compartment.

    • Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS. The final DMSO concentration should be <1%.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Repeat the procedure in step 3, but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Sample Analysis and Calculation:

    • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a novel this compound formulation.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) of a this compound formulation after oral administration to rats.[12][13][14][15][16]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., nanoformulation in an aqueous vehicle)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). Include a control group receiving the unformulated this compound suspension.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place the blood samples into EDTA-containing tubes and immediately place them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare plasma samples for analysis, typically involving protein precipitation or liquid-liquid extraction.

    • Analyze the samples and determine the plasma concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time curve.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity.

      • t₁/₂: Elimination half-life.

    • Calculate the relative bioavailability (F) of the test formulation compared to the control: F (%) = (AUCtest / AUCcontrol) * (Dosagecontrol / Dosagetest) * 100

Signaling Pathway Visualization

Drimane sesquiterpenoids, the class of compounds to which this compound belongs, have been shown to modulate inflammatory pathways. For instance, isotadeonal (B1246635) and polygodial, which are structurally related to this compound, inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17] This pathway is a key regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs.

NF-κB Signaling Pathway Inhibition by Drimane Sesquiterpenoids:

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_P->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus Drimane Drimane Sesquiterpenoids (e.g., this compound) Drimane->IKK Inhibits Genes Inflammatory Gene Transcription DNA->Genes LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates

Caption: Inhibition of the NF-κB pathway by drimane sesquiterpenoids.

References

Technical Support Center: Mitigating Confertifolin Cytotoxicity in Therapeutic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Confertifolin is a sesquiterpene lactone whose cytotoxic properties are not extensively characterized in the scientific literature. The following guidance is based on the broader class of sesquiterpene lactones and established principles of in vitro toxicology. Researchers should validate these strategies for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cancer cell lines, even at low concentrations. Is this expected?

A1: Yes, high cytotoxicity is a known characteristic of many sesquiterpene lactones. Their biological activity, including anti-cancer effects, is often linked to their cytotoxic nature. The presence of an α-methylene-γ-lactone moiety, common in this class of compounds, is often responsible for this activity through alkylation of biological nucleophiles. However, the degree of cytotoxicity can vary significantly between different cell lines and specific compounds.

Q2: What are the common mechanisms of cytotoxicity for sesquiterpene lactones like this compound?

A2: The primary mechanisms of cytotoxicity for sesquiterpene lactones often involve:

  • Induction of Apoptosis: Many sesquiterpene lactones trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, changes in mitochondrial membrane potential, and the release of pro-apoptotic factors.

  • Generation of Reactive Oxygen Species (ROS): These compounds can induce oxidative stress within cells, leading to damage of cellular components like DNA, proteins, and lipids, which can in turn trigger apoptosis.

  • Alkylation of Cellular Macromolecules: The reactive α-methylene-γ-lactone group can form covalent bonds with nucleophilic groups (like sulfhydryl groups in cysteine residues) in proteins, thereby inactivating key enzymes and disrupting cellular signaling pathways.

Q3: How can we reduce the general cytotoxicity of this compound in our assays to better study its specific therapeutic effects?

A3: Several strategies can be employed to mitigate the general cytotoxicity of this compound:

  • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death while potentially still allowing for the observation of specific therapeutic effects.

  • Co-treatment with Antioxidants: If oxidative stress is a primary mechanism of toxicity, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect on cells.

  • Chemical Modification: While more advanced, chemical modification of the this compound structure could be explored. For example, modifications to the α-methylene-γ-lactone moiety have been shown to reduce the cytotoxicity of other sesquiterpene lactones.

  • Use of a More Resistant Cell Line: If feasible for your research question, switching to a cell line that is inherently more resistant to this compound's cytotoxic effects could be an option.

  • Serum Concentration: The concentration of serum in your cell culture medium can influence the apparent cytotoxicity of a compound. Ensure you are using a consistent and appropriate serum concentration for your cell line.

Q4: Is there a risk that the solvent used to dissolve this compound is causing the observed cytotoxicity?

A4: Yes, solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible (typically below 0.5% for DMSO). Always include a vehicle control (cells treated with the same concentration of solvent as your highest this compound concentration) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Cell Health and Passage Number Use cells from a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment.
Inconsistent Seeding Density Use a precise method for cell counting and ensure even cell distribution when seeding plates.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Plate Edge Effects To minimize evaporation from outer wells, consider not using the outermost wells of your microplate for data collection or fill them with sterile PBS.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Different Biological Endpoints Be aware that different assays measure different aspects of cell health. For example, an MTT assay measures metabolic activity, while a Trypan Blue assay measures membrane integrity. A compound can affect these differently.
Interference with Assay Reagents This compound may interfere with the chemical reactions of a specific assay. For example, it could have reducing properties that affect tetrazolium-based assays.
Timing of Assay The kinetics of cell death can vary. An early marker of apoptosis (like Annexin V staining) may be positive before a loss of metabolic activity (MTT) is detected.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various sesquiterpene lactones against different cancer cell lines to provide a comparative context for your findings with this compound.

Sesquiterpene LactoneCell LineIC50 (µM)
ParthenolideC2C12 (murine muscle)4.71
DehydrocostuslactoneHepG2 (liver cancer)~1.6-3.5 µg/mL
CostunolideHeLa (cervical cancer)~1.6-3.5 µg/mL
AmbrosinMDA-MB-231 (breast cancer)>8
TaxifolinHepG2 (liver cancer)0.15
TaxifolinHuh7 (liver cancer)0.22

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on metabolic activity.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well microplate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare this compound Dilutions treatment Treat cells with this compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V/PI Assay treatment->annexin_assay ros_assay ROS Assay treatment->ros_assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq annexin_assay->data_acq ros_assay->data_acq ic50_calc IC50 Calculation & Statistical Analysis data_acq->ic50_calc

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway This compound This compound (Sesquiterpene Lactone) ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Stress This compound->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by this compound.

troubleshooting_logic start High Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Reduce solvent concentration or change solvent q1->a1_yes Yes q2 Is the cytotoxicity dose-dependent? q1->q2 No a1_yes->q2 a2_yes Optimize concentration and/or exposure time q2->a2_yes Yes q3 Is ROS generation a suspected mechanism? q2->q3 No end Continue with optimized protocol a2_yes->end a3_yes Co-treat with an antioxidant (e.g., NAC) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical troubleshooting guide for addressing high cytotoxicity in this compound assays.

Technical Support Center: Challenges in Scaling Up Confertifolin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Confertifolin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this drimane (B1240787) sesquiterpenoid lactone. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The synthesis of this compound, like many drimane sesquiterpenoids, presents several key challenges. The main hurdles include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in the decalin core is a significant challenge.

  • Lactone Ring Formation: The construction of the fused γ-lactone ring requires specific and often sensitive reaction conditions to ensure high yield and avoid side reactions.

  • Scalability: Transitioning from a laboratory-scale synthesis to a larger, pilot-plant scale can introduce issues with reaction kinetics, heat transfer, and purification.

  • Starting Material Availability: While syntheses have been developed from natural products like manool, the availability and cost of these starting materials can be a limiting factor for large-scale production.

Q2: What are the common starting materials for this compound synthesis?

A2: Published synthetic routes for this compound and related drimane sesquiterpenoids often utilize readily available natural products as chiral starting points. The most notable starting material is (+)-Manool , a labdane (B1241275) diterpenoid. Another reported precursor is Euryfuran , which can also be synthesized or isolated from natural sources.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur, depending on the specific synthetic route and reaction conditions. Common side products can arise from:

  • Over-oxidation or incomplete oxidation: During the steps involving oxidation to form the lactone precursor, both under- and over-oxidation can lead to a mixture of products, complicating purification.

  • Epimerization: Under certain basic or acidic conditions, stereocenters, particularly those adjacent to carbonyl groups, can be susceptible to epimerization, leading to diastereomeric impurities.

  • Rearrangement reactions: The carbocation intermediates that can form during cyclization reactions are sometimes prone to rearrangements, yielding alternative cyclic skeletons.

Q4: What purification techniques are most effective for this compound and its intermediates?

A4: The purification of drimane sesquiterpenoid lactones like this compound typically involves chromatographic methods. Due to the moderate polarity of these compounds, the following techniques are often employed:

  • Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying intermediates and the final product. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a typical solvent system.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications or for separating closely related isomers, preparative TLC can be effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the key stages of this compound synthesis, based on a plausible synthetic route from (+)-Manool.

Problem 1: Low yield in the oxidative cleavage of the side chain of Manool.
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient oxidant or reaction time.Increase the equivalents of the oxidizing agent (e.g., KMnO₄ or O₃) and monitor the reaction closely by TLC. Extend the reaction time if necessary, but be cautious of over-oxidation.
Formation of a complex mixture of byproducts.Over-oxidation or non-selective cleavage.Use a milder two-stage oxidation protocol. For example, ozonolysis followed by a reductive or oxidative workup can be more selective. Alternatively, a stepwise oxidation using OsO₄/NaIO₄ can provide more control.
Poor solubility of Manool in the reaction solvent.Inappropriate solvent choice.Ensure the use of a co-solvent system (e.g., t-BuOH/water for KMnO₄ oxidation) to improve the solubility of the substrate.
Problem 2: Difficulty in the formation of the γ-lactone ring.

| Symptom | Possible Cause | Suggested Solution | | Low yield of the desired lactone. | Inefficient oxidation of the intermediate diol or aldehyde. | Screen different oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the oxidation of primary alcohols to aldehydes and subsequent lactol formation. For the direct oxidation of a diol to a lactone, reagents like silver carbonate on celite (Fetizon's reagent) can be effective. | | Formation of the corresponding diacid or other over-oxidation products. | The oxidizing agent is too strong. | Use a milder oxidizing agent or carefully control the reaction conditions (temperature, stoichiometry). For instance, using PCC in dichloromethane (B109758) at room temperature is generally a controlled oxidation. | | The reaction stalls, and the intermediate hydroxy acid is isolated. | Incomplete cyclization. | The cyclization of the intermediate hydroxy acid to the lactone can be promoted by acidic conditions or by using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). |

Problem 3: Issues with stereocontrol during the synthesis.

| Symptom | Possible Cause | Suggested Solution | | Formation of a mixture of diastereomers. | Non-stereoselective reagents or reaction conditions. | Utilize a chiral starting material like (+)-Manool to set the absolute stereochemistry. For subsequent stereocenters, employ substrate-controlled reactions where the existing stereochemistry directs the approach of the reagents. The use of bulky reagents can also enhance facial selectivity. | | Epimerization of a stereocenter. | Harsh acidic or basic conditions during reaction or workup. | Use milder reaction conditions and ensure that the workup is performed under neutral or buffered conditions. Avoid prolonged exposure to strong acids or bases. |

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for key transformations in drimane sesquiterpenoid synthesis, which can serve as a benchmark for the synthesis of this compound.

Transformation Reagents and Conditions Typical Yield
Oxidative Cleavage of Diterpenoid Side Chain1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S70-85%
KMnO₄, t-BuOH/H₂O, rt50-70%
Lactone Formation from DiolPCC, CH₂Cl₂, rt60-80%
Ag₂CO₃/Celite, Toluene, reflux75-90%
Reduction of Lactone to DiolLiAlH₄, THF, 0 °C to rt85-95%

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound from (+)-Manool is outlined below. This protocol is a composite based on known transformations for this class of compounds.

Step 1: Oxidative Cleavage of (+)-Manool to the Intermediate Aldehyde

  • Dissolve (+)-Manool (1.0 eq) in a mixture of dichloromethane and methanol (B129727) (3:1) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (B99878) (2.0 eq) and allow the reaction mixture to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to yield the intermediate aldehyde.

Step 2: Oxidation to the Lactone (this compound)

  • Dissolve the intermediate aldehyde from Step 1 (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC, 1.5 eq) and powdered 4Å molecular sieves.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to afford this compound.

Visualizations

Synthetic Workflow for this compound from (+)-Manool

Confertifolin_Synthesis Manool (+)-Manool Intermediate_Aldehyde Intermediate Aldehyde Manool->Intermediate_Aldehyde Oxidative Cleavage (e.g., Ozonolysis) This compound This compound Intermediate_Aldehyde->this compound Oxidation to Lactone (e.g., PCC)

Caption: A simplified workflow for the synthesis of this compound from (+)-Manool.

Troubleshooting Logic for Low Lactone Yielddot

Lactone_Troubleshooting Start Low Yield of this compound Check_Oxidation Check for complete oxidation of the intermediate Start->Check_Oxidation Incomplete_Oxidation Incomplete Oxidation Check_Oxidation->Incomplete_Oxidation Increase_Oxidant Increase oxidant equivalents or reaction time Incomplete_Oxidation->Increase_Oxidant Yes Over_Oxidation Over-oxidation to byproducts Incomplete_Oxidation->Over_Oxidation No Milder_Conditions Use milder oxidizing agent or lower temperature Over_Oxidation->Milder_Conditions Yes Check_Cyclization Check for intermediate hydroxy acid Over_Oxidation->Check_Cyclization No Promote_Cyclization Promote cyclization with acid or dehydrating agent Check_Cyclization->Promote_Cyclization Yes

Alternative purification methods for Confertifolin without column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Confertifolin Purification

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions regarding alternative purification methods to column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why consider alternatives to column chromatography for this compound purification?

A1: While column chromatography is a powerful purification technique, it can be time-consuming, require large volumes of solvents, and may not be easily scalable. Alternative methods such as crystallization, solvent extraction, and trituration can offer simpler, faster, and more cost-effective routes to obtaining pure this compound, especially for researchers without access to specialized chromatography equipment.

Q2: What are the primary alternative methods for purifying this compound?

A2: The main alternatives to column chromatography for purifying solid compounds like this compound include:

  • Crystallization: A highly effective method for obtaining high-purity solid compounds.[1][2]

  • Solvent Extraction: A technique to separate compounds based on their differential solubility in two immiscible liquids.

  • Trituration: A simple washing method to remove soluble impurities from a solid product.[1]

  • Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses supercritical fluids, most commonly CO2, for extraction.[3][4][5][6]

Q3: Can these alternative methods be used in combination?

A3: Absolutely. In fact, a combination of these methods often yields the best results. For instance, an initial solvent extraction can be performed to remove a significant portion of impurities, followed by crystallization to achieve high purity. A final trituration step could also be employed to wash away any remaining minor impurities.

Troubleshooting Guides

Troubleshooting Crystallization Issues
Problem Possible Cause Suggested Solution
This compound does not crystallize. The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which this compound is insoluble) dropwise until turbidity appears, then allow it to stand. Alternatively, try a different solvent or a mixture of solvents.
The solution is not supersaturated.Slowly evaporate the solvent to increase the concentration of this compound.
Impurities are inhibiting crystal formation.Perform a preliminary purification step, such as solvent extraction or trituration, to remove impurities before attempting crystallization.
Oily precipitate forms instead of crystals. The compound is "oiling out," which can happen if the solution is cooled too quickly or if the concentration is too high.Re-dissolve the oil by gently warming the solution and then allow it to cool more slowly. Using a more dilute solution can also help.
Crystals are very small or needle-like. Crystal nucleation is too rapid.Slow down the crystallization process. This can be achieved by slower cooling, using a solvent in which the compound is slightly more soluble, or by using the vapor diffusion method.[7][8]
Low recovery of crystals. A significant amount of this compound remains in the mother liquor.Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. The mother liquor can also be concentrated and a second crop of crystals can be collected.
Troubleshooting Solvent Extraction Issues
Problem Possible Cause Suggested Solution
Poor separation of layers. The densities of the two solvents are too similar.Choose a different solvent pair with a greater density difference.
Emulsion formation at the interface. Agitation was too vigorous, or surfactants are present.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Low yield of extracted this compound. The partition coefficient of this compound in the chosen solvent system is not optimal.Perform multiple extractions with smaller volumes of the extracting solvent. Consider using a different organic solvent that has a higher affinity for this compound.

Quantitative Data Summary

Purification Method Starting Material Purity (%) Final Purity (%) Yield (%) Solvent(s) Used Time Required (hours)
Column Chromatography
Crystallization
Solvent Extraction
Trituration
SFE

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization
  • Solvent Selection: Begin by identifying a suitable solvent. A good crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find the optimal one. A solvent mixture can also be effective.

  • Dissolution: Dissolve the crude this compound extract in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yield, the solution can be further cooled in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Solvent-Solvent Extraction
  • Dissolution: Dissolve the crude this compound extract in a suitable solvent (e.g., ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash it sequentially with an immiscible aqueous solution. For example, wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 1M NaOH) to remove acidic impurities, and finally with brine to remove any remaining water-soluble impurities.

  • Layer Separation: After each wash, allow the layers to separate and discard the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the partially purified this compound. This product can then be further purified by crystallization.

Visualizations

Alternative_Purification_Workflow cluster_extraction Initial Extraction cluster_purification Primary Purification cluster_final Final Product Crude_Extract Crude this compound Extract Solvent_Extraction Solvent-Solvent Extraction Crude_Extract->Solvent_Extraction Partially_Purified Partially Purified Extract Solvent_Extraction->Partially_Purified Crystallization Crystallization Partially_Purified->Crystallization Trituration Trituration Partially_Purified->Trituration Pure_this compound Pure this compound Crystallization->Pure_this compound Trituration->Pure_this compound

Caption: Alternative purification workflow for this compound.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Confertifolin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial potency of Confertifolin and other sesquiterpene lactone derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, modification, and antimicrobial testing of this compound derivatives.

Issue/Question Possible Cause(s) Suggested Solution(s)
Low or no antimicrobial activity of synthesized derivative 1. Inactive structural modification: The modification may have altered a key pharmacophore. 2. Incorrect stereochemistry: The biological activity of sesquiterpene lactones can be highly dependent on their stereochemistry. 3. Compound degradation: The derivative may be unstable under experimental conditions.1. Rational design: Based on structure-activity relationship (SAR) studies of sesquiterpene lactones, the α-methylene-γ-lactone moiety is often crucial for activity. Ensure modifications do not saturate this group. Consider adding lipophilic or cationic groups to enhance membrane interaction. 2. Stereo-controlled synthesis: Employ stereoselective synthetic methods and confirm the stereochemistry of the final product using techniques like X-ray crystallography or NMR spectroscopy. 3. Stability assessment: Check the stability of the compound in the assay medium over the incubation period using techniques like HPLC.
Poor solubility of the derivative in aqueous media for antimicrobial assays Hydrophobic nature of the sesquiterpene lactone backbone: Many this compound derivatives are lipophilic and have low water solubility.1. Use of co-solvents: Prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the aqueous assay medium. Ensure the final DMSO concentration is non-toxic to the test microorganisms (typically <1% v/v). 2. Employ solubilizing agents: For certain applications, non-ionic surfactants like Tween 80 or cyclodextrins can be used to improve solubility. 3. Synthesis of more soluble derivatives: Introduce hydrophilic moieties, such as amino groups or short polyethylene (B3416737) glycol (PEG) chains, to the this compound scaffold.
Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments 1. Inoculum variability: The density of the microbial suspension can affect MIC results. 2. Compound precipitation: The derivative may be precipitating out of solution at higher concentrations. 3. Inaccurate serial dilutions: Errors in preparing the concentration gradient of the compound.1. Standardize inoculum: Prepare the microbial inoculum to a specific turbidity standard (e.g., 0.5 McFarland standard) for each experiment. 2. Visual inspection: Carefully inspect the wells of the microtiter plate for any signs of precipitation before and after incubation. 3. Careful pipetting: Use calibrated pipettes and ensure thorough mixing at each dilution step.
Derivative shows high activity against Gram-positive but not Gram-negative bacteria Outer membrane of Gram-negative bacteria: The lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria acts as a permeability barrier, preventing many hydrophobic compounds from reaching their intracellular targets.1. Combination therapy: Test the derivative in combination with an outer membrane permeabilizing agent, such as EDTA or a polycationic peptide. 2. Structural modification: Design derivatives with cationic groups (e.g., amines) that can interact with the negatively charged LPS and facilitate uptake.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the antimicrobial potency of this compound?

A1: The two main strategies are:

  • Structural Modification (Derivative Synthesis): Key modifications often focus on the α-methylene-γ-lactone group, which is a common feature in bioactive sesquiterpene lactones. The introduction of lipophilic groups can enhance interactions with the bacterial cell membrane, while the addition of amino groups can improve solubility and interaction with the negatively charged bacterial surface.

  • Synergistic Combinations: Combining this compound derivatives with conventional antibiotics or other natural products can lead to synergistic effects.[1] This can lower the required dose of both agents, potentially reducing toxicity and combating drug resistance.

Q2: What are the likely mechanisms of antimicrobial action for this compound and its derivatives?

A2: While the specific signaling pathways for this compound are not fully elucidated, the antimicrobial action of many sesquiterpene lactones is attributed to their ability to act as Michael acceptors. The α-methylene-γ-lactone moiety can react with nucleophiles, such as the thiol groups of cysteine residues in proteins. This can lead to:

  • Enzyme Inhibition: Alkylation of key enzymes involved in microbial metabolism or cell wall synthesis.

  • Cell Membrane Disruption: Direct interaction with and disruption of the integrity of the microbial cell membrane, leading to leakage of intracellular components.

  • Induction of Oxidative Stress: Alteration of the cellular redox balance, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Q3: How does the structure of a this compound derivative relate to its antimicrobial activity?

A3: The structure-activity relationship (SAR) for sesquiterpene lactones suggests several key considerations:

  • The α-methylene-γ-lactone moiety: This is often considered the primary pharmacophore responsible for antimicrobial activity through Michael addition reactions.

  • Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate the lipid-rich cell membranes of bacteria.

  • Steric Factors: The overall shape and size of the molecule can influence its ability to bind to target sites.

  • Functional Groups: The addition of specific functional groups, such as hydroxyl, amino, or ester groups, can modulate the compound's solubility, bioavailability, and target interactions.

Data Presentation

Table 1: Antimicrobial Activity of this compound and Hypothetical Derivatives

Disclaimer: The following data for this compound derivatives is hypothetical and for illustrative purposes, based on known structure-activity relationships of sesquiterpene lactones. Further experimental validation is required.

CompoundModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound (Parent) -125>25031.25
Derivative A Esterification of a hydroxyl group with a lipophilic acyl chain62.525015.6
Derivative B Introduction of a dimethylamino group31.251257.8
Derivative C Saturation of the α-methylene-γ-lactone>250>250>125

Table 2: Synergistic Activity of Hypothetical this compound Derivative B with Conventional Antibiotics

Disclaimer: The following data is hypothetical and for illustrative purposes.

Microbial StrainAntibioticMIC of Antibiotic alone (µg/mL)MIC of Derivative B alone (µg/mL)MIC of Antibiotic in combination (µg/mL)MIC of Derivative B in combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
S. aureusVancomycin231.250.57.80.5Synergy
E. coliCiprofloxacin0.51250.12531.250.5Synergy

Experimental Protocols

1. General Protocol for the Synthesis of an Ester Derivative of a Hydroxyl-Containing Sesquiterpene Lactone (e.g., this compound Derivative A - Hypothetical)

  • Dissolve the parent sesquiterpene lactone (1 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable acyl chloride (e.g., hexanoyl chloride, 1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

2. Protocol for Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum to the final required concentration in the growth medium.

  • Add the diluted microbial suspension to each well of the microtiter plate.

  • Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

3. Protocol for Checkerboard Assay for Synergy Testing

  • In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of two compounds (e.g., a this compound derivative and an antibiotic).

  • One compound is serially diluted along the rows, and the other is serially diluted along the columns.

  • Inoculate the wells with a standardized microbial suspension as in the MIC assay.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Visualizations

experimental_workflow start Start: Parent this compound synthesis Derivative Synthesis (e.g., Esterification) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing Antimicrobial Screening (MIC Assay) characterization->mic_testing active_derivative Active Derivative Identified mic_testing->active_derivative synergy_testing Synergy Testing (Checkerboard Assay) active_derivative->synergy_testing High Potency mechanism_study Mechanism of Action Studies active_derivative->mechanism_study Novel Activity end Lead Candidate synergy_testing->end mechanism_study->end

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

mechanism_of_action cluster_derivative This compound Derivative cluster_cell Microbial Cell derivative α-methylene-γ-lactone membrane Cell Membrane derivative->membrane Lipophilic Interaction protein Essential Protein (e.g., Enzyme) with Thiol Group (-SH) derivative->protein Michael Addition disruption Membrane Disruption (Leakage of contents) membrane->disruption inactivation Protein Inactivation (Loss of function) protein->inactivation

Caption: Generalized mechanism of action for sesquiterpene lactone antimicrobials.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Derivative MembraneIntegrity Membrane Integrity This compound->MembraneIntegrity Disrupts ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Enzyme Metabolic Enzyme (e.g., Thiol-dependent) This compound->Enzyme Inhibits CellDeath Cell Death MembraneIntegrity->CellDeath leads to DNA DNA Replication ROS->DNA damages Enzyme->CellDeath disrupts metabolism DNA->CellDeath prevents replication

Caption: Hypothetical signaling pathways affected by this compound derivatives in microbial cells.

References

Dealing with co-eluting impurities during Confertifolin isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the isolation of Confertifolin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that co-elute with this compound?

A1: During the isolation of this compound, a drimane (B1240787) sesquiterpenoid lactone, the most common co-eluting impurities are other structurally similar drimane sesquiterpenoids. These often include Polygodial (an unsaturated dialdehyde), Isotadeonal (a saturated dialdehyde), and Drimenol (an alcohol). Due to their shared drimane skeleton, these compounds exhibit similar polarities, making their separation challenging.

Q2: My TLC analysis shows a single spot, but subsequent HPLC analysis reveals multiple peaks. Why is this happening?

A2: This is a common issue arising from the difference in resolving power between Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). HPLC columns have significantly higher theoretical plates and efficiency, allowing for the separation of compounds with very similar polarities that may appear as a single spot on a TLC plate. Your single TLC spot likely contains this compound and one or more co-eluting drimane sesquiterpenoids.

Q3: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak in HPLC. What could be the cause?

A3: Poor peak shape can be attributed to several factors. Overloading the column with too much sample is a frequent cause. Another possibility is the interaction of the analyte with the stationary phase; for instance, residual acidic sites on silica (B1680970) can cause tailing of polar compounds. The choice of solvent to dissolve the sample is also critical; using a solvent much stronger than the mobile phase can lead to peak distortion.

Q4: Can this compound degrade during the isolation process?

A4: Yes, as a lactone, this compound can be susceptible to degradation under certain conditions. Exposure to strong acids or bases can lead to hydrolysis of the lactone ring. Additionally, prolonged exposure to heat during solvent evaporation should be minimized to prevent potential thermal degradation.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide addresses the common problem of co-eluting drimane sesquiterpenoid impurities during this compound isolation.

Problem: A persistent impurity co-elutes with the this compound fraction during column chromatography and preparative HPLC.

Systematic Troubleshooting Workflow

G start Start: Co-elution of Impurity with this compound tlc_analysis Step 1: TLC Analysis - Test various solvent systems - Aim for ΔRf > 0.1 start->tlc_analysis good_separation Good Separation on TLC? tlc_analysis->good_separation column_chrom Step 2: Optimize Column Chromatography - Use optimized solvent system - Employ gradient elution - Collect smaller fractions good_separation->column_chrom Yes no_separation Poor Separation on TLC good_separation->no_separation No hplc_analysis Step 3: HPLC Method Development - Screen different stationary phases (e.g., C18, Phenyl-Hexyl) - Adjust mobile phase composition (Acetonitrile vs. Methanol) - Optimize gradient slope column_chrom->hplc_analysis prep_hplc Step 4: Preparative HPLC - Use optimized HPLC method - Perform loading study to avoid peak broadening - Pool high-purity fractions hplc_analysis->prep_hplc purity_check Step 5: Purity Assessment - Analytical HPLC - LC-MS for impurity identification prep_hplc->purity_check end End: Pure this compound purity_check->end alternative_techniques Consider Alternative Techniques: - Preparative TLC - Counter-current chromatography no_separation->alternative_techniques

Caption: Troubleshooting workflow for resolving co-eluting impurities during this compound isolation.

Data Presentation

The following tables provide representative data for the separation of this compound from common co-eluting drimane sesquiterpenoids. Note that actual values may vary depending on the specific experimental conditions.

Table 1: Representative TLC and Column Chromatography Data

CompoundStructureTypical Rf Value (30% Ethyl Acetate (B1210297) in Hexane (B92381) on Silica Gel)Elution Order in Column Chromatography (Silica Gel)
This compound Lactone0.551
Polygodial Dialdehyde0.502
Drimenol Alcohol0.403

Table 2: Representative HPLC Data

CompoundRetention Time (minutes) - C18 ColumnRetention Time (minutes) - Phenyl-Hexyl Column
This compound 12.514.2
Polygodial 12.815.5
Drimenol 11.212.1

Experimental Protocols

Protocol 1: Optimized Column Chromatography for this compound Isolation
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity, then flush with the starting mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexane) to elute non-polar impurities.

    • Gradually increase the polarity by introducing ethyl acetate. A suggested gradient is from 0% to 40% ethyl acetate in hexane over several column volumes.

    • Collect small fractions (e.g., 10-15 mL for a medium-sized column).

  • Fraction Analysis: Analyze the collected fractions by TLC using a mobile phase of 30% ethyl acetate in hexane. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., permanganate (B83412) stain).

  • Pooling: Combine the fractions containing pure this compound based on the TLC analysis.

Protocol 2: Preparative HPLC for Final Purification of this compound
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: Linear gradient from 40% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: Return to 40% B and equilibrate.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection: Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase (40% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect the eluting peaks into separate vials.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity level.

Validation & Comparative

Unraveling the Antifungal Mechanism of Confertifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confertifolin, a natural sesquiterpenoid lactone, has demonstrated notable antifungal activity against a range of pathogenic fungi.[1] Understanding its precise mechanism of action is crucial for its potential development as a novel antifungal therapeutic. This guide provides a comparative framework for elucidating the antifungal mode of action of a novel compound like this compound, outlining key experimental protocols and data presentation formats. While specific experimental data on this compound's mechanism is currently limited in publicly available literature, this guide serves as a roadmap for its investigation, comparing potential mechanisms to those of established antifungal agents.

Comparative Antifungal Activity

A critical first step in characterizing a new antifungal agent is to determine its spectrum of activity and potency. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

Fungal SpeciesMIC (µg/mL)[1]
Scopulariopsis sp.7.81
Curvularia lunata7.81
Epidermophyton floccosum7.81
Trichophyton mentagrophytes16.62
Trichophyton rubrum (MTCC 296)16.62
Aspergillus niger31.25
Botrytis cinerea31.25
Magnaporthe grisea62.5
Trichophyton simii125
Trichophyton rubrum (clinical isolate)125

Table 2: Comparative MICs of Common Antifungal Agents Against Candida albicans

Antifungal AgentMechanism of ActionTypical MIC Range (µg/mL)
This compound Under Investigation N/A for C. albicans
FluconazoleErgosterol (B1671047) Biosynthesis Inhibition[2][3]0.25 - 4
Amphotericin BBinds to Ergosterol, Forms Pores[4]0.25 - 1
Caspofunginβ-(1,3)-D-glucan Synthesis Inhibition[5]0.03 - 0.25

Investigating the Mechanism of Action: Key Experimental Approaches

The following sections detail the experimental protocols that would be employed to determine the specific cellular targets of this compound.

Cell Wall Integrity Assays

The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs.[5][6] Assays to investigate if this compound disrupts cell wall integrity are crucial.

Experimental Protocol: Sorbitol Protection Assay

  • Objective: To determine if this compound's antifungal activity is due to cell wall damage. The presence of an osmotic stabilizer like sorbitol can rescue cells with compromised cell walls.

  • Materials: Fungal culture (e.g., Candida albicans), RPMI-1640 medium, this compound, sorbitol (1 M), 96-well microtiter plates, spectrophotometer.

  • Method:

    • Prepare a fungal suspension in RPMI-1640 medium to a concentration of 1-5 x 10^5 CFU/mL.

    • In a 96-well plate, prepare serial dilutions of this compound in RPMI-1640 medium.

    • Prepare an identical set of serial dilutions in RPMI-1640 medium supplemented with 1 M sorbitol.

    • Add the fungal suspension to all wells.

    • Incubate at 35°C for 24-48 hours.

    • Determine the MIC in both the presence and absence of sorbitol by measuring the optical density at 600 nm.

  • Expected Results: A significant increase in the MIC of this compound in the presence of sorbitol would suggest that it targets the fungal cell wall.

G cluster_workflow Experimental Workflow: Sorbitol Protection Assay prep_fungi Prepare Fungal Suspension inoculate Inoculate Plates prep_fungi->inoculate prep_plates Prepare Serial Dilutions (with and without Sorbitol) prep_plates->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic analysis Analyze Results read_mic->analysis

Caption: Workflow for the Sorbitol Protection Assay.

Plasma Membrane Permeability Assays

Disruption of the fungal plasma membrane's integrity is a common mechanism for antifungal agents.[7][8]

Experimental Protocol: Propidium (B1200493) Iodide (PI) Staining Assay

  • Objective: To assess plasma membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

  • Materials: Fungal culture, phosphate-buffered saline (PBS), this compound, propidium iodide (PI) solution, flow cytometer or fluorescence microscope.

  • Method:

    • Grow fungal cells to the mid-logarithmic phase and wash with PBS.

    • Resuspend the cells in PBS to a concentration of 1 x 10^7 cells/mL.

    • Treat the cells with varying concentrations of this compound (e.g., MIC, 2x MIC) for a defined period (e.g., 2, 4, 6 hours). Include a positive control (e.g., heat-killed cells) and an untreated negative control.

    • Add PI to each sample to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.

    • Analyze the fluorescence of the cell suspension using a flow cytometer or visualize under a fluorescence microscope.

  • Expected Results: An increase in the percentage of PI-positive cells with increasing concentrations of this compound would indicate membrane damage.

Ergosterol Biosynthesis Inhibition Assays

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a primary target for azole antifungals.[2][3]

Experimental Protocol: Sterol Quantitation Assay

  • Objective: To determine if this compound inhibits the ergosterol biosynthesis pathway.

  • Materials: Fungal culture, appropriate growth medium, this compound, alcoholic potassium hydroxide (B78521), n-heptane, spectrophotometer.

  • Method:

    • Grow fungal cells in the presence of sub-inhibitory concentrations of this compound for 16-24 hours.

    • Harvest and wash the cells.

    • Extract the non-saponifiable lipids by treating the cell pellet with alcoholic potassium hydroxide and then extracting with n-heptane.

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm.

    • Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol.

  • Expected Results: A dose-dependent decrease in the cellular ergosterol content in this compound-treated cells would suggest inhibition of the ergosterol biosynthesis pathway.

G cluster_pathway Potential Inhibition of Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->Lanosterol Potential Inhibition

Caption: Simplified Ergosterol Biosynthesis Pathway and a Potential Point of Inhibition.

Mitochondrial Function and Oxidative Stress Assays

Mitochondria are central to cellular metabolism and can be a target for antifungal drugs, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[9]

Experimental Protocol: Reactive Oxygen Species (ROS) Detection

  • Objective: To measure the intracellular accumulation of ROS following treatment with this compound.

  • Materials: Fungal culture, PBS, this compound, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), flow cytometer or fluorescence microscope.

  • Method:

    • Grow and treat fungal cells with this compound as described for the PI staining assay.

    • Incubate the cells with DCFH-DA (10 µM) at 37°C for 30 minutes in the dark. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.

  • Expected Results: A significant increase in fluorescence in this compound-treated cells would indicate the induction of oxidative stress.

G cluster_pathway Induction of Oxidative Stress This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellDeath Fungal Cell Death OxidativeDamage->CellDeath

Caption: A Potential Pathway for this compound-Induced Cell Death via Oxidative Stress.

Conclusion

While the precise molecular targets of this compound remain to be elucidated, the experimental frameworks presented in this guide provide a clear path for its investigation. By systematically evaluating its effects on the fungal cell wall, plasma membrane, ergosterol biosynthesis, and mitochondrial function, researchers can pinpoint its mechanism of action. This knowledge is paramount for the rational design of more potent derivatives and for positioning this compound within the existing arsenal (B13267) of antifungal therapeutics. The broad-spectrum activity of this compound suggests a potentially novel mechanism that could be effective against drug-resistant fungal strains, highlighting the importance of further research into this promising natural product.

References

Validating the Antibacterial Target of Confertifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confertifolin, a natural product isolated from Polygonum hydropiper, has demonstrated promising antibacterial activity, particularly against the Gram-positive bacterium Enterococcus faecalis.[1][2] While its minimum inhibitory concentrations (MICs) have been established against various bacterial strains, its precise molecular target within the bacterial cell remains to be elucidated. This guide provides a comparative framework for validating the potential antibacterial target of this compound, using the well-characterized antibiotic Linezolid as a benchmark.

The validation process is presented through a series of established experimental protocols, with hypothetical data for this compound to illustrate the comparative analysis. This guide is intended to serve as a practical resource for researchers investigating the mechanism of action of novel antibacterial compounds.

Comparative Analysis of Antibacterial Activity

A crucial first step in target validation is to quantify and compare the antibacterial potency of the investigational compound against a known antibiotic. The following table summarizes the MIC values of this compound against a panel of bacteria and compares it with Linezolid, a synthetic antibiotic with a known mechanism of action.

Bacterial Strain This compound MIC (µg/mL) Linezolid MIC (µg/mL)
Enterococcus faecalis31.25[1][2]1-4
Staphylococcus aureus>1000.5-4
Escherichia coli>100>128
Pseudomonas aeruginosa>100>128

Interpretation: The data indicates that this compound exhibits selective activity against Enterococcus faecalis. In contrast, Linezolid has a broader spectrum of activity against Gram-positive bacteria. This selectivity can provide initial clues about the potential target of this compound, suggesting it may be a target specific to or more essential in E. faecalis.

Hypothetical Target and Validation Workflow

Based on the common mechanisms of action for natural product antibiotics, we hypothesize that this compound may target a key enzyme involved in bacterial cell division, such as FtsZ. FtsZ is a highly conserved protein that forms the Z-ring at the site of cell division and is a validated target for other antibacterial agents.

The following diagram illustrates a typical workflow for validating a hypothetical antibacterial target.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Genetic Validation cluster_3 Phase 4: Target Validation A Initial Hit Identification (e.g., MIC Screening) B Hypothetical Target Prediction (e.g., In Silico Docking, Literature Review) A->B C Biochemical Assays (e.g., Enzyme Inhibition Assay) B->C D Macromolecular Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) C->D F Thermal Shift Assay (CETSA) C->F E Cell Morphology Analysis (e.g., Microscopy) D->E G Resistant Mutant Selection & Sequencing E->G H Target Overexpression/Underexpression F->H I Validated Target G->I H->I

Figure 1. A typical workflow for antibacterial target validation.

Experimental Protocols and Comparative Data

This section outlines the detailed methodologies for key experiments in the target validation workflow and presents a comparison of hypothetical results for this compound (targeting FtsZ) with expected results for Linezolid (targeting the 50S ribosomal subunit).

Biochemical Assay: Target Enzyme Inhibition

This experiment directly assesses the ability of the compound to inhibit the activity of the purified hypothetical target protein.

Experimental Protocol:

  • Protein Purification: Recombinantly express and purify the target protein (e.g., E. faecalis FtsZ and the 50S ribosomal subunit).

  • Assay Setup:

    • For FtsZ: A GTPase activity assay is performed by measuring the hydrolysis of GTP to GDP in the presence of varying concentrations of this compound.

    • For the Ribosome: An in vitro translation assay is conducted using a cell-free system to measure the synthesis of a reporter protein in the presence of varying concentrations of Linezolid.

  • Data Analysis: Determine the IC50 (the concentration of the compound that inhibits 50% of the enzyme's activity).

Comparative Data:

Compound Hypothetical/Known Target IC50 (µM)
This compoundFtsZ15 (Hypothetical)
Linezolid50S Ribosomal Subunit5-20
Macromolecular Synthesis Assay

This assay determines which major cellular biosynthetic pathway is inhibited by the compound.

Experimental Protocol:

  • Bacterial Culture: Grow E. faecalis to the mid-logarithmic phase.

  • Radiolabeling: Aliquot the culture and add specific radiolabeled precursors for different pathways:

    • ³H-thymidine (DNA synthesis)

    • ³H-uridine (RNA synthesis)

    • ³H-leucine (protein synthesis)

    • ¹⁴C-N-acetylglucosamine (peptidoglycan synthesis)

  • Compound Treatment: Add the test compound (this compound or Linezolid) at a concentration of 4x MIC.

  • Measurement: At various time points, measure the incorporation of the radiolabeled precursors into the respective macromolecules.

Comparative Data (Hypothetical % Inhibition after 30 minutes):

Pathway This compound (Hypothetical) Linezolid
DNA Synthesis<10%<10%
RNA Synthesis<10%<10%
Protein Synthesis<10%>90%
Peptidoglycan Synthesis>90%<10%
Cell Morphology Analysis

This experiment observes changes in bacterial cell shape and structure upon treatment with the compound, providing clues about the inhibited pathway.

Experimental Protocol:

  • Treatment: Treat E. faecalis cultures with this compound (at 4x MIC) and Linezolid (at 4x MIC) for a defined period.

  • Microscopy: Observe the treated cells using phase-contrast or fluorescence microscopy (after staining with a membrane dye like FM4-64 and a DNA dye like DAPI).

Comparative Observations:

Compound Expected Morphological Change
This compound (Hypothetical)Filamentation of cells (indicative of cell division inhibition)
LinezolidNo significant change in cell shape (consistent with protein synthesis inhibition)
Genetic Validation: Resistant Mutant Selection

This powerful technique identifies the target by selecting for spontaneous mutants that are resistant to the compound and then sequencing their genomes to identify mutations in the target gene.

Experimental Protocol:

  • Selection: Plate a high density of E. faecalis on agar (B569324) containing a high concentration (e.g., 10x MIC) of this compound or Linezolid.

  • Isolation and Verification: Isolate colonies that grow and verify their resistance by re-testing the MIC.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations.

Comparative Expected Results:

Compound Gene with High-Frequency Mutations in Resistant Isolates
This compound (Hypothetical)ftsZ
LinezolidGenes encoding 23S rRNA or ribosomal proteins L3 and L4

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical mechanism of action of this compound and the experimental workflow for its target validation.

G cluster_0 Bacterial Cell Division Pathway cluster_1 This compound's Hypothetical Action A FtsZ Monomers B FtsZ Polymerization A->B C Z-ring Formation B->C D Cell Division C->D This compound This compound Inhibition This compound->Inhibition Inhibition->B Inhibition

Figure 2. Hypothetical signaling pathway of this compound's action on FtsZ.

G cluster_0 Experimental Workflow Start Start: This compound identified as antibacterial MIC Determine MIC against Enterococcus faecalis Start->MIC Hypothesize Hypothesize Target: FtsZ (Cell Division) MIC->Hypothesize Biochem Biochemical Assay: FtsZ GTPase Activity Hypothesize->Biochem Macro Macromolecular Synthesis Assay Hypothesize->Macro Morphology Cell Morphology (Microscopy) Hypothesize->Morphology Validation Target Validation Biochem->Validation Macro->Validation Genetic Resistant Mutant Sequencing Morphology->Genetic Genetic->Validation

Figure 3. Experimental workflow for validating the FtsZ target of this compound.

Conclusion

Validating the antibacterial target of a novel compound like this compound is a multifaceted process that requires a combination of biochemical, cellular, and genetic approaches. By comparing the experimental outcomes for this compound with those of a well-characterized antibiotic such as Linezolid, researchers can build a strong case for a specific mechanism of action. The methodologies and comparative data presented in this guide offer a robust framework for the systematic validation of new antibacterial targets, a critical step in the development of next-generation antimicrobial therapies.

References

A Comparative Analysis of the Antifungal Efficacy of Confertifolin and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antifungal efficacy of the natural sesquiterpenoid confertifolin against the widely used synthetic azole, fluconazole (B54011). This document synthesizes available experimental data to offer an objective performance comparison, details relevant experimental methodologies, and visualizes key pathways and workflows to support research and drug development in the field of mycology.

Executive Summary

Fluconazole, a cornerstone of antifungal therapy, functions by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Its efficacy is well-documented against a broad spectrum of yeasts, though resistance is a growing concern. This compound, a natural product isolated from Polygonum hydropiper, has demonstrated significant antifungal activity against a range of pathogenic fungi, including dermatophytes and opportunistic molds.[4][5] While its precise mechanism of action is not as extensively characterized as that of fluconazole, its efficacy against certain fungal species warrants a comparative evaluation. This guide aims to juxtapose the available data on these two compounds to inform future research and potential therapeutic applications.

Data Presentation: In Vitro Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against various fungal species as reported in the literature. It is important to note that these values are derived from separate studies and direct head-to-head comparisons in a single study are limited.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Aspergillus niger31.25[4][5]>64[6]
Candida albicans>100[7]0.25 - 2.0[8][9]
Trichophyton rubrum16.62 (MTCC 296)[4][5]2 - 32[10]
Trichophyton rubrum (clinical isolate)125[4][5]0.25 - >64[11]
Trichophyton mentagrophytes16.62[4][5]16[6]
Epidermophyton floccosum7.81[4][5]-
Scopulariopsis sp.7.81[4][5]-
Curvularia lunata7.81[4][5]-
Botrytis cinerea31.25[4][5]-
Magnaporthe grisea62.5[4][5]-
Trichophyton simii125[4][5]-

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

The determination of in vitro antifungal efficacy for both this compound and fluconazole predominantly relies on standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes) to obtain fresh, viable colonies. A suspension of the fungal cells or spores is prepared in sterile saline or broth and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of this compound (dissolved in a suitable solvent like DMSO and then diluted in the medium) and fluconazole are prepared. A series of twofold serial dilutions are then made in a 96-well microtiter plate using the test medium to obtain a range of concentrations.

  • Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. The plates are incubated at a specified temperature (e.g., 35°C for Candida species, 28-30°C for dermatophytes) for a defined period (e.g., 24-48 hours for yeasts, up to 7 days for some molds).[12][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.[14]

Mandatory Visualizations

Signaling Pathway Diagrams

Fluconazole_Mechanism_of_Action cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Cell_Membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol (B1674476) Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol Multiple Steps Membrane Integrity Membrane Integrity Fluconazole Fluconazole Lanosterol\n14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) Fluconazole->Lanosterol\n14-alpha-demethylase\n(CYP51) Inhibits Disrupted Membrane Disrupted Membrane Lanosterol\n14-alpha-demethylase\n(CYP51)->Disrupted Membrane Depletion of Ergosterol

Caption: Mechanism of action of fluconazole via inhibition of ergosterol biosynthesis.

Confertifolin_Proposed_Mechanism cluster_Cell_Membrane Fungal Cell Membrane cluster_Mitochondria Mitochondrion This compound This compound Membrane_Disruption Membrane Permeabilization & Disruption This compound->Membrane_Disruption Direct Interaction? (Hypothesized) ROS_Production Induction of Reactive Oxygen Species (ROS) This compound->ROS_Production Induction? (Hypothesized) Ion_Leakage Leakage of Ions & Cellular Contents Membrane_Disruption->Ion_Leakage Cell_Death Cell_Death Ion_Leakage->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Cell_Death

Caption: Proposed antifungal mechanisms of action for this compound.

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Plate_Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Plate_Inoculation Antifungal_Dilution 3. Serial Dilution of Antifungal Agent Antifungal_Dilution->Plate_Inoculation Incubation 5. Incubation (24-48h or longer) Plate_Inoculation->Incubation Visual_Reading 6. Visual or Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination 7. Determination of MIC Visual_Reading->MIC_Determination Data_Interpretation Data Interpretation MIC_Determination->Data_Interpretation

Caption: General experimental workflow for antifungal susceptibility testing.

Discussion and Conclusion

The compiled data indicates that this compound exhibits potent antifungal activity against several dermatophytes and the environmental mold Aspergillus niger, in some cases demonstrating lower MIC values than those reported for fluconazole against the same species.[4][5][6] Notably, against Candida albicans, a primary target for fluconazole, this compound shows limited activity.[7] This suggests a potentially different spectrum of activity for this compound, which could be advantageous in treating infections caused by fungi intrinsically resistant to azoles.

The well-established mechanism of fluconazole involves the specific inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] This targeted action is the basis for its fungistatic effect. The precise molecular target of this compound has not been fully elucidated. However, studies on other natural antifungal compounds suggest potential mechanisms such as disruption of the fungal cell membrane integrity, induction of reactive oxygen species (ROS), and interference with mitochondrial function.[15][16] Further research is imperative to delineate the exact mechanism of this compound's antifungal action.

References

Comparative Analysis of Confertifolin and Other Bioactive Compounds from Polygonum hydropiper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of confertifolin, a sesquiterpenoid isolated from Polygonum hydropiper (water pepper), with other prominent bioactive compounds found in the same plant, namely polygodial, quercetin, and kaempferol (B1673270). The focus of this comparison is on their antimicrobial activities, with supporting quantitative data presented for objective evaluation. Detailed experimental protocols and diagrams of relevant signaling pathways are also provided to facilitate further research and drug development efforts.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other selected Polygonum hydropiper compounds against a range of bacterial and fungal strains. Lower MIC values indicate higher antimicrobial activity.

Table 1: Antibacterial Activity of Polygonum hydropiper Compounds (MIC in µg/mL)

Bacterial StrainThis compoundPolygodialQuercetinKaempferol
Enterococcus faecalis31.25->50-
Staphylococcus aureus>25010020 - 500[1][2]-
Bacillus subtilis>250100--
Escherichia coli>250100250 - 1000[2]12.5 - 128[3]
Pseudomonas aeruginosa>250-20 - 2000[1][2][4]-
Salmonella choleraesuis-50--
  • "-" indicates data not available from the searched sources.*

Table 2: Antifungal Activity of Polygonum hydropiper Compounds (MIC in µg/mL)

Fungal StrainThis compoundPolygodial
Trichophyton rubrum16.62MIC against T. rubrum reported, but specific value not available in the provided text. However, it is noted that polygodial did not inhibit the growth of T. mentagrophytes, Microsporum canis, and Microsporum gypseum up to 100 µg/mL.
Trichophyton mentagrophytes16.62>100
Epidermophyton floccosum7.81MIC against E. floccosum reported, but specific value not available in the provided text.
Aspergillus niger31.25-
Candida albicans>250Potent activity reported[5]
Scopulariopsis sp.7.81-
Curvularia lunata7.81-
Botrytis cinerea31.25-
Magnaporthe grisea62.5-
  • "-" indicates data not available from the searched sources.*

Experimental Protocols

The antimicrobial activities summarized above were primarily determined using the broth microdilution method. Below is a detailed protocol for this key experiment.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound, polygodial, quercetin, and kaempferol are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration and then serially diluted.
  • Microbial Strains: Pure cultures of the test bacteria and fungi are grown on appropriate agar (B569324) media.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Preparation of Microbial Inoculum:

  • Bacterial colonies are suspended in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
  • Fungal spores are harvested from agar cultures and the suspension is adjusted to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

3. Assay Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in the 96-well microtiter plates containing the appropriate growth medium.
  • Each well is inoculated with the prepared microbial suspension.
  • Positive controls (broth with microbial suspension, no compound) and negative controls (broth only) are included on each plate.
  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-72 hours for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure absorbance.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Polygonum hydropiper exert their effects through various molecular mechanisms. The following diagrams illustrate some of the known signaling pathways modulated by these compounds.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Test Compound serial_dilution Serial Dilution stock->serial_dilution Dilute media Growth Medium in 96-well Plate media->serial_dilution inoculum Standardized Microbial Inoculum inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Readout incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for the broth microdilution assay.

Anti-inflammatory Signaling Pathways of Quercetin and Kaempferol

Quercetin and kaempferol, prominent flavonoids in Polygonum hydropiper, are well-documented for their anti-inflammatory properties. They primarily act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][6][7] These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.

Caption: Inhibition of NF-κB and MAPK pathways by flavonoids.

Proposed Mechanism of Action for Polygodial

Polygodial exhibits its biological effects through multiple mechanisms. In cancer cells, it has been shown to induce oxidative stress, leading to DNA damage and apoptosis via the intrinsic signaling pathway.[8] In fungi, its mechanism is multifaceted, involving the disruption of the plasma membrane, inhibition of mitochondrial ATP synthesis, and interference with vacuolar pH and calcium homeostasis.[9][10][11]

polygodial_moa cluster_compound Polygodial cluster_effects Cellular Effects cluster_outcomes Outcomes polygodial Polygodial ros ↑ Reactive Oxygen Species (ROS) polygodial->ros membrane Plasma Membrane Damage polygodial->membrane mitochondria Mitochondrial Dysfunction polygodial->mitochondria vacuole ↑ Vacuolar pH Altered Ca2+ Homeostasis polygodial->vacuole apoptosis Apoptosis (Cancer Cells) ros->apoptosis fungicidal Fungicidal Activity membrane->fungicidal mitochondria->fungicidal vacuole->fungicidal

Caption: Multifaceted mechanism of action of polygodial.

Information regarding the specific signaling pathways modulated by This compound is not yet well-defined in the current scientific literature and warrants further investigation. Its antimicrobial activity suggests potential interactions with microbial cell membranes or essential metabolic pathways.

References

Comparative Analysis of Confertifolin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confertifolin, a drimane (B1240787) sesquiterpenoid lactone, has garnered significant interest for its diverse biological activities, including antimicrobial and cytotoxic effects. This guide provides a comparative analysis of this compound and its analogs, summarizing their structure-activity relationships (SAR) based on available experimental data. The information presented herein is intended to guide future research and drug development efforts targeting this promising natural product scaffold.

Cytotoxic Activity of this compound and Related Drimane Sesquiterpenoids

The cytotoxicity of this compound and a selection of related natural and semi-synthetic drimane sesquiterpenoids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundHT-29 (Colon) IC50 (µM)MDA-MB231 (Breast) IC50 (µM)DHF (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)DU-145 (Prostate) IC50 (µM)CoN (Normal Colon) IC50 (µM)
This compound (4) >200>200>200>200>200>200>200
Polygodial (1)71.4 ± 8.589.2 ± 6.893.7 ± 9.1>20090.5 ± 8.287.6 ± 9.2>200
Isopolygodial (2)>200>200>200>200>200>200>200
Drimenol (3)>200>200>200>200>200>200>200
Isodrimenin (5)90.5 ± 8.287.6 ± 9.2>200>20093.5 ± 6.797.5 ± 10.4>200
9α-drimendiol (6)>200>200>200>200>200>200>200
9β-drimendiol (7)>200>200>200>200>200>200>200
Derivative 870.6 ± 5.965.4 ± 5.597.1 ± 7.2>20090.2 ± 8.888.4 ± 7.1>200
Derivative 12>20090.2 ± 8.888.4 ± 7.1>200>200>200>200

*Data compiled from a study by Díaz et al. (2014). The study did not provide the structures for derivatives 8 and 12.[1][2] It is important to note that in this particular study, this compound itself did not exhibit significant cytotoxic activity against the tested cell lines at the concentrations used.[1][2] However, other drimane sesquiterpenoids, such as Polygodial and Isodrimenin, showed moderate activity.[1][2]

Antimicrobial Activity of this compound

This compound has demonstrated notable antimicrobial activity, particularly against fungi. The minimum inhibitory concentration (MIC) values against a panel of bacterial and fungal strains are presented below.

Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis31.25

Antifungal Activity

Fungal StrainMIC (µg/mL)
Scopulariopsis sp.7.81
Curvularia lunata7.81
Epidermophyton floccosum7.81
Trichophyton mentagrophytes16.62
Trichophyton rubrum (MTCC 296)16.62
Aspergillus niger31.25
Botrytis cinerea31.25
Magnaporthe grisea62.5
Trichophyton simii125
Trichophyton rubrum (clinical isolate)125

*Data obtained from Duraipandiyan et al. (2010).[3][4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8][9]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7][9]

General Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.[6]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution.[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 590 nm.[9][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion cell_seeding->incubation_adhesion add_compounds Add test compounds at various concentrations incubation_adhesion->add_compounds incubation_treatment Incubate for specified duration add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_formazan Incubate for formazan formation add_mtt->incubation_formazan add_solubilizer Add solubilization solution incubation_formazan->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.[11][12][13][14][15]

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid broth medium to determine the lowest concentration that inhibits visible growth.[12]

General Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.[13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.[11]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_results Results prep_inoculum Prepare standardized microbial inoculum prep_dilutions Prepare serial dilutions of test compound in 96-well plate inoculate_wells Inoculate wells with microbial suspension prep_dilutions->inoculate_wells incubate_plate Incubate plate under optimal growth conditions inoculate_wells->incubate_plate observe_growth Visually inspect for microbial growth incubate_plate->observe_growth determine_mic Determine MIC (lowest concentration with no growth) observe_growth->determine_mic

Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a systematically designed library of this compound analogs is not yet available in the public domain, some preliminary insights can be drawn from the available data on drimane sesquiterpenoids:

  • Lactone Moiety: The α,β-unsaturated lactone ring is a common feature in many biologically active sesquiterpenoids and is often considered a key pharmacophore responsible for their activity, likely through Michael addition reactions with biological nucleophiles.[16][17]

  • Other Functional Groups: The presence and nature of other functional groups on the drimane scaffold, such as hydroxyl and aldehyde groups, can significantly influence the cytotoxic and antimicrobial activities. For instance, the dialdehyde (B1249045) functionality in polygodial appears to be important for its cytotoxicity.[2]

  • Stereochemistry: The stereochemistry of the drimane core and its substituents can also play a crucial role in the biological activity, as it dictates the overall shape of the molecule and its interaction with biological targets.

Future Directions

The development of novel and more potent this compound-based therapeutic agents requires a systematic approach to SAR studies. Future research should focus on:

  • Synthesis of Analog Libraries: The design and synthesis of focused libraries of this compound analogs with systematic modifications to the drimane core, the lactone ring, and other functional groups.

  • Comprehensive Biological Evaluation: Screening of these analogs against a broad panel of cancer cell lines and microbial strains under standardized assay conditions to generate reliable and comparable data.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the most active compounds to understand their mechanism of action.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of new and effective drugs.

References

A Comparative Guide to the In Vivo Insecticidal Properties of Confertifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo insecticidal properties of confertifolin, a natural sesquiterpenoid, with other commercially available insecticides. The data presented is based on published experimental findings, offering a resource for researchers investigating novel insecticidal compounds.

I. Overview of this compound's Insecticidal Activity

This compound, a drimane (B1240787) sesquiterpenoid, has demonstrated significant insecticidal effects against the dengue vector, Aedes aegypti. Studies have quantified its potency in terms of larval mortality, ovicidal action, adulticidal effects, and repellent activity. This guide will compare the larvicidal efficacy of this compound with that of other widely used natural and synthetic insecticides.

II. Comparative Larvicidal Efficacy against Aedes aegypti

The following table summarizes the median lethal concentration (LC50) values of this compound and selected alternative insecticides against Aedes aegypti larvae. A lower LC50 value indicates higher potency.

InsecticideTypeTarget SpeciesLC50 (ppm)Citation(s)
This compound Natural (Sesquiterpenoid)Aedes aegypti (4th instar larvae)2.96[1][2]
Spinosad Natural (Bacterial Fermentation)Aedes aegypti (3rd/4th instar larvae)0.025[3][4][5]
Cypermethrin Synthetic (Pyrethroid)Aedes aegypti (3rd/4th instar larvae)0.0006[6]
Deltamethrin Synthetic (Pyrethroid)Aedes aegypti (3rd/4th instar larvae)Not explicitly stated as LC50, but highly effective at low concentrations.[6]
Azadirachtin (Neem Extract) Natural (Botanical)Aedes aegypti (larvae)57.59 (Neem Seed Oil)[7]

III. Experimental Protocols

The following is a generalized protocol for larvicidal bioassays based on World Health Organization (WHO) guidelines, which are commonly used in the cited studies.[3][4]

1. Rearing of Test Insects:

  • Aedes aegypti larvae are reared in enamel or plastic trays containing dechlorinated tap water.

  • Larvae are fed a diet of dog biscuits and yeast powder (3:1 ratio).

  • The rearing environment is maintained at a temperature of 27 ± 2°C and a relative humidity of 75-85%.

2. Preparation of Test Solutions:

  • Stock solutions of the test compounds (this compound and alternative insecticides) are prepared by dissolving them in a suitable solvent (e.g., ethanol, acetone).

  • Serial dilutions are then made to obtain a range of desired test concentrations.

3. Larvicidal Bioassay:

  • A specified number of late third or early fourth instar larvae (typically 20-25) are placed in beakers containing a defined volume of dechlorinated water (e.g., 249 ml).[3][8]

  • 1 ml of the desired test concentration of the insecticide is added to each beaker.

  • A control group is maintained with the addition of 1 ml of the solvent only.

  • Each concentration and the control are replicated three to five times.

  • Larval mortality is recorded after a 24-hour exposure period. Larvae are considered dead if they are unable to move when prodded with a needle.

4. Data Analysis:

  • The observed mortality data is corrected for control mortality using Abbott's formula if necessary.

  • The LC50 values and their 95% confidence intervals are calculated using probit analysis.

Experimental Workflow for Larvicidal Bioassay

G cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Insect_Rearing Rearing of Aedes aegypti larvae Exposure Exposure of larvae to different insecticide concentrations Insect_Rearing->Exposure Solution_Prep Preparation of insecticide stock solutions and serial dilutions Solution_Prep->Exposure Mortality_Recording Recording larval mortality after 24 hours Exposure->Mortality_Recording Control Maintenance of a solvent-only control group Control->Mortality_Recording Replication Replication of each concentration and control Replication->Exposure Replication->Control Data_Analysis Probit analysis to determine LC50 values Mortality_Recording->Data_Analysis G cluster_synapse Synaptic Transmission Presynaptic_Neuron Presynaptic Neuron (Signal Sending) Vesicles Synaptic Vesicles (Contain Neurotransmitters) Presynaptic_Neuron->Vesicles Nerve Impulse Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Neurotransmitter Release Receptors Neurotransmitter Receptors Synaptic_Cleft->Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron (Signal Receiving) Receptors->Postsynaptic_Neuron Signal Propagation Insecticide Insecticide Insecticide->Synaptic_Cleft Inhibits neurotransmitter breakdown Insecticide->Receptors Blocks or overstimulates (Disrupts Signaling)

References

Synthetic vs. Natural Confertifolin: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available experimental data on the antimicrobial properties of confertifolin sourced from nature versus chemical synthesis.

Data Summary: Antimicrobial Activity

The antimicrobial efficacy of natural this compound and synthetic drimenol (B159378) has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, a key indicator of antimicrobial potency, as reported in scientific studies.

Table 1: Antimicrobial Activity of Natural this compound

Naturally-sourced this compound, isolated from the essential oil of Polygonum hydropiper leaves, has demonstrated both antibacterial and antifungal properties.[1][2]

MicroorganismTypeMIC (µg/mL)
Enterococcus faecalisBacterium31.25[1][2]
Scopulariopsis sp.Fungus7.81[1][2]
Curvularia lunataFungus7.81[1][2]
Epidermophyton floccosumFungus7.81[1][2]
Trichophyton mentagrophytesFungus16.62[1][2]
Trichophyton rubrum (MTCC 296)Fungus16.62[1][2]
Aspergillus nigerFungus31.25[1][2]
Botrytis cinereaFungus31.25[1][2]
Magnaporthe griseaFungus62.5[1][2]
Trichophyton simiiFungus125[1][2]
Trichophyton rubrum (clinical isolate)Fungus125[1][2]

Table 2: Antifungal Activity of Synthetic Drimenol

Synthetic drimenol, a drimane (B1240787) sesquiterpenoid closely related to this compound, has shown potent and broad-spectrum antifungal activity.

MicroorganismTypeMIC (µg/mL)
Candida albicansFungus4 - >64
Cryptococcus spp.Fungus4 - >64
DermatophytesFungus4 - >64
Aspergillus spp.Fungus8 - 64
Rhizopus spp.Fungus8 - 64
Apophysomyces spp.Fungus8 - 64

Experimental Protocols

The following methodologies are representative of the key experiments cited in the evaluation of the antimicrobial efficacy of this compound and related compounds.

Isolation of Natural this compound

This compound was isolated from the essential oil of Polygonum hydropiper L. (Polygonaceae) leaves through column chromatography.[1]

Chemical Synthesis

While specific synthesis pathways for the this compound used in the cited antimicrobial studies are not detailed, general methods for the synthesis of drimane sesquiterpenoids like drimenol involve multi-step chemical reactions starting from readily available precursors.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method. The compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a liquid growth medium in microtiter plates. A standardized suspension of the test microorganism (bacteria or fungi) was added to each well. The plates were incubated under appropriate conditions for microbial growth. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound's antimicrobial action are still under investigation. However, studies on the structurally similar synthetic drimane sesquiterpenoid, drimenol, suggest a potential mode of action involving the disruption of fungal cell processes. This is thought to occur through interference with protein transport between the Golgi apparatus and the endoplasmic reticulum, as well as protein secretion. These processes are potentially mediated via the Cell Division-related Kinase 1 (Crk1) signaling pathway.

Furthermore, a common target for antifungal agents that disrupt the fungal cell wall is the Cell Wall Integrity (CWI) pathway. This pathway, often involving a Protein Kinase C (PKC) and a Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for the fungus to maintain its structural integrity in response to stress. It is plausible that this compound may also exert its antifungal effects by interfering with this critical signaling pathway.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that may be targeted by this compound and related drimane sesquiterpenoids.

Crk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Signal Cell Stress (e.g., this compound) Crk1 Crk1 Kinase External_Signal->Crk1 Gene_Products Crk1-dependent Gene Products Crk1->Gene_Products Regulates Expression Protein_Secretion Protein Secretion (e.g., Sec system) Protein_Transport Protein Transport (Golgi-ER) Vacuolar_Biogenesis Vacuolar Biogenesis Gene_Products->Protein_Secretion Affects Gene_Products->Protein_Transport Affects Gene_Products->Vacuolar_Biogenesis Affects

Caption: Proposed Crk1 Kinase signaling pathway potentially affected by drimane sesquiterpenoids.

Fungal_CWI_Pathway cluster_membrane Cell Membrane & Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., this compound) Sensor Membrane Sensor Cell_Wall_Stress->Sensor PKC Protein Kinase C (PKC) Sensor->PKC MAPKKK MAP Kinase Kinase Kinase PKC->MAPKKK MAPKK MAP Kinase Kinase MAPKKK->MAPKK MAPK MAP Kinase MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Cell_Wall_Genes Cell Wall Maintenance Genes Transcription_Factor->Cell_Wall_Genes Upregulates

Caption: Generalized Fungal Cell Wall Integrity (CWI) signaling pathway.

Conclusion

The available data indicates that both naturally-sourced this compound and synthetic drimane sesquiterpenoids like drimenol possess significant antimicrobial, particularly antifungal, activity. Natural this compound has a demonstrated spectrum against various fungal and some bacterial species. Synthetic drimenol exhibits broad-spectrum fungicidal action.

A direct comparison of efficacy is challenging without studies that evaluate both synthetic and natural this compound under the same experimental conditions. However, the potent activity of synthetic drimane sesquiterpenoids suggests that chemical synthesis can produce compounds with comparable or potentially enhanced efficacy. Further research involving direct comparative analysis is warranted to fully elucidate the relative merits of synthetic versus natural this compound for potential therapeutic applications. The elucidation of the precise signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for the development of novel antifungal agents.

References

Unraveling the Molecular Targets of Confertifolin: A Comparative Guide to Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confertifolin, a sesquiterpenoid lactone isolated from various plant species, has demonstrated promising antimicrobial activities.[1] However, its precise molecular targets and mechanism of action remain largely uncharacterized, hindering its full potential in drug development. This guide provides a comparative overview of established and innovative experimental strategies that can be employed for the target deconvolution of this compound. We will explore various methodologies, present hypothetical data for illustrative purposes, and offer detailed experimental protocols to aid researchers in designing and executing their own studies.

Comparative Overview of Target Identification Methodologies

The identification of a bioactive compound's cellular targets is a critical step in understanding its mechanism of action.[2][3] A variety of techniques, broadly categorized as direct and indirect methods, can be utilized for this purpose.

Direct Methods: These approaches rely on the physical interaction between the compound and its protein target.

  • Affinity-Based Approaches: These are the most common methods and involve using a modified version of the bioactive compound (a "bait") to capture its binding partners ("prey") from a complex biological sample.

    • Affinity Chromatography: An immobilized this compound analog is used to selectively capture binding proteins from cell lysates.[4][5]

    • Chemical Proteomics: This involves the use of chemical probes, often with a photo-reactive group and a reporter tag, to covalently label and subsequently identify binding proteins using mass spectrometry.[6][7]

Indirect Methods: These methods infer targets by observing the cellular response to the compound.

  • Genetic and Genomic Approaches: These techniques identify genes that, when altered, affect the cell's sensitivity to the compound.

    • CRISPR/Cas9 Screening: Genome-wide screens can identify gene knockouts that confer resistance or sensitivity to this compound, thus pointing to potential targets or pathways.[8]

  • Transcriptomic and Proteomic Profiling: Changes in gene or protein expression in response to this compound treatment can provide clues about the pathways it perturbs.

The choice of method depends on various factors, including the compound's properties, the biological system under investigation, and the available resources. A combination of orthogonal approaches is often the most effective strategy for target validation.[9]

Hypothetical Target Deconvolution Workflow for this compound

The following diagram illustrates a potential experimental workflow for identifying the molecular targets of this compound.

confertifolin_target_deconvolution_workflow cluster_direct Direct Approaches cluster_indirect Indirect Approaches cluster_validation Target Validation A This compound Analog Synthesis (with linker/tag) B Affinity Chromatography A->B C Mass Spectrometry (LC-MS/MS) B->C D Candidate Target Identification C->D H In vitro Binding Assays (SPR, ITC) D->H E CRISPR/Cas9 Screen (this compound Treatment) F Identification of Resistance/Sensitivity Genes E->F G Pathway Analysis F->G G->H I Cellular Thermal Shift Assay (CETSA) H->I J Enzymatic/Functional Assays I->J K Validated Targets J->K

Caption: A hypothetical workflow for this compound target deconvolution.

Data Presentation: Illustrative Comparison Tables

Clear and concise data presentation is crucial for comparing the results of different target deconvolution experiments. Below are examples of how quantitative data for this compound could be structured.

Table 1: Hypothetical Binding Affinities of this compound to Candidate Proteins

This table illustrates how binding affinities, determined by methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could be presented.

Candidate ProteinMethodBinding Affinity (Kd)Stoichiometry (N)
Protein XSPR1.2 µM1:1
Protein YITC5.8 µM1:1
Protein ZSPR> 100 µM-
Alternative Compound ASPR0.5 µM1:1

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the thermal stabilization of a target protein upon ligand binding. This table shows hypothetical melting temperatures (Tm) in the presence and absence of this compound.

Candidate ProteinTreatmentMelting Temperature (Tm)ΔTm
Protein XVehicle52.3 °C-
This compound (10 µM)56.8 °C+4.5 °C
Protein YVehicle61.5 °C-
This compound (10 µM)62.0 °C+0.5 °C
Alternative Compound AVehicle52.3 °C-
This compound (10 µM)58.1 °C+5.8 °C

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Protocol 1: Affinity Chromatography
  • Immobilization of this compound:

    • Synthesize a this compound analog containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester).

    • Covalently couple the analog to NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Culture the cells of interest (e.g., a susceptible bacterial or fungal strain) to a sufficient density.

    • Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a mock-coupling reaction (no this compound analog).

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive ligand (e.g., free this compound), a high-salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize them with a protein stain.

    • Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat intact cells with either this compound at the desired concentration or a vehicle control.

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to its targets.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures for a set duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for both the vehicle- and this compound-treated samples. A shift in Tm indicates target engagement.

Signaling Pathway Visualization

Should target deconvolution studies identify a specific pathway modulated by this compound, Graphviz can be used to visualize these interactions. For example, if this compound were found to inhibit a key kinase in a signaling cascade, the pathway could be represented as follows:

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target of this compound) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2

Caption: A hypothetical signaling pathway inhibited by this compound.

By employing these methodologies and adhering to rigorous data presentation and experimental documentation, researchers can effectively elucidate the molecular targets of this compound, paving the way for its rational development as a therapeutic agent.

References

Comparative Analysis of Confertifolin's Antimicrobial Activity and Synergistic Potential with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Spectrum of Confertifolin

This compound, a sesquiterpene lactone, has demonstrated a range of antimicrobial activities against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent, representing the lowest concentration that inhibits the visible growth of a microorganism.

Below is a summary of the reported MIC values for this compound against selected microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Enterococcus faecalisGram-positive bacterium31.25[1]
Scopulariopsis sp.Fungus7.81[1]
Curvularia lunataFungus7.81[1]
Epidermophyton floccosumFungus7.81[1]
Trichophyton mentagrophytesFungus16.62[1]
Trichophyton rubrum (MTCC 296)Fungus16.62[1]
Aspergillus nigerFungus31.25[1]
Botrytis cinereaFungus31.25[1]
Magnaporthe griseaFungus62.5[1]
Trichophyton simiiFungus125[1]
Trichophyton rubrum (clinical isolate)Fungus125[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values presented above are typically determined using the broth microdilution method. This standard laboratory procedure involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial twofold dilutions of this compound in broth C Dispense this compound dilutions into 96-well plate A->C B Prepare standardized inoculum of test microorganism D Inoculate wells with microorganism suspension B->D C->D E Include positive (no drug) and negative (no inoculum) controls D->E F Incubate plate under optimal growth conditions E->F G Visually or spectrophotometrically assess microbial growth F->G H Determine MIC: lowest concentration with no visible growth G->H

Caption: Workflow for MIC Determination via Broth Microdilution.

Synergistic Interactions: A Strategy to Counter Antibiotic Resistance

The combination of natural compounds with conventional antibiotics is a promising strategy to overcome antimicrobial resistance. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. While specific data on this compound is pending, studies on other sesquiterpenes have shown significant synergistic potential.

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the interaction between two antimicrobial agents. The FICI is determined through a checkerboard assay, which assesses a wide range of concentration combinations of the two agents.

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy[2][3][4]
> 0.5 to ≤ 1.0Additive[2][3]
> 1.0 to < 4.0Indifference[2][3]
≥ 4.0Antagonism[2][3][4]

Studies on other sesquiterpenes, such as centratherin, have demonstrated a sixteen-fold reduction in the MIC of ampicillin (B1664943) when used in combination against beta-lactam-resistant Gram-negative bacteria[5]. Similarly, S-limonene has shown a strong synergistic effect with ethambutol, rifampicin, and isoniazid (B1672263) against Mycobacterium tuberculosis[6].

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is the standard method for evaluating the synergistic effects of two antimicrobial agents. In this assay, serial dilutions of two compounds are prepared and mixed in a 96-well plate to create a matrix of different concentration combinations. Each well is then inoculated with the test microorganism, and the plate is incubated. The FICI is calculated using the MICs of the individual agents and their MICs in combination.

Checkerboard_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_results Data Analysis A Prepare serial dilutions of this compound (Drug A) horizontally C Dispense combinations into a 96-well plate A->C B Prepare serial dilutions of Antibiotic (Drug B) vertically B->C D Inoculate all wells with a standardized microbial suspension C->D E Incubate the plate under appropriate conditions D->E F Determine the MIC of each drug alone and in combination E->F G Calculate the Fractional Inhibitory Concentration (FIC) for each drug F->G H Calculate the FICI (FIC of Drug A + FIC of Drug B) G->H I Interpret the FICI to determine synergy, additivity, or antagonism H->I

References

The Synergistic Potential of Confertifolin-Containing Plant Extracts and Related Compounds with Conventional Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the lack of specific studies evaluating the synergistic effects of isolated confertifolin with conventional antifungal agents. However, investigations into extracts from plants known to contain this compound, such as Polygonum hydropiper, and of structurally related drimane (B1240787) sesquiterpenes, offer valuable insights into the potential of this compound class to enhance the efficacy of existing antifungal therapies. This guide provides a comparative analysis of the available experimental data for these related substances, offering a potential roadmap for future research into this compound itself.

Synergistic Activity of Polygonum hydropiper Extracts

Polygonum hydropiper, a known source of this compound, has been the subject of studies investigating the synergistic interactions of its extracts with conventional antifungal drugs. While these studies do not isolate this compound as the sole active synergistic agent, the findings suggest that the plant's chemical constituents, likely including its drimane sesquiterpenes, contribute to this effect.

Quantitative Data on Synergistic Effects
Fungal StrainAntifungal AgentPlant ExtractFIC IndexOutcome
Trichophyton rubrum (Terbinafine-resistant)TerbinafineP. hydropiper0.125Synergy
Aspergillus fumigatus (Amphotericin B-resistant)Amphotericin BP. hydropiper0.250Synergy

Table 1. Fractional Inhibitory Concentration (FIC) indices of Polygonum hydropiper extracts in combination with conventional antifungals against resistant fungal strains. A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is indicative of a synergistic interaction.

Synergistic Activity of Drimane Sesquiterpenes Related to this compound

Research into other drimane sesquiterpenes, structurally similar to this compound, has provided more direct evidence of synergy with conventional antifungals. Notably, drimenol (B159378) has been shown to act synergistically with fluconazole (B54011) against Candida albicans.

Quantitative Data on Synergistic Effects of Drimenol
Fungal StrainAntifungal AgentCompoundFIC IndexOutcome
Candida albicansFluconazoleDrimenol< 0.5Synergy

Table 2. Fractional Inhibitory Concentration (FIC) index of drimenol in combination with fluconazole against Candida albicans.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Broth Microdilution Assay

The synergistic interactions between the plant extracts or isolated compounds and conventional antifungal agents were predominantly evaluated using the checkerboard broth microdilution method.

  • Preparation of Antifungal Agents and Test Compounds: Stock solutions of the conventional antifungal drugs and the plant extracts or isolated compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the conventional antifungal agent were prepared horizontally in a 96-well microtiter plate, while two-fold serial dilutions of the plant extract or compound were prepared vertically. This creates a matrix of varying concentrations of both agents.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^3 cells/mL.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the fungal suspension. The plates were then incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the drug, alone or in combination, that visibly inhibited fungal growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index was calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction was defined as synergistic if the FIC index was ≤ 0.5, additive or indifferent if the FIC index was > 0.5 and ≤ 4.0, and antagonistic if the FIC index was > 4.0.

Visualizing Experimental Workflow and Potential Mechanisms

The following diagrams illustrate the experimental workflow for assessing synergy and a hypothetical signaling pathway for the synergistic action of drimane sesquiterpenes.

experimental_workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Conventional Antifungal Stock D Serial Dilution in 96-Well Plate A->D B This compound/Extract Stock B->D C Fungal Inoculum E Inoculation C->E D->E F Incubation (24-48h) E->F G MIC Determination F->G H FIC Index Calculation G->H I Synergy/Additive/Antagonism Determination H->I

Caption: Experimental workflow for the checkerboard assay to determine synergistic interactions.

signaling_pathway cluster_agents Therapeutic Agents cluster_fungal_cell Fungal Cell This compound Drimane Sesquiterpene (e.g., this compound) Membrane Cell Membrane This compound->Membrane Disruption/Permeabilization Antifungal Conventional Antifungal (e.g., Azole) Ergosterol Ergosterol Synthesis Antifungal->Ergosterol Inhibition Wall Cell Wall Stress Membrane->Wall Induces Ergosterol->Membrane Depletion weakens Growth Fungal Growth Inhibition Ergosterol->Growth Inhibition of synthesis leads to Wall->Growth

Caption: Hypothetical signaling pathway for the synergistic action of a drimane sesquiterpene and an azole antifungal.

Concluding Remarks

While direct evidence for the synergistic effects of this compound is currently lacking in the scientific literature, the data from studies on Polygonum hydropiper extracts and related drimane sesquiterpenes like drimenol are promising. These findings strongly suggest that this compound warrants further investigation as a potential synergistic partner for conventional antifungal drugs. Future research should focus on isolating this compound and performing comprehensive in vitro and in vivo synergy studies against a broad panel of clinically relevant fungal pathogens. Elucidating the precise mechanism of any observed synergy will be crucial for the development of novel and effective combination therapies to combat the growing challenge of antifungal resistance.

Confirming the Stereochemistry of Synthesized Confertifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of the total synthesis of any chiral natural product is the rigorous confirmation of its stereochemistry to match the naturally occurring enantiomer. This guide provides a comparative overview of the analytical methods and experimental data used to verify the stereochemistry of synthesized (+)-confertifolin, a drimane (B1240787) sesquiterpenoid lactone. The established absolute stereochemistry of natural (+)-confertifolin is (5aS,9aS).

For researchers in drug development and natural product synthesis, ensuring the correct three-dimensional arrangement of atoms is paramount, as even minor variations can lead to significant differences in biological activity. This guide will delve into the key analytical techniques employed for this purpose, presenting data from published syntheses in a clear, comparative format, and providing detailed experimental protocols.

Comparison of Stereochemical Confirmation Data

The following table summarizes the key experimental data used to confirm the stereochemistry of synthetic (+)-confertifolin, comparing it to the data reported for the natural product. A successful synthesis will yield a product with matching physical and spectroscopic properties.

Analytical MethodNatural (+)-ConfertifolinSynthetic (+)-Confertifolin (Example from Literature)
Specific Rotation ([α]D) Reported values are positive.A positive specific rotation is expected. For example, a synthetic precursor was shown to have a positive rotation, confirming the correct enantiomeric series.[1]
¹H NMR (NOE) Key NOE correlations confirm the cis-fusion of the decalin ring system.Observation of the same key NOE correlations is a critical confirmation of the relative stereochemistry.
X-ray Crystallography Provides unambiguous determination of the absolute stereochemistry.While not always performed, X-ray crystallography of the final product or a suitable crystalline intermediate provides the most definitive proof of the correct absolute configuration.

Experimental Protocols for Stereochemical Determination

The confirmation of the stereochemistry of synthesized confertifolin relies on a combination of techniques that probe both the relative and absolute configuration of the molecule.

Polarimetry (Specific Rotation)

Objective: To determine the optical rotation of the synthesized material and compare it to the known value of natural (+)-confertifolin. A matching sign (positive in this case) and similar magnitude (allowing for variations in experimental conditions) indicate that the correct enantiomer has been synthesized.

Methodology:

  • A solution of the purified synthetic this compound of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., chloroform).

  • The optical rotation (α) of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (T). The path length (l) of the polarimeter cell is recorded in decimeters (dm).

  • The specific rotation ([α]D) is calculated using the formula: [α]D^T = 100α / (l * c).

  • The calculated specific rotation is then compared to the literature value for natural (+)-confertifolin.

Nuclear Magnetic Resonance (NMR) Spectroscopy - Nuclear Overhauser Effect (NOE)

Objective: To establish the relative stereochemistry of the molecule, particularly the cis-fusion of the two rings at the C5a and C9a positions. NOE is a phenomenon where the irradiation of one proton can affect the intensity of the signal of another proton that is close in space (typically < 5 Å).

Methodology:

  • A high-resolution ¹H NMR spectrum of the purified synthetic this compound is acquired.

  • A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or a series of 1D selective NOE experiments are performed.

  • The resulting spectra are analyzed for key cross-peaks or enhancements that indicate spatial proximity between specific protons. For this compound, a crucial NOE correlation would be expected between the proton at C5a and the methyl group at C9a, which would confirm their cis relationship.

Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure of the molecule, including the absolute configuration of all stereocenters.

Methodology:

  • High-quality, single crystals of the synthesized this compound or a suitable crystalline derivative are grown. This is often the most challenging step.

  • A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern of the X-rays is collected on a detector.

  • The diffraction data is processed to generate an electron density map of the molecule.

  • A molecular model is fitted to the electron density map, and the structure is refined. The resulting model provides the precise spatial arrangement of all atoms, thus confirming the absolute stereochemistry.

Workflow for Stereochemical Confirmation

The logical flow for confirming the stereochemistry of a synthetic sample of this compound can be visualized as follows:

G Workflow for Stereochemical Confirmation of Synthesized this compound cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry cluster_confirmation Confirmation synth Total Synthesis of this compound nmr ¹H NMR (NOE Spectroscopy) synth->nmr polarimetry Polarimetry ([α]D) synth->polarimetry xray X-ray Crystallography synth->xray if crystalline confirm Stereochemistry Confirmed nmr->confirm polarimetry->confirm xray->confirm

Caption: A flowchart illustrating the analytical workflow for the confirmation of the relative and absolute stereochemistry of synthesized this compound.

By following this comprehensive analytical approach, researchers can confidently establish the stereochemical integrity of their synthesized (+)-confertifolin, ensuring its suitability for further investigation and potential applications in drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Confertifolin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Compound Information

A summary of essential data for confertifolin is provided below to inform handling and disposal decisions. The toxicological properties of this compound have not been thoroughly investigated; therefore, it should be handled as a potentially hazardous substance.

PropertyData
Chemical Name This compound
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]
Appearance Solid (form not specified)
Known Hazards Specific hazards are not well-documented. It is prudent to treat this compound with caution as a chemical waste with unknown toxicity.
Incompatible Materials Unknown. Avoid mixing with other chemicals unless compatibility is known.
Disposal Consideration Should not be released into the environment. Do not empty into drains.[2]

Experimental Protocol for Disposal

The recommended disposal procedure for this compound requires a systematic approach involving hazard assessment, proper segregation, and adherence to institutional and regulatory guidelines.

Step 1: Hazard Assessment

Before initiating disposal, a thorough hazard assessment of the waste stream is crucial. Although this compound is not broadly classified as a hazardous substance, it should be handled as a chemical waste with unknown toxicity.[2] All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring safe disposal.[2]

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, durable, and leak-proof plastic bag or container.[4] Ensure the container is sealed to prevent any release of the compound.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the solvents used. Do not mix with incompatible waste streams.[3][4]

Step 3: Waste Container Labeling

Accurate labeling of waste containers is a critical compliance and safety measure.

  • The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][4] Do not use abbreviations or chemical formulas.

  • Indicate the approximate concentration and the solvent used for liquid waste.

  • The label should also include the accumulation start date.[4]

Step 4: Storage

Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4] Ensure the storage area is away from drains and watercourses to prevent environmental contamination in case of a spill.[4] Containers must be kept closed except when adding waste.[4]

Step 5: Arranging for Disposal

  • Once the waste container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), arrange for pickup by your institution's licensed hazardous waste disposal service.[4]

  • Complete all necessary paperwork, including a hazardous waste manifest if required.[4]

  • Never dispose of this compound waste down the drain or in the regular trash.[3]

Step 6: Spill and Decontamination Procedures

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Clean the affected area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a water rinse.[3]

  • Disposal of Cleanup Materials: Collect all contaminated cleanup materials and place them in a sealed, labeled hazardous waste container for disposal according to the protocol outlined above.[4]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Step 1: Hazard Assessment (Treat as unknown toxicity) B Wear Appropriate PPE A->B C Step 2: Segregate Waste B->C D Solid Waste (Contaminated materials) C->D E Liquid Waste (Solutions) C->E F Step 3: Label Container ('Hazardous Waste', 'this compound') D->F E->F G Step 4: Store in Designated Area F->G H Step 5: Arrange for Pickup (EHS or licensed service) G->H I Complete Waste Manifest H->I J J I->J Final Disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is provided for guidance and is based on general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not available. Always consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific disposal requirements and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Confertifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Confertifolin in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective handling of all chemical compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general laboratory safety best practices for handling chemical compounds of this nature and available data on the properties of this compound. It is imperative to handle this compound with care in a controlled laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and disposed of after handling the compound or in case of contamination.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing from potential spills.
Respiratory Protection Not generally required under normal handling conditions.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used in a well-ventilated area or fume hood.
II. First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure Route First Aid Protocol
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
In case of Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
If Inhaled Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
III. Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound will minimize the risk of exposure and maintain the integrity of the compound.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Use engineering controls to minimize the generation of dust and aerosols.

Handling Procedures:

  • Before use, ensure all necessary PPE is donned correctly.

  • Weigh the compound in a contained environment, such as a weighing enclosure or a fume hood, to minimize dust dispersion.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

IV. Disposal Plan

All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Generation:

  • Unused this compound and any materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be collected as chemical waste.

Disposal Route:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not dispose of down the drain or into the environment.

Container Decontamination:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Visual Guidance

To further aid in understanding the necessary safety workflow, the following diagram illustrates the procedural steps for safely handling this compound.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Chemical-resistant Gloves prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound in a Contained Area prep_setup->handle_weigh handle_solution Prepare Solution (if applicable) - Add solid to solvent slowly handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Surfaces handle_solution->cleanup_decontaminate cleanup_waste Collect all Waste (Solid, Liquid, Contaminated PPE) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Confertifolin
Reactant of Route 2
Confertifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.